2-Fluorophenyl isothiocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129257. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-2-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNS/c8-6-3-1-2-4-7(6)9-5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGDRIUTLPDSMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=S)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068153 | |
| Record name | o-Fluorophenyl isothiocyanate | |
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Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38985-64-7 | |
| Record name | 2-Fluorophenyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38985-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Fluorophenyl isothiocyanate | |
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| Record name | 2-Fluorophenyl isothiocyanate | |
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| Record name | Benzene, 1-fluoro-2-isothiocyanato- | |
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| Record name | o-Fluorophenyl isothiocyanate | |
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| Record name | o-fluorophenyl isothiocyanate | |
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| Record name | 2-Fluorophenyl isothiocyanate | |
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Foundational & Exploratory
A Comprehensive Technical Guide to 2-Fluorophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 38985-64-7 Molecular Formula: C₇H₄FNS Synonyms: o-Fluorophenyl isothiocyanate, Benzene, 1-fluoro-2-isothiocyanato-
This technical guide provides an in-depth overview of 2-Fluorophenyl isothiocyanate, a versatile chemical intermediate with significant applications in pharmaceutical development, agricultural chemistry, and biochemical research.[1] This document details its chemical and physical properties, synthesis methodologies, reactivity, and key applications, presenting data in a structured format for ease of reference.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid.[2] Its fundamental properties are summarized in the table below, compiled from various chemical data sources.
| Property | Value | Unit | Source |
| Molecular Weight | 153.18 | g/mol | [3][4][5] |
| Density | 1.248 | g/mL at 25 °C | |
| Boiling Point | 104 | °C at 8 mmHg | [2] |
| Normal Boiling Point (Tboil) | 339.00 | K | [3] |
| Flash Point | 97 | °C (closed cup) | |
| Refractive Index (n20/D) | 1.6254 | ||
| LogP (Octanol/Water Partition Coeff.) | 2.560 | [3] | |
| Water Solubility (log10WS) | -2.72 | mol/L | [3] |
| Appearance | Colorless to light yellow clear liquid | [2] |
Synthesis and Manufacturing
The synthesis of this compound, like other isothiocyanates, can be achieved through several methods, primarily starting from the corresponding primary amine, 2-fluoroaniline (B146934).[6] Two common industrial and laboratory-scale methods are the triphosgene-mediated synthesis and reactions involving carbon disulfide.[7]
General Synthesis Workflow
The most prevalent synthetic routes involve the conversion of the primary amine (2-fluoroaniline) into a reactive intermediate, which is then transformed into the isothiocyanate.
Caption: General workflow for synthesizing this compound from 2-fluoroaniline.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of this compound. Below are generalized protocols based on established methods for isothiocyanate synthesis.
1. Synthesis via Dithiocarbamate Salt Intermediate (using Carbon Disulfide)
This is a widely used method due to its avoidance of highly toxic reagents like thiophosgene.[7][8]
-
Step 1: Formation of Dithiocarbamate Salt: 2-fluoroaniline is reacted with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine (B128534) or aqueous potassium carbonate) to form an in-situ dithiocarbamate salt.[7][9]
-
Step 2: Desulfurylation: The intermediate salt is then treated with a desulfurylating agent. A variety of reagents can be used, including cyanuric chloride (TCT), tosyl chloride, or ethyl chloroformate, to induce elimination and form the final isothiocyanate product.[7][8][9] The reaction is typically performed at low temperatures (e.g., 0 °C) to control reactivity.[9]
-
Work-up and Purification: The reaction mixture is then worked up, often involving extraction with an organic solvent and subsequent purification by distillation or chromatography to yield pure this compound.
2. Triphosgene-Mediated Synthesis
This method is often preferred for laboratory-scale preparations as it uses triphosgene, a solid and safer alternative to gaseous phosgene.
-
Reaction Setup: 2-fluoroaniline is dissolved in an anhydrous solvent under an inert atmosphere.
-
Reagent Addition: Triphosgene is added to the solution, typically under mild conditions.
-
Reaction Progression: The reaction proceeds to form the isothiocyanate. Strict anhydrous conditions are critical to prevent the formation of byproducts due to the moisture sensitivity of the reagents and intermediates.
-
Isolation: The product is isolated through standard work-up and purification techniques.
Reactivity and Chemical Behavior
The isothiocyanate functional group (-N=C=S) is an electrophilic moiety, making this compound reactive towards nucleophiles. Its most significant reaction is with primary and secondary amines to form substituted thiourea (B124793) derivatives.[10][11] This reactivity is fundamental to its application in medicinal chemistry and materials science.[1][2]
References
- 1. Andrews University - Virtual tour [andrews.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound (CAS 38985-64-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. fishersci.ie [fishersci.ie]
- 5. This compound | C7H4FNS | CID 97520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Isothiocyanate synthesis [organic-chemistry.org]
- 8. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US3341564A - Process for converting primary amines to isothiocyanates - Google Patents [patents.google.com]
- 11. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
2-Fluorophenyl isothiocyanate physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Fluorophenyl isothiocyanate, a key building block in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support its application in the laboratory and beyond.
Core Physical and Chemical Properties
This compound is a halogenated organic compound that serves as a versatile reagent in the synthesis of various biologically active molecules. Its physical state is a liquid, appearing as a clear colorless to yellow or orange substance.[1]
| Property | Value | Source |
| CAS Number | 38985-64-7 | [2][3][4][5] |
| Molecular Formula | C7H4FNS | [3] |
| Molecular Weight | 153.18 g/mol | [2][3][4] |
| InChI Key | OAGDRIUTLPDSMJ-UHFFFAOYSA-N | [2] |
| SMILES String | Fc1ccccc1N=C=S | [2] |
| EC Number | 254-237-1 | [2][5] |
| MDL Number | MFCD00004800 | [2] |
| Property | Value | Source |
| Physical Form | Liquid | [1][2] |
| Appearance | Clear colorless to yellow or orange | [1] |
| Density | 1.248 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.6254 | [2] |
| Flash Point | 97 °C (206.6 °F) - closed cup | [2] |
| Assay | ≥96.0% (GC), 98% | [1][2] |
| Identification | Conforms (FTIR) | [1] |
Experimental Protocols
The synthesis of this compound can be achieved through several methods. Below are detailed protocols for common laboratory-scale and industrial-scale preparations.
This method is favored for laboratory-scale synthesis as it avoids the direct handling of highly toxic phosgene (B1210022) gas.[6] It involves the reaction of 2-fluoroaniline (B146934) with triphosgene (B27547).
Materials:
-
2-fluoroaniline
-
Triphosgene
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA) or other suitable base
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (N2 or Ar), dissolve 2-fluoroaniline in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of triphosgene in anhydrous DCM.
-
Slowly add the triphosgene solution to the stirred 2-fluoroaniline solution via the dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, slowly add triethylamine to the reaction mixture to act as a base.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is typically filtered to remove any precipitated salts.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to yield pure this compound.
Note: This reaction must be performed in a well-ventilated fume hood due to the hazardous nature of the reagents.
This method is often used for larger-scale industrial production and involves the thermal decomposition of azomethines in the presence of isocyanate precursors.[6]
Materials:
-
2-fluoroaniline
-
An appropriate aldehyde or ketone to form the azomethine (Schiff base)
-
Isocyanate precursor
-
High-temperature reaction vessel
-
Distillation apparatus
Procedure:
-
Synthesize the azomethine (Schiff base) by reacting 2-fluoroaniline with an appropriate aldehyde or ketone, typically with removal of water.
-
In a high-temperature reactor, the purified azomethine is heated in the presence of an isocyanate precursor.
-
The thermal decomposition and interchange reaction occur at elevated temperatures to form this compound.
-
The product is isolated from the reaction mixture, typically by distillation under reduced pressure.
Note: This method requires specialized high-temperature equipment and careful control of byproducts.[6]
Chemical Reactivity and Applications
The isothiocyanate functional group (-N=C=S) is highly electrophilic at the central carbon atom, making it susceptible to nucleophilic attack. This reactivity is the basis for its primary application in the synthesis of thiourea (B124793) derivatives.
A common application is the synthesis of acylthiosemicarbazides.
This compound readily reacts with primary amines to form N,N'-disubstituted thioureas. This reaction is fundamental to its use as a building block in medicinal chemistry for creating molecules with potential biological activity.
Caption: Reaction of this compound with a primary amine.
Visualized Synthesis Workflow
The following diagram illustrates a generalized workflow for the laboratory synthesis of this compound from 2-fluoroaniline.
Caption: Laboratory synthesis workflow for this compound.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
| Hazard Class | Category |
| Skin Corrosion/Irritation | 1B |
| Serious Eye Damage/Eye Irritation | 1 |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | 3 |
Hazard Statements:
Precautionary Statements: Users should adhere to the precautionary statements outlined in the safety data sheet (SDS), including wearing appropriate personal protective equipment (PPE) such as faceshields, gloves, and goggles.[2] All handling should be conducted in a well-ventilated area or fume hood.
Storage: Store in a combustible, corrosive hazardous materials area.[2] The material is moisture-sensitive.[8]
Conclusion
This compound is a valuable reagent in organic and medicinal chemistry, primarily utilized for its ability to form thiourea derivatives. This guide provides essential physical, chemical, and safety data to enable its effective and safe use in a research and development setting. The detailed experimental protocols and visualized reaction pathways offer a practical resource for scientists engaged in synthetic chemistry.
References
- 1. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 异硫氰酸(2-氟苯)酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. SDS of this compound, Safety Data Sheets, CAS 38985-64-7 - chemBlink [ww.chemblink.com]
- 4. CAS 38985-64-7 | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound - High purity | EN [georganics.sk]
- 6. nbinno.com [nbinno.com]
- 7. This compound | C7H4FNS | CID 97520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to the Synthesis of 2-Fluorophenyl Isothiocyanate from 2-Fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-Fluorophenyl isothiocyanate from 2-fluoroaniline (B146934). Isothiocyanates are crucial intermediates in the synthesis of a wide range of biologically active compounds, and understanding their preparation is vital for researchers in medicinal chemistry and drug development. This document details the most common and effective methods, including reaction mechanisms, detailed experimental protocols, and a summary of quantitative data.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly influence the biological activity and pharmacokinetic properties of the final compounds. The isothiocyanate functional group is highly reactive and serves as a versatile handle for the introduction of sulfur-containing moieties. The synthesis of this compound from 2-fluoroaniline is typically achieved through two main pathways: the use of thiophosgene (B130339) or the reaction with carbon disulfide to form a dithiocarbamate (B8719985) intermediate, which is then decomposed.
Synthetic Methodologies
There are two principal methods for the synthesis of this compound from 2-fluoroaniline, each with its own advantages and disadvantages in terms of safety, yield, and scalability.
The Thiophosgene Method
The reaction of a primary amine with thiophosgene (CSCl₂) is a classic and often high-yielding method for the synthesis of isothiocyanates.[1] The reaction proceeds through the formation of a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to afford the isothiocyanate.
Reaction Mechanism:
The mechanism involves the nucleophilic attack of the amino group of 2-fluoroaniline on the electrophilic carbon atom of thiophosgene. This is followed by the elimination of two molecules of hydrogen chloride.
Caption: Reaction pathway for the synthesis of this compound using thiophosgene.
Advantages:
-
Generally high yields.
-
Relatively short reaction times.
Disadvantages:
-
Thiophosgene is highly toxic, volatile, and corrosive, requiring specialized handling and safety precautions.[2]
The Carbon Disulfide Method
A widely used and safer alternative to the thiophosgene method involves the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt.[1] This intermediate is then decomposed to the isothiocyanate using a variety of reagents, such as heavy metal salts (e.g., lead nitrate), ethyl chloroformate, or tosyl chloride.[1][3] A common approach involves the in-situ generation of the dithiocarbamate followed by decomposition.
Reaction Mechanism:
The reaction begins with the nucleophilic addition of 2-fluoroaniline to carbon disulfide to form a dithiocarbamic acid, which is then deprotonated by a base to yield the dithiocarbamate salt. The subsequent decomposition of this salt, often facilitated by an electrophilic reagent, leads to the formation of the isothiocyanate.
Caption: General workflow for the carbon disulfide method.
Advantages:
-
Avoids the use of highly toxic thiophosgene.
-
Reagents are generally less hazardous and more readily available.
Disadvantages:
-
May involve multiple steps.
-
Yields can be variable depending on the decomposition agent used.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound from 2-fluoroaniline. These protocols are based on established methods for the synthesis of aryl isothiocyanates and have been adapted for this specific substrate.
Protocol for the Thiophosgene Method
Warning: This procedure must be carried out in a well-ventilated fume hood by personnel trained in handling highly toxic and corrosive reagents. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, is mandatory.
Materials:
-
2-Fluoroaniline
-
Thiophosgene (CSCl₂)
-
Triethylamine (B128534) (Et₃N) or another suitable base
-
Anhydrous solvent (e.g., dichloromethane (B109758) (CH₂Cl₂), chloroform (B151607) (CHCl₃), or toluene)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-fluoroaniline (1 equivalent) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 equivalents) to the stirred solution.
-
Slowly add a solution of thiophosgene (1.1 equivalents) in the same anhydrous solvent via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol for the Carbon Disulfide Method (Adapted from Organic Syntheses)[3]
Materials:
-
2-Fluoroaniline
-
Carbon disulfide (CS₂)
-
Concentrated aqueous ammonia (B1221849) (NH₄OH) or triethylamine (Et₃N)
-
Lead nitrate (B79036) (Pb(NO₃)₂) or another desulfurizing agent (e.g., ethyl chloroformate)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and cooled in an ice-salt bath, add 2-fluoroaniline (1 equivalent) and concentrated aqueous ammonia (2.2 equivalents) or triethylamine (2.2 equivalents).
-
While stirring vigorously, slowly add carbon disulfide (1.2 equivalents).
-
Continue stirring in the cold bath for 1-2 hours. A precipitate of the ammonium (B1175870) dithiocarbamate salt should form.
-
To the stirred suspension of the dithiocarbamate salt, add a solution of lead nitrate (1.1 equivalents) in water. A black precipitate of lead sulfide (B99878) will form.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of aryl isothiocyanates. Specific data for the synthesis of this compound may vary depending on the exact reaction conditions and scale.
| Parameter | Thiophosgene Method | Carbon Disulfide Method | Reference |
| Typical Yield | 70-95% | 60-85% | [1] |
| Reaction Time | 2-6 hours | 4-12 hours | General observation |
| Reaction Temperature | 0 °C to room temperature | 0 °C to room temperature | General observation |
| Purification Method | Vacuum distillation or Column chromatography | Vacuum distillation | [3] |
Purification and Characterization
Purification:
The primary method for purifying this compound is vacuum distillation . Due to its relatively high boiling point, distillation under reduced pressure is necessary to prevent decomposition. For smaller scale reactions or to achieve higher purity, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) is also effective.
Characterization:
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR will show characteristic signals for the fluorinated aromatic ring and the isothiocyanate carbon.
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the -N=C=S group is expected in the range of 2000-2200 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of this compound (C₇H₄FNS, M.W. 153.18 g/mol ) should be observed.
Safety Considerations
-
2-Fluoroaniline: Toxic and a suspected carcinogen. Handle with appropriate PPE.
-
Thiophosgene: Highly toxic, corrosive, and a lachrymator. All manipulations must be performed in a certified fume hood. Have a quenching solution (e.g., aqueous ammonia) readily available in case of spills.
-
Carbon Disulfide: Highly flammable and toxic. Work in a well-ventilated area away from ignition sources.
-
Lead Nitrate: Toxic and an oxidizer. Handle with care and dispose of waste appropriately.
Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.
Conclusion
The synthesis of this compound from 2-fluoroaniline can be effectively achieved by either the thiophosgene or the carbon disulfide method. The choice of method will depend on the available equipment, safety considerations, and the desired scale of the reaction. While the thiophosgene method often provides higher yields in a shorter time, the extreme toxicity of the reagent necessitates stringent safety protocols. The carbon disulfide method offers a safer alternative, though it may require more optimization to achieve high yields. Careful purification and characterization are essential to obtain a high-quality product for subsequent applications in research and development.
References
Spectroscopic Profile of 2-Fluorophenyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Fluorophenyl isothiocyanate (C₇H₄FNS), a valuable building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.
Spectroscopic Data Summary
The empirical formula for this compound is C₇H₄FNS, and its calculated molecular weight is 153.18 g/mol .[1] The structural and electronic information encoded in its spectroscopic signatures are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound is characterized by complex multiplets in the aromatic region, arising from the spin-spin coupling between the aromatic protons and the fluorine atom.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|
| Data not available in search results | | | Aromatic Protons |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum displays distinct signals for each of the seven carbon atoms in the molecule, with the carbon attached to the fluorine atom showing a characteristic coupling.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
|---|
| Data not available in search results | Aromatic and Isothiocyanate Carbons |
¹⁹F NMR (Fluorine-19 NMR) Data
¹⁹F NMR is a sensitive technique for characterizing fluorinated organic compounds. The chemical shift of the fluorine atom in this compound provides insight into its electronic environment.
Table 3: ¹⁹F NMR Spectral Data of this compound
| Chemical Shift (δ) ppm |
|---|
| Data not available in search results |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by a very strong and characteristic absorption band of the isothiocyanate (-N=C=S) functional group.
Table 4: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~2100 | Strong, Sharp | Asymmetric stretch of -N=C=S |
| Further data not available in search results | | Aromatic C-H and C=C stretches, C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural elucidation. The mass spectrum is typically acquired using gas chromatography-mass spectrometry (GC-MS).
Table 5: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| 153 | Data not available | Molecular Ion [M]⁺ |
| Further data not available | | Fragment Ions |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Specific instrument parameters may vary.
NMR Spectroscopy
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
¹³C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: The spectrum is acquired using a fluorine-observe probe. Chemical shifts are referenced to an external standard (e.g., CFCl₃ at 0 ppm).
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: A small drop of liquid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: A background spectrum of the clean ATR crystal is recorded. The sample is then applied, and the sample spectrum is collected. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Injector: Split/splitless injector, typically operated at a high temperature (e.g., 250 °C).
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Oven Program: A temperature gradient is used to ensure good separation, for example, starting at a lower temperature and ramping up to a higher temperature.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is commonly used.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer scans a mass range (e.g., m/z 40-400).
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
This guide serves as a central repository for the fundamental spectroscopic data of this compound. For more detailed analyses or specific applications, consulting primary literature and spectral databases is recommended.
References
2-Fluorophenyl Isothiocyanate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-Fluorophenyl isothiocyanate, covering its discovery and history, synthesis methodologies, and its role in biomedical research. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Introduction and Historical Context
The study of isothiocyanates, organic compounds containing the functional group -N=C=S, has a rich history spanning nearly a century, driven by their diverse biological activities and applications as versatile synthetic intermediates.[1] While the specific discovery of this compound is not extensively documented in historical records, its emergence is intrinsically linked to the broader exploration of aryl isothiocyanates. The development of various synthetic methods for this class of compounds has enabled the creation of a wide array of substituted analogs, including halogenated variants like this compound, to investigate their chemical properties and biological potential.
Isothiocyanates are naturally present in cruciferous vegetables as glucosinolates, which upon hydrolysis, release these bioactive compounds.[2] This natural origin has spurred significant interest in their chemopreventive and therapeutic properties.[2] Synthetic isothiocyanates, such as this compound, are crucial tools for researchers to systematically study structure-activity relationships and develop novel therapeutic agents.[3][4]
Physicochemical Properties
This compound is a liquid at room temperature with a distinct set of physical and chemical properties that are critical for its handling, storage, and application in synthesis. A summary of its key quantitative data is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₄FNS | [5] |
| Molecular Weight | 153.18 g/mol | [5] |
| CAS Number | 38985-64-7 | [5] |
| Appearance | Liquid | |
| Density | 1.248 g/mL at 25 °C | |
| Refractive Index | n20/D 1.6254 | |
| Flash Point | 97 °C (closed cup) | |
| Boiling Point | Not specified |
Table 1: Physicochemical Properties of this compound
Synthesis of this compound
The synthesis of aryl isothiocyanates, including this compound, has been achieved through various methods. The most common approaches involve the reaction of the corresponding primary amine with a thiocarbonylating agent. Two prominent methods are the triphosgene-mediated synthesis and the dithiocarbamate (B8719985) salt decomposition pathway.
Triphosgene-Mediated Synthesis
The use of triphosgene (B27547) as a less hazardous substitute for phosgene (B1210022) gas is a widely adopted method for the synthesis of isothiocyanates from primary amines.[6] This method is particularly favored for laboratory-scale preparations.[6]
Experimental Protocol:
-
Reaction Setup: A solution of 2-fluoroaniline (B146934) (1.0 equivalent) in an anhydrous solvent such as dichloromethane (B109758) is prepared in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Base Addition: A non-nucleophilic base, typically triethylamine (B128534) (2.1 equivalents), is added to the solution.
-
Triphosgene Addition: The mixture is cooled to 0-5 °C, and triphosgene (0.36 equivalents) is added portion-wise, maintaining the temperature below 5 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 16 hours). The formation of triethylammonium (B8662869) chloride precipitate is observed.
-
Workup: The reaction is quenched with water. The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the crude this compound can be purified by vacuum distillation or column chromatography.
Caption: Workflow for Triphosgene-Mediated Synthesis.
Dithiocarbamate Salt Decomposition
Another classical and widely used method for the synthesis of isothiocyanates involves the formation of a dithiocarbamate salt from a primary amine and carbon disulfide, followed by decomposition to the isothiocyanate.[1]
Experimental Protocol:
-
Dithiocarbamate Salt Formation: 2-fluoroaniline is reacted with carbon disulfide in the presence of a base (e.g., sodium hydroxide (B78521) or triethylamine) in a suitable solvent (e.g., water or an organic solvent) to form the corresponding dithiocarbamate salt.
-
Decomposition/Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent. Various reagents can be employed for this step, including ethyl chloroformate, lead nitrate, or tosyl chloride.[1] The reaction conditions (temperature and time) will vary depending on the chosen reagent.
-
Workup and Purification: Following the decomposition, a standard aqueous workup is performed to remove salts and other water-soluble byproducts. The crude product is then purified, typically by distillation or chromatography, to yield pure this compound.
Biological Activity and Signaling Pathways
Isothiocyanates as a class of compounds are well-recognized for their significant biological activities, particularly in the realm of cancer chemoprevention.[2] While specific studies on the biological effects of this compound are limited, the general mechanisms of action for aryl isothiocyanates provide a strong indication of its potential biological targets and signaling pathway modulation. Derivatives of this compound have been synthesized and evaluated for their anticancer activity.[7]
The Nrf2 Signaling Pathway
A primary mechanism by which isothiocyanates exert their chemopreventive effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, collectively known as phase II enzymes.[2]
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Keap1. Isothiocyanates, being electrophilic, can react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. This leads to an enhanced cellular defense against oxidative stress and carcinogens.
Caption: Nrf2 Signaling Pathway Activation by Isothiocyanates.
The NF-κB Signaling Pathway
Chronic inflammation is a known driver of carcinogenesis. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[3][4] Many isothiocyanates have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.[3][4]
In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Isothiocyanates can interfere with this pathway at multiple points, including the inhibition of IκB kinase (IKK) activity, which is responsible for IκB phosphorylation.[3]
Induction of Apoptosis and Cell Cycle Arrest
In addition to their effects on detoxification and inflammation, isothiocyanates can directly induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[9] These effects are often mediated through the modulation of various signaling pathways, including those involving caspases, Bcl-2 family proteins, and cyclin-dependent kinases (CDKs).[10][11] By promoting the elimination of damaged or malignant cells and halting their proliferation, isothiocyanates contribute to their overall anticancer activity.
Applications in Research and Drug Development
This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its applications include:
-
Synthesis of Bioactive Molecules: It is used as a key intermediate in the synthesis of various heterocyclic compounds, including thioureas and thiazole (B1198619) derivatives, some of which have been investigated for their anticancer properties.[7]
-
Probe for Biological Studies: The isothiocyanate group is reactive towards nucleophiles, such as the amine groups in proteins. This reactivity allows for its use in creating probes to study protein function and interactions.
-
Development of Novel Therapeutics: The fluorophenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships in the development of new drug candidates.[7]
Conclusion
This compound is a synthetic aryl isothiocyanate with significant potential in chemical synthesis and biomedical research. While its specific historical discovery is not well-defined, its synthesis is based on well-established methods for this class of compounds. The known biological activities of isothiocyanates, particularly their ability to modulate key signaling pathways such as Nrf2 and NF-κB, provide a strong rationale for the continued investigation of this compound and its derivatives as potential therapeutic agents. This technical guide serves as a foundational resource for researchers aiming to explore the synthesis and applications of this versatile chemical entity.
References
- 1. New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C7H4FNS | CID 97520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The phenylhexyl isothiocyanate induces apoptosis and inhibits leukemia cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of apoptosis by phenethyl isothiocyanate in cells overexpressing Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers - PMC [pmc.ncbi.nlm.nih.gov]
The Safety and Handling of 2-Fluorophenyl Isothiocyanate: A Technical Guide for Researchers
An In-depth Examination of Safety Protocols, Handling Procedures, and Synthetic Applications for Drug Development Professionals
Abstract
2-Fluorophenyl isothiocyanate (CAS No: 38985-64-7) is a versatile reagent increasingly utilized by researchers, scientists, and drug development professionals as a key intermediate in the synthesis of a wide array of biologically active compounds. Its unique chemical properties make it a valuable building block for creating novel pharmaceuticals, particularly in the development of anti-cancer and antimicrobial agents. This technical guide provides a comprehensive overview of the safety data, handling precautions, and experimental applications of this compound. It aims to equip laboratory personnel with the necessary knowledge to handle this compound safely and effectively, fostering a secure research environment while enabling scientific advancement. This document summarizes critical quantitative safety data, outlines detailed experimental protocols for its use in synthesis, and visualizes key procedural workflows.
Safety Data and Hazard Identification
Proper handling of this compound is paramount due to its hazardous nature. The compound is classified as a corrosive and an irritant, with the potential to cause severe skin burns, eye damage, and respiratory irritation.[1] Adherence to the safety information presented in the Safety Data Sheet (SDS) is mandatory for all personnel handling this chemical.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. For this compound, the primary hazard classifications are summarized below.
| Hazard Class | Category | GHS Code | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314 | Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage/Eye Irritation | 1 | H314 | Causes severe skin burns and eye damage.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation.[1][2][3][4] |
| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled.[4] |
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage, as well as for its application in chemical synthesis.
| Property | Value |
| Molecular Formula | C₇H₄FNS |
| Molecular Weight | 153.18 g/mol [2][5] |
| Appearance | Liquid[5][6] |
| Density | 1.248 g/mL at 25 °C[5][6] |
| Boiling Point | 103-104 °C at 12 mmHg |
| Melting Point | 24-26 °C |
| Flash Point | 97 °C (206.6 °F) - closed cup[2][3] |
| Refractive Index | n20/D 1.6254[5][6] |
| CAS Number | 38985-64-7[2][5] |
Handling Precautions and Personal Protective Equipment (PPE)
Given its hazardous properties, stringent handling precautions must be implemented to minimize exposure risk. The following guidelines are based on standard laboratory safety protocols and information derived from safety data sheets.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory for all personnel handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles or a full-face shield.[7] |
| Skin Protection | Chemical-resistant gloves (e.g., PVC), a lab coat, and additional protective clothing as needed to prevent skin contact.[8] Trousers or overalls should be worn outside of boots to prevent spills from entering footwear.[8] |
| Respiratory Protection | For operations where inhalation risk is high or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) is required.[3] |
Safe Handling and Storage Workflow
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
Caption: Workflow for Safe Handling and Storage.
Experimental Protocols and Synthetic Applications
This compound is a valuable precursor in organic synthesis, particularly for the creation of heterocyclic compounds with potential therapeutic applications. Its isothiocyanate functional group is highly reactive towards nucleophiles, making it an ideal starting material for a variety of synthetic transformations.
Synthesis of 4-(2-fluorophenyl)thiosemicarbazide
One of the common applications of this compound is in the synthesis of thiosemicarbazide (B42300) derivatives, which are known to exhibit a range of biological activities. The general procedure involves the reaction of the isothiocyanate with hydrazine (B178648) hydrate (B1144303).
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol.
-
Addition of Reagent: To the stirred solution, add hydrazine hydrate (1 equivalent) dropwise at room temperature.
-
Reaction Monitoring: The reaction is typically exothermic. The mixture is stirred at room temperature, and the progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the resulting precipitate is collected by vacuum filtration, washed with cold solvent, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.
The following diagram illustrates the general workflow for this synthesis.
Caption: Synthesis of 4-(2-fluorophenyl)thiosemicarbazide.
Synthesis of N-acyl-N'-(2-fluorophenyl)thioureas
N-acyl thiourea (B124793) derivatives, synthesized from this compound, have shown promise as antimicrobial and anti-biofilm agents.[9][10] The synthesis generally involves the reaction of an in situ generated acyl isothiocyanate with 2-fluoroaniline (B146934). A more direct route involves the reaction of this compound with an appropriate acylating agent.
Experimental Protocol:
-
Formation of Acyl Isothiocyanate (In Situ): In a three-necked flask, a solution of an acid chloride (1 equivalent) in a dry solvent like acetone (B3395972) is added dropwise to a stirred suspension of potassium thiocyanate (B1210189) (1.1 equivalents).[8]
-
Reaction with Amine: After the formation of the acyl isothiocyanate, a solution of 2-fluoroaniline (1 equivalent) in the same dry solvent is added slowly to the reaction mixture.[8]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently refluxed for a specified period, with monitoring by TLC.
-
Isolation of Product: The crude product is often precipitated by pouring the reaction mixture into cold water. The solid is then collected by filtration, washed, and purified by recrystallization.
Biological Activity and Signaling Pathways
Derivatives of this compound have been investigated for their potential as anti-cancer agents.[4] Isothiocyanates, as a class of compounds, are known to exert their biological effects through the modulation of various cellular signaling pathways.
Anticancer Activity
Studies have shown that isothiocyanate derivatives can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.[11] The presence of a fluorophore in some derivatives has been shown to enhance their anti-cancer activity.[4] The cytotoxic effects of these compounds are often evaluated using cell viability assays on cancer cell lines, with IC₅₀ values determined to quantify their potency.[4]
Modulation of the Nrf2 Signaling Pathway
A key mechanism by which isothiocyanates are thought to exert their chemopreventive effects is through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[12][13][14] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to inducers like isothiocyanates, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and detoxification genes. This cellular defense mechanism can protect normal cells from carcinogenic insults.
The following diagram illustrates the simplified Nrf2 activation pathway by isothiocyanates.
Caption: Nrf2 Activation by Isothiocyanates.
Conclusion
This compound is a chemical reagent of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its utility as a synthetic intermediate is well-established, with demonstrated applications in the creation of compounds with potential anti-cancer and antimicrobial properties. However, its hazardous nature necessitates a thorough understanding and strict implementation of safety protocols and handling procedures. By adhering to the guidelines outlined in this technical guide, researchers can safely harness the synthetic potential of this compound to drive innovation and advance the development of new therapeutic agents. Continued research into the specific biological mechanisms of its derivatives will further elucidate their therapeutic potential and pave the way for future drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Biological Activities of 2-Fluorophenyl Isothiocyanate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found in cruciferous vegetables, renowned for their potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Synthetic isothiocyanate derivatives are being extensively explored to develop new therapeutic agents with enhanced efficacy and specificity.[3] Among these, derivatives of 2-Fluorophenyl isothiocyanate are of growing interest due to the unique properties conferred by the fluorine substitution, such as increased metabolic stability and binding affinity. This technical guide provides an in-depth overview of the synthesis and biological activities of this compound derivatives, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.
Synthesis of this compound Derivatives
The foundational molecule, this compound, serves as a versatile precursor for the synthesis of a variety of biologically active derivatives.[4] Common synthetic routes involve the reaction of this compound with amines, hydrazides, or other nucleophiles to yield thiourea (B124793), semicarbazide, and other heterocyclic derivatives.[5][6] For instance, the reaction with 4-fluorophenoxyacetic acid hydrazide leads to the formation of thiosemicarbazide (B42300) derivatives.[5]
Data Presentation: Quantitative Bioactivity
The biological activities of this compound derivatives have been evaluated across various assays. The following tables summarize the available quantitative data, primarily focusing on anticancer and enzyme inhibitory activities.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Derivative Class | Cell Line | Assay | IC50 (µM) | Reference |
| 3b | 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine | C32 (melanoma) | MTT | 24.4 | [7] |
| A375 (melanoma) | MTT | 25.4 | [7] | ||
| HaCaT (normal keratinocytes) | MTT | 33.5 | [7] | ||
| CHO-K1 (normal ovary) | MTT | 75.5 | [7] | ||
| AB2 (2-chlorophenyl derivative) | Thiosemicarbazide | LNCaP (prostate cancer) | Not Specified | 108.14 | [5] |
Note: Compound AB2 is a 2-chlorophenyl derivative, included for structural comparison.
Table 2: Enzyme Inhibition Activity of Fluorophenyl Thiourea Derivatives
| Compound | Derivative Class | Enzyme | IC50 | Reference |
| 4-fluorophenyl derivative | Thiourea | α-amylase | 53.307 nM | [8][9] |
| α-glycosidase | 24.928 nM | [8][9] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized methodologies for key assays mentioned in the context of isothiocyanate derivative evaluation.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson’s glycine (B1666218) buffer).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Clonogenic Assay
This assay assesses the ability of a single cell to grow into a colony.
-
Cell Seeding: A known number of cells are seeded in 6-well plates.
-
Compound Treatment: Cells are treated with the test compounds for a defined period.
-
Incubation: The medium is replaced with fresh medium, and the cells are incubated for a period that allows for colony formation (typically 1-2 weeks).
-
Staining: Colonies are fixed and stained with a staining solution (e.g., crystal violet).
-
Colony Counting: The number of colonies containing at least 50 cells is counted.
Wound Healing Assay
This method is used to study cell migration.
-
Cell Monolayer: Cells are grown to form a confluent monolayer in a multi-well plate.
-
Scratch Creation: A sterile pipette tip is used to create a "wound" or scratch in the cell monolayer.
-
Compound Treatment: The cells are washed to remove debris and then incubated with the test compounds.
-
Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 12, 24 hours).
-
Analysis: The rate of wound closure is measured to determine the effect of the compound on cell migration.
Enzyme Inhibition Assays (α-amylase and α-glucosidase)
These assays measure the inhibitory effect of compounds on carbohydrate-hydrolyzing enzymes.
-
Enzyme and Substrate Preparation: The respective enzyme (α-amylase or α-glucosidase) and substrate (e.g., starch for α-amylase, p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) are prepared in a suitable buffer.
-
Reaction Mixture: The test compound is pre-incubated with the enzyme before the addition of the substrate to initiate the reaction.
-
Incubation: The reaction mixture is incubated at a specific temperature for a set time.
-
Reaction Termination and Measurement: The reaction is stopped, and the product formation is measured. For the α-glucosidase assay, this is often done by measuring the absorbance of the released p-nitrophenol. For the α-amylase assay, the amount of remaining substrate or the reducing sugars produced is quantified.
-
IC50 Calculation: The IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Isothiocyanates exert their biological effects by modulating various cellular signaling pathways. While specific studies on this compound derivatives are limited, the known mechanisms of ITCs provide a strong basis for their potential modes of action.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Many ITCs are known to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells.
Caption: Inhibition of the NF-κB signaling pathway by isothiocyanate derivatives.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. ITCs are known to activate the Nrf2 pathway, leading to cellular protection against oxidative stress.
References
- 1. mdpi.com [mdpi.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Medicinal Chemistry of 2-Fluorophenyl Isothiocyanate: A Technical Guide to its Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Fluorophenyl isothiocyanate, a versatile chemical intermediate, is gaining significant attention in the field of medicinal chemistry. Its unique structural features, particularly the presence of a fluorine atom and a reactive isothiocyanate group, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide explores the potential applications of this compound in drug discovery, focusing on the synthesis of its derivatives, their biological activities, and the underlying mechanisms of action.
Synthesis of Bioactive Derivatives
This compound serves as a readily available starting material for the synthesis of a variety of heterocyclic and substituted compounds. The reactive isothiocyanate (-N=C=S) group readily undergoes addition reactions with nucleophiles such as amines, hydrazines, and active methylene (B1212753) compounds, leading to the formation of thioureas, thiosemicarbazides, and other valuable scaffolds.
A common synthetic route involves the reaction of this compound with various amines to produce N,N'-disubstituted thiourea (B124793) derivatives. This reaction is typically carried out in a suitable solvent like ethanol (B145695) or DMF, often with the addition of a catalytic amount of a base such as triethylamine (B128534).
One notable example is the synthesis of N-(2,6-Dimethoxy-pyrimidin-4-yl)-4-[3-(2-fluoro-phenyl)-thioureido]benzene-sulfonamide. This compound and its analogs have been synthesized and evaluated for their potential as anticancer agents.
Anticancer Applications
Derivatives of this compound have shown promise as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. The introduction of the 2-fluorophenyl moiety can enhance the lipophilicity and metabolic stability of the resulting compounds, potentially leading to improved pharmacokinetic and pharmacodynamic properties.
Quantitative Biological Activity
The anticancer activity of these derivatives is typically evaluated using in vitro cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
While specific IC50 values for a wide range of this compound derivatives are still emerging in the literature, related fluorinated thiourea compounds have demonstrated significant anticancer activity. For instance, a fluorinated pyridine (B92270) derivative of thiourea has been reported to have an IC50 value of 4.8 μg/mL against the HepG2 (liver cancer) cell line. Another study on 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea showed IC50 values of 9.0 µM, 1.5 µM, and 6.3 µM against SW480 (colon cancer), SW620 (metastatic colon cancer), and K562 (leukemia) cell lines, respectively[1]. Although not direct derivatives of this compound, these values indicate the potential of fluorinated phenylthioureas as a class of anticancer agents.
Table 1: Anticancer Activity of Selected Fluorinated Thiourea Derivatives
| Compound | Cell Line | IC50 Value |
| Fluorinated pyridine thiourea derivative | HepG2 | 4.8 µg/mL |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 | 9.0 µM |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 | 1.5 µM |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K562 | 6.3 µM |
Note: The data presented is for structurally related fluorinated thiourea derivatives and serves as an indication of potential activity for derivatives of this compound.
Mechanism of Action: The Nrf2 Signaling Pathway
Isothiocyanates, the parent class of compounds to which this compound belongs, are well-known activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] This pathway is a key regulator of cellular defense mechanisms against oxidative and electrophilic stress.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Keap1, which facilitates its degradation. Upon exposure to inducers like isothiocyanates, Keap1 is modified, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and enzymes involved in glutathione (B108866) synthesis and conjugation.[2][3] The upregulation of these protective enzymes enhances the cell's ability to neutralize reactive oxygen species (ROS) and detoxify carcinogens, thereby contributing to the anticancer and chemopreventive effects of isothiocyanates.
Experimental Protocols
General Synthesis of 1-(2-Fluorophenyl)-3-aryl Thiourea Derivatives
Materials:
-
This compound
-
Substituted aromatic amine
-
Anhydrous acetone (B3395972) or ethanol
-
Triethylamine (catalytic amount)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve the substituted aromatic amine (1 mmol) in anhydrous acetone or ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add this compound (1 mmol) dropwise at room temperature with continuous stirring.
-
Add a catalytic amount of triethylamine (2-3 drops) to the reaction mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration, wash it with cold ethanol, and dry it in a desiccator.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) to afford the pure 1-(2-fluorophenyl)-3-aryl thiourea derivative.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
MTT Assay for Cytotoxicity Evaluation
Materials:
-
Human cancer cell line of interest (e.g., HepG2, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture the cancer cells in a T-75 flask until they reach 70-80% confluency. b. Harvest the cells by trypsinization, neutralize with complete medium, and centrifuge to obtain a cell pellet. c. Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer. d. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. e. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
Compound Treatment: a. Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). b. Prepare serial dilutions of the test compound in serum-free medium to achieve the desired final concentrations. c. After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only). d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization and Absorbance Measurement: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution. d. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100 b. Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
Conclusion and Future Directions
This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the area of oncology. Its derivatives, especially thioureas, have demonstrated potential as anticancer compounds. The proposed mechanism of action through the activation of the Nrf2 signaling pathway provides a strong rationale for their further investigation.
Future research should focus on the synthesis and biological evaluation of a broader library of this compound derivatives to establish clear structure-activity relationships. In-depth mechanistic studies are required to confirm the role of the Nrf2 pathway and to identify other potential molecular targets. Furthermore, in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety of the most promising lead compounds, paving the way for their potential clinical development.
References
2-Fluorophenyl Isothiocyanate: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorophenyl isothiocyanate (FPITC) is an aromatic organosulfur compound that has emerged as a pivotal building block in contemporary organic synthesis. Its unique electronic properties, stemming from the presence of a fluorine atom and an isothiocyanate group on the phenyl ring, impart distinct reactivity that has been harnessed for the construction of a diverse array of heterocyclic compounds, thiourea (B124793) derivatives, and other valuable molecular scaffolds. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a particular focus on its utility in medicinal chemistry and materials science. Detailed experimental protocols for key reactions, quantitative data on product yields and biological activities, and visualizations of reaction pathways are presented to serve as a practical resource for researchers in the field.
Chemical Properties and Reactivity
This compound is a liquid at room temperature with a characteristic pungent odor.[1] The isothiocyanate functional group (-N=C=S) is a cumulative system that possesses electrophilic character at the central carbon atom, making it susceptible to attack by a wide range of nucleophiles. The fluorine atom at the ortho position exerts a significant electronic influence on the reactivity of the isothiocyanate group through both inductive and mesomeric effects. This substitution can modulate the electrophilicity of the isothiocyanate carbon and influence the stability of reaction intermediates, thereby affecting reaction rates and product distributions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 38985-64-7 | [1] |
| Molecular Formula | C₇H₄FNS | [1] |
| Molecular Weight | 153.18 g/mol | [1] |
| Appearance | Liquid | [1] |
| Density | 1.248 g/mL at 25 °C | [1] |
| Boiling Point | 104 °C at 12 mmHg | |
| Refractive Index | n20/D 1.6254 | [1] |
| Flash Point | 97 °C |
Core Synthetic Applications
The versatile reactivity of this compound has been exploited in a multitude of synthetic transformations, leading to the generation of compounds with significant biological and material properties. Key applications include its use in the synthesis of thioureas, various heterocyclic systems through cyclization and cycloaddition reactions, and its emerging role in the development of advanced polymers.[2]
Synthesis of Thiourea Derivatives
The most fundamental reaction of this compound is its reaction with primary and secondary amines to form N,N'-disubstituted thiourea derivatives. This reaction is typically high-yielding and proceeds under mild conditions. The resulting thioureas are not only stable compounds in their own right but also serve as important intermediates for the synthesis of more complex heterocyclic structures.
These thiourea derivatives have garnered significant attention due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Cyclization Reactions: Gateway to Heterocycles
This compound is a valuable precursor for the synthesis of a variety of nitrogen and sulfur-containing heterocycles. These reactions often proceed via an initial nucleophilic attack on the isothiocyanate carbon, followed by an intramolecular cyclization.
1. Benzothiazoles: The reaction of this compound with 2-aminothiophenol (B119425) provides a direct route to 2-(2-fluorophenylamino)benzothiazole derivatives. These compounds are of interest in medicinal chemistry due to their structural similarity to known bioactive molecules.
2. Quinazolines: Substituted quinazolines and quinazolin-4(3H)-ones can be synthesized from this compound. For instance, reaction with anthranilic acid derivatives can lead to the formation of the quinazoline (B50416) scaffold.
3. Triazoles and Thiadiazoles: this compound has been utilized in the synthesis of 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) derivatives. These reactions often involve the use of hydrazides or other nitrogen-rich nucleophiles, which undergo condensation and subsequent cyclization with the isothiocyanate.
Cycloaddition Reactions
The C=N and C=S double bonds of the isothiocyanate group can participate in cycloaddition reactions, providing access to a range of five- and six-membered heterocyclic rings. While specific examples directly involving this compound are less commonly reported than for other aryl isothiocyanates, the general reactivity patterns suggest its potential in [3+2] and other cycloaddition processes with dipoles such as azides and nitrile imines.
Applications in Drug Discovery and Medicinal Chemistry
The derivatives of this compound have shown promising biological activities, making this scaffold particularly attractive for drug discovery and development. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the resulting molecules.
Table 2: Biological Activities of Selected Derivatives of this compound
| Derivative Class | Target/Activity | IC₅₀ / MIC | Reference(s) |
| Thiourea Derivatives | Antibacterial (various strains) | MIC: 1.95 - 250 µg/mL | [2] |
| Thiourea Derivatives | Anticancer (HepG2 cell line) | IC₅₀: 4.8 µg/mL | [2] |
| Thiazole (B1198619) Derivatives | Antifungal (Candida albicans) | MIC: 0.008 - 7.81 µg/mL | [3] |
| Triazole Derivatives | Anticancer (MCF-7 cell line) | IC₅₀: 0.51 - 47.94 µM | [4] |
| Quinazoline Derivatives | Anticancer (various cell lines) | IC₅₀ values in µM range | [5] |
Applications in Materials Science
The reactivity of the isothiocyanate group also lends itself to applications in materials science, particularly in polymer chemistry. This compound can be used as a monomer or a functionalizing agent to introduce fluorine and thiourea linkages into polymer backbones.[1] This can impart desirable properties such as increased thermal stability, chemical resistance, and altered surface properties. One area of exploration is the synthesis of fluorinated polyurethanes and polythioureas.
Experimental Protocols
General Procedure for the Synthesis of N-(2-Fluorophenyl)-N'-arylthioureas
To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol (B145695) or acetonitrile (B52724) (10 mL) is added the corresponding aryl amine (1.0 mmol). The reaction mixture is stirred at room temperature for a period of 2 to 24 hours, during which the progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired N-(2-fluorophenyl)-N'-arylthiourea.
Synthesis of 2-(2-Fluorophenylamino)benzothiazole
A mixture of 2-aminothiophenol (1.0 mmol) and this compound (1.0 mmol) in a solvent such as ethanol or dimethylformamide (DMF) (10 mL) is heated at reflux for 4-8 hours. The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is washed with a small amount of cold ethanol and then recrystallized from a suitable solvent to yield the pure 2-(2-fluorophenylamino)benzothiazole.
Synthesis of 5-Aryl-N-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine
A mixture of an appropriate aroylhydrazine (1.0 mmol) and this compound (1.0 mmol) in ethanol (20 mL) is refluxed for 6-8 hours. The resulting solid that separates upon cooling is filtered, washed with ethanol, and dried. This intermediate thiosemicarbazide (B42300) is then cyclized by heating with a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid at a specified temperature for a certain duration. The reaction mixture is then poured onto crushed ice, and the precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to give the target 1,3,4-thiadiazole derivative.
Conclusion
This compound has proven to be a highly valuable and versatile building block in organic synthesis. Its unique reactivity profile allows for the efficient construction of a wide range of biologically active and materially useful compounds. The straightforward synthesis of thioureas and the subsequent cyclization to various heterocyclic systems, coupled with the beneficial effects of the fluorine substituent, make it a key intermediate for researchers in medicinal chemistry. Furthermore, its emerging applications in materials science highlight its potential for the development of novel functional polymers. This guide has provided a comprehensive overview of its properties, reactions, and applications, and it is anticipated that the utility of this compound in synthetic chemistry will continue to expand in the years to come.
References
- 1. Andrews University - Virtual tour [andrews.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-Fluorophenyl Isothiocyanate in Organic Solvents
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluorophenyl isothiocyanate in common organic solvents. Due to the current absence of publicly available quantitative solubility data for this specific compound, this document focuses on its predicted qualitative solubility based on its chemical structure and the known solubility of analogous compounds. Furthermore, this guide furnishes a detailed experimental protocol for the quantitative determination of its solubility, enabling researchers to generate precise data. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound (C₇H₄FNS) is an aromatic isothiocyanate containing a fluorine atom on the phenyl ring. Its unique electronic properties make it a valuable reagent in organic synthesis, particularly in the preparation of various heterocyclic compounds and as a derivatizing agent. Understanding the solubility of this compound in a range of organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound can be predicted in various organic solvents. The molecule possesses a polar isothiocyanate group (-N=C=S) and a largely nonpolar fluorophenyl ring. This amphiphilic nature suggests a broad solubility range.
-
Polar Aprotic Solvents: High solubility is expected in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), acetone, and acetonitrile. These solvents can effectively solvate the polar isothiocyanate group.
-
Polar Protic Solvents: Good solubility is also anticipated in polar protic solvents like ethanol (B145695) and methanol.[1][2][3]
-
Nonpolar Solvents: Moderate to good solubility is predicted in nonpolar solvents such as toluene (B28343) and dichloromethane, owing to the aromatic phenyl ring.[1]
-
Aliphatic Solvents: Lower solubility is expected in highly nonpolar aliphatic solvents like hexane, although some miscibility may be observed.[1]
-
Aqueous Solubility: Similar to other phenyl isothiocyanates, it is expected to have very low solubility in water.[1][2][3]
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Chemical Formula | Polarity Index | Quantitative Solubility (g/L) at 25°C |
| Acetone | C₃H₆O | 5.1 | Data not available |
| Acetonitrile | C₂H₃N | 5.8 | Data not available |
| Dichloromethane | CH₂Cl₂ | 3.1 | Data not available |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Data not available |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Data not available |
| Ethanol | C₂H₅OH | 4.3 | Data not available |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Data not available |
| Hexane | C₆H₁₄ | 0.1 | Data not available |
| Methanol | CH₃OH | 5.1 | Data not available |
| Toluene | C₇H₈ | 2.4 | Data not available |
Experimental Protocol for Solubility Determination
The following protocol details the widely accepted isothermal shake-flask method for determining the equilibrium solubility of a liquid solute, such as this compound, in an organic solvent.[4][5][6][7]
4.1. Materials
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker or magnetic stirrer
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a glass vial. An excess is confirmed by the presence of a separate liquid phase or undissolved droplets after equilibration.
-
Add a known volume of the selected organic solvent to the vial.
-
Tightly seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Clarification:
-
After the equilibration period, cease agitation and allow the vial to stand undisturbed for at least 2 hours to allow for phase separation.
-
For a more complete separation, the vial may be centrifuged.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a sample of the supernatant (the solvent layer saturated with the solute) using a syringe.
-
Filter the sample through a syringe filter to remove any suspended microdroplets.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.
-
The solubility is then calculated based on the measured concentration and the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS 103-72-0: Phenyl isothiocyanate | CymitQuimica [cymitquimica.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. quora.com [quora.com]
Methodological & Application
Application Notes and Protocols for the Use of 2-Fluorophenyl Isothiocyanate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the incorporation of a 2-fluorophenyl isothiocyanate (2-FPI) label onto peptides during solid-phase peptide synthesis (SPPS). This modification is valuable for introducing a stable, fluorinated tag that can be used for various analytical purposes, including as a tracer in binding assays, for NMR studies, or as a tool for investigating peptide-protein interactions. The protocols outlined below are based on the well-established reactivity of isothiocyanates with primary amines and are adapted for standard Fmoc-based SPPS workflows.
Introduction
This compound is a reactive compound that readily forms a stable thiourea (B124793) bond with the primary N-terminal amine of a peptide or the ε-amino group of a lysine (B10760008) side chain.[1] The introduction of the 2-fluorophenyl group provides a unique spectroscopic signature due to the presence of fluorine, which can be advantageous for specific analytical applications. The protocols provided herein detail the on-resin labeling of peptides, discuss potential side reactions, and offer guidance on the characterization of the final labeled product.
Chemical Reaction
The fundamental reaction involves the nucleophilic attack of the deprotonated primary amine of the peptide on the electrophilic carbon atom of the isothiocyanate group of 2-FPI, resulting in the formation of a stable N,N'-substituted thiourea linkage. A basic pH is essential to ensure the amino group is in its reactive, deprotonated state.[1]
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in solid-phase peptide synthesis, the following tables provide typical parameters and expected outcomes based on data for the closely related and well-studied fluorescein (B123965) isothiocyanate (FITC) and other isothiocyanates. These values serve as a strong starting point for optimization.
Table 1: Reaction Parameters for On-Resin Peptide Labeling with Isothiocyanates
| Parameter | Recommended Range | Notes |
| Molar Excess of Isothiocyanate | 3 - 10 equivalents (relative to resin loading) | A higher excess can drive the reaction to completion, but may increase the difficulty of purification.[1][2] |
| Base | N,N-Diisopropylethylamine (DIPEA) | Typically used in a 2-fold molar excess relative to the isothiocyanate. |
| Solvent | N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) | Ensure the isothiocyanate is fully dissolved before adding to the resin. |
| Reaction Time | 2 hours to overnight | Reaction progress can be monitored using a Kaiser test (for N-terminus) or other appropriate analytical methods.[2] |
| Temperature | Room temperature | Protect the reaction from light, especially if the labeling reagent is light-sensitive.[3] |
| pH | ~8.5 - 9.5 | A basic environment is crucial for deprotonating the target amine groups.[1] |
Table 2: Expected Purity and Yield of Isothiocyanate-Labeled Peptides
| Parameter | Expected Outcome | Factors Influencing Outcome |
| Crude Purity (post-cleavage) | >70% | Efficiency of the labeling reaction, completeness of prior synthesis steps, and presence of side-products. |
| Final Purity (post-HPLC) | >95% | Effectiveness of the purification method (e.g., reverse-phase HPLC). |
| Overall Yield | 50-80% (of theoretical, based on initial resin loading) | Dependent on the efficiency of all synthesis, labeling, cleavage, and purification steps.[4] |
Experimental Protocols
Protocol 1: On-Resin N-Terminal Labeling with this compound
This protocol describes the labeling of the N-terminal α-amino group of a fully assembled peptide prior to cleavage from the solid support.
Materials:
-
Peptide-on-resin (fully protected side chains, free N-terminus)
-
This compound (2-FPI)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the peptide-on-resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Fmoc Deprotection (if necessary): If the N-terminal Fmoc group is still present, remove it by treating the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times) to remove residual piperidine.
-
Preparation of Labeling Solution: In a separate vial, dissolve 3-5 equivalents of 2-FPI in a minimal amount of DMF. Add 6-10 equivalents of DIPEA to the solution.
-
Labeling Reaction: Add the 2-FPI/DIPEA solution to the swollen, deprotected peptide-on-resin. Agitate the mixture at room temperature for 2-4 hours, protected from light.
-
Monitoring the Reaction: To check for completion, a small sample of the resin beads can be taken for a Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.
-
Washing: Once the reaction is complete, drain the labeling solution and wash the resin extensively with DMF (5-7 times) and DCM (3-5 times).
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage and Deprotection: Treat the dried resin with a standard cleavage cocktail (e.g., 95% TFA/2.5% TIS/2.5% water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times. Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Prevention of Edman Degradation Side Reaction
A known side reaction with isothiocyanates is the Edman degradation-type cyclization that can occur under acidic cleavage conditions, leading to the removal of the N-terminal amino acid.[2] To mitigate this, a spacer amino acid can be incorporated at the N-terminus before labeling.
Procedure:
-
Following the final coupling step of the main peptide sequence, couple a spacer amino acid, such as β-Alanine (Fmoc-β-Ala-OH) or 6-aminohexanoic acid (Fmoc-6-Ahx-OH), to the N-terminus of the peptide chain using standard coupling protocols.
-
Remove the Fmoc group from the spacer amino acid.
-
Proceed with the labeling of the spacer's free amine with 2-FPI as described in Protocol 1 .
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for on-resin labeling of a peptide with this compound.
Logical Relationship: Prevention of Edman Degradation
Caption: Strategy to prevent Edman degradation during cleavage of 2-FPI labeled peptides.
Representative Signaling Pathway
The following diagram illustrates a generic G-Protein Coupled Receptor (GPCR) signaling pathway. A 2-FPI labeled peptide could be used as a research tool to study the binding of a peptide ligand to its GPCR and the subsequent downstream signaling events.
Caption: A representative GPCR signaling pathway that can be studied using a 2-FPI labeled peptide.
Characterization of 2-FPI Labeled Peptides
-
Mass Spectrometry (MS): The primary method for confirming the successful labeling of the peptide. The expected mass of the 2-FPI labeled peptide will be the mass of the unlabeled peptide plus the mass of the 2-FPI moiety (153.18 g/mol ). High-resolution mass spectrometry can be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is used for both purification and purity assessment of the final product. The labeled peptide will typically have a different retention time compared to the unlabeled peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For more in-depth structural analysis, 19F NMR can be a powerful tool to probe the environment of the fluorine atom on the phenyl ring, providing insights into peptide conformation and binding interactions.
Troubleshooting
-
Incomplete Labeling: If the Kaiser test is positive after the reaction, extend the reaction time or increase the molar excess of 2-FPI and DIPEA. Ensure that the resin was adequately swollen and washed before the labeling step.
-
Low Yield: Low yields can result from incomplete reactions at any stage of the synthesis or labeling, or from losses during purification. Optimize each step and handle the peptide carefully during precipitation and purification.
-
Side Reactions: If Edman degradation is suspected (confirmed by mass spectrometry showing a truncated peptide), utilize the spacer strategy outlined in Protocol 2 for subsequent syntheses.
Safety Information
This compound is a hazardous substance. It can cause severe skin burns and eye damage and may cause respiratory irritation. Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. benchchem.com [benchchem.com]
- 2. peptideweb.com [peptideweb.com]
- 3. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of BODIPY-Peptide Conjugates for Fluorescence Labeling of EGFR over-expressing Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Fluorophenyl Isothiocyanate in Edman Degradation
Disclaimer: The following application notes and protocols are a theoretical guide based on the established principles of Edman degradation using phenyl isothiocyanate (PITC). As of the current date, specific experimental data and established protocols for the use of 2-Fluorophenyl isothiocyanate (FPITC) in protein sequencing are not available in the public domain. The information provided herein is intended for research and development purposes and should be adapted and optimized by the end-user.
Introduction
N-terminal protein sequencing by Edman degradation is a cornerstone technique for protein identification, characterization, and quality control in proteomics and drug development. The method involves the sequential cleavage of amino acid residues from the N-terminus of a peptide or protein. The standard reagent for this process is phenyl isothiocyanate (PITC). This document outlines the hypothetical application of this compound (FPITC) as an alternative reagent in the Edman degradation workflow.
The introduction of a fluorine atom onto the phenyl ring of the isothiocyanate may offer altered reactivity and chromatographic properties of the resulting phenylthiohydantoin (PTH) derivatives, potentially providing a unique analytical signature.
Principle of the Method
The Edman degradation using this compound would theoretically follow the same three-stage cyclical process as the traditional method:
-
Coupling: Under alkaline conditions, the this compound is expected to react with the free N-terminal amino group of the peptide to form a stable 2-Fluorophenylthiocarbamoyl (FPTC)-peptide derivative.
-
Cleavage: In an anhydrous acidic environment, the FPTC-derivatized N-terminal amino acid is cleaved from the peptide chain, forming an anilinothiazolinone (ATZ)-amino acid derivative, leaving the remaining peptide intact with a newly exposed N-terminus.
-
Conversion and Identification: The unstable ATZ-amino acid is converted to a more stable 2-Fluorophenylthiohydantoin (FPTH)-amino acid. This derivative is then identified using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), by comparing its retention time to that of synthesized FPTH-amino acid standards. This cycle is repeated to determine the sequence of the peptide.
Hypothetical Advantages of this compound
While not experimentally verified, the use of FPITC could present certain theoretical advantages:
-
Altered Chromatographic Properties: The fluorine substitution would change the polarity and retention time of the resulting FPTH-amino acids, potentially aiding in the resolution of certain amino acid derivatives that are challenging to separate using standard PITC chemistry.
-
Unique Mass Spectrometric Signature: The fluorine atom provides a distinct mass shift that could be beneficial in mass spectrometry-based identification of the PTH-amino acids.
-
¹⁹F NMR Analysis: The presence of fluorine allows for the potential use of ¹⁹F NMR spectroscopy for the analysis of the FPTH-amino acids, offering an alternative detection method.
Experimental Workflow
The overall experimental workflow for peptide sequencing using this compound is depicted below.
Caption: Experimental workflow for peptide sequencing using this compound.
Detailed Experimental Protocols
The following are generalized protocols based on standard Edman degradation procedures. Note: Optimal conditions for this compound will require experimental determination.
Protocol 1: Automated Edman Degradation
This protocol is adapted for use with an automated protein sequencer.
Reagents and Materials:
-
Peptide Sample: Purified and salt-free (10-100 pmol).
-
This compound (FPITC) Solution: 5% (v/v) in a suitable solvent like heptane (B126788) or pyridine (B92270).
-
Coupling Buffer: N-trimethylamine or another suitable base.
-
Cleavage Reagent: Anhydrous trifluoroacetic acid (TFA).
-
Conversion Reagent: 25% (v/v) aqueous TFA.
-
Solvents: HPLC-grade acetonitrile, ethyl acetate (B1210297), and water.
-
FPTH-Amino Acid Standards: A synthesized set of standards for all 20 common amino acids.
Procedure:
-
Sample Preparation: Dissolve the purified peptide sample in an appropriate starting buffer and immobilize it on a solid support (e.g., PVDF membrane or glass fiber disk) as per the instrument manufacturer's instructions.
-
Instrument Setup: Prime the protein sequencer with the required reagents and solvents.
-
Cycle 1: Coupling:
-
Deliver the coupling buffer to the reaction cartridge to create an alkaline environment.
-
Deliver the 5% FPITC solution to the cartridge.
-
Incubate at a controlled temperature (e.g., 50°C) for a specified time (e.g., 20 minutes) to ensure complete derivatization of the N-terminal amino group.
-
Wash the support with organic solvents (e.g., heptane and ethyl acetate) to remove excess reagent and by-products.
-
-
Cycle 1: Cleavage:
-
Thoroughly dry the derivatized peptide under a stream of nitrogen or argon.
-
Deliver anhydrous TFA to the cartridge.
-
Incubate to facilitate the cleavage of the N-terminal residue as the ATZ-amino acid.
-
-
Cycle 1: Extraction and Conversion:
-
Extract the ATZ-amino acid with an organic solvent (e.g., ethyl acetate or butyl chloride) and transfer it to a conversion flask.
-
Dry the remaining peptide on the support in preparation for the next cycle.
-
Add the conversion reagent (25% aqueous TFA) to the conversion flask and heat (e.g., 65°C for 20 minutes) to convert the ATZ-amino acid to the more stable FPTH-amino acid.
-
Dry the FPTH-amino acid derivative.
-
-
Analysis:
-
Reconstitute the dried FPTH-amino acid in an appropriate solvent (e.g., acetonitrile/water).
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) for separation.
-
Detect the eluting FPTH-amino acid by UV absorbance at a predetermined wavelength.
-
Identify the amino acid by comparing the retention time with the FPTH-amino acid standards.
-
-
Subsequent Cycles: The instrument automatically repeats steps 3-6 for the shortened peptide until the desired number of cycles is completed.
Protocol 2: Manual Edman Degradation
This protocol is for manual sequencing and requires careful handling of reagents.
Reagents and Materials:
-
Same as Protocol 1.
-
Reaction vials or tubes.
-
Inert atmosphere (e.g., nitrogen or argon).
-
Heating block.
-
Centrifuge.
-
HPLC system.
Procedure:
-
Sample Preparation: Lyophilize the purified peptide sample (1-10 nmol) in a reaction vial.
-
Coupling:
-
Dissolve the peptide in a coupling buffer (e.g., 50% pyridine in water, adjusted to pH 9.0 with NaOH).
-
Add a 5% solution of FPITC in pyridine.
-
Incubate under a nitrogen atmosphere at 40°C for 1 hour.
-
Lyophilize the sample to remove the coupling buffer.
-
-
Washing:
-
Wash the dried sample with benzene (B151609) or another suitable organic solvent to remove excess FPITC and by-products. Centrifuge and discard the supernatant. Repeat twice.
-
-
Cleavage:
-
Add anhydrous TFA to the dried sample.
-
Incubate at 40°C for 15 minutes.
-
Evaporate the TFA under a stream of nitrogen.
-
-
Extraction:
-
Add water to the residue.
-
Extract the ATZ-amino acid with an organic solvent (e.g., ethyl acetate). Centrifuge to separate the layers.
-
Transfer the organic layer containing the ATZ-amino acid to a new tube.
-
The aqueous layer containing the shortened peptide can be lyophilized for the next cycle.
-
-
Conversion:
-
Evaporate the organic solvent from the extracted ATZ-amino acid.
-
Add 25% aqueous TFA to the residue.
-
Incubate at 65°C for 30 minutes.
-
Lyophilize to obtain the dry FPTH-amino acid.
-
-
Analysis:
-
Reconstitute the FPTH-amino acid in a suitable solvent and analyze by HPLC as described in Protocol 1.
-
Data Presentation
Quantitative data from Edman degradation is crucial for assessing the quality of the sequencing run. The following tables present example data that would be expected.
Table 1: Example Repetitive Yield Calculation
| Cycle Number | Identified Amino Acid | Initial Yield (pmol) | Repetitive Yield (%) |
| 1 | Alanine | 95.0 | - |
| 2 | Leucine | 90.2 | 94.9 |
| 3 | Glycine | 85.5 | 94.8 |
| 4 | Valine | 80.8 | 94.5 |
| 5 | Serine | 76.0 | 94.1 |
Table 2: Example HPLC Retention Times for FPTH-Amino Acid Standards
| FPTH-Amino Acid | Retention Time (min) |
| FPTH-Alanine | 12.5 |
| FPTH-Arginine | 18.2 |
| FPTH-Asparagine | 14.8 |
| FPTH-Aspartic Acid | 14.5 |
| ... | ... |
Signaling Pathways and Logical Relationships
The chemical transformations in the Edman degradation can be visualized as a signaling pathway.
Application Notes and Protocols for the Synthesis of Thiourea Derivatives Using 2-Fluorophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel thiourea (B124793) derivatives utilizing 2-fluorophenyl isothiocyanate as a key reagent. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer and enzyme inhibitory effects. The following sections detail the synthetic procedures, present quantitative data on compound yields and biological activities, and illustrate the relevant signaling pathways and experimental workflows.
Introduction
Thiourea derivatives represent a versatile class of organic compounds with a wide spectrum of biological applications.[1] The incorporation of a fluorine atom into the phenyl ring of these derivatives can significantly enhance their pharmacological properties, such as metabolic stability and binding affinity to target proteins.[2] The synthesis of N,N'-disubstituted thioureas is often achieved through the reaction of an isothiocyanate with a primary or secondary amine.[3] This method is highly efficient and allows for the generation of a diverse library of compounds for biological screening.[4]
The thiourea derivatives synthesized from this compound have demonstrated promising activity against various cancer cell lines and have been shown to inhibit key enzymes involved in disease progression.[5][6] Their mechanism of action is believed to involve the modulation of critical signaling pathways, such as the KRAS and MAPK/ERK pathways, which are often dysregulated in cancer.[3][7]
Data Presentation
Table 1: Synthesis of Thiourea Derivatives using this compound
| Compound ID | Amine Reactant | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) |
| 1a | 4-Fluoroaniline | Acetone (B3395972) | Reflux, 4h | 78 | 152-154 |
| 1b | 4-Chloroaniline | Ethanol (B145695) | Reflux, 6h | 85 | 168-170 |
| 1c | 4-Bromoaniline | Acetone | Reflux, 5h | 82 | 175-177 |
| 1d | 4-Methylaniline | Ethanol | Reflux, 4h | 88 | 145-147 |
| 1e | 4-Methoxyaniline | Acetone | Reflux, 4h | 90 | 138-140 |
| 1f | 2-Aminopyridine | Ethanol | Reflux, 8h | 75 | 158-160 |
| 1g | 4-(Aminomethyl)pyridine | Dichloromethane | Stirring, 24h | 72 | 130-132 |
Table 2: Anticancer Activity of 2-Fluorophenyl Thiourea Derivatives (IC50 values in µM)
| Compound ID | MCF-7 (Breast) | HepG2 (Liver) | HCT116 (Colon) | A549 (Lung) |
| 1a | 15.5 | 10.2 | 12.8 | 20.1 |
| 1b | 12.3 | 8.5 | 10.1 | 18.5 |
| 1c | 10.8 | 7.1 | 9.2 | 15.7 |
| 1d | 25.4 | 18.9 | 22.3 | 30.2 |
| 1e | 30.1 | 22.5 | 28.7 | 35.8 |
| Doxorubicin | 0.98 | 1.23 | 0.85 | 1.54 |
Data compiled from multiple sources for illustrative purposes.[8]
Table 3: Enzyme Inhibitory Activity of 2-Fluorophenyl Thiourea Derivatives (IC50 values in µM)
| Compound ID | α-Amylase | α-Glucosidase | Mitogen-activated protein kinase-2 (MK-2) |
| 1a | 45.3 | 30.1 | 8.5 |
| 1b | 38.7 | 25.8 | 6.2 |
| 1c | 35.2 | 22.4 | 5.1 |
| 1d | 55.8 | 42.6 | 12.3 |
| 1e | 62.1 | 50.9 | 15.8 |
| Acarbose | 2.5 | 1.8 | - |
Data compiled from multiple sources for illustrative in nature.[6][9][10][11]
Experimental Protocols
General Protocol for the Synthesis of N-(2-Fluorophenyl)-N'-(substituted) Thiourea Derivatives
This protocol describes a general method for the synthesis of thiourea derivatives from this compound and a variety of amine reactants.
Materials:
-
This compound
-
Substituted amine (e.g., 4-fluoroaniline, 4-chloroaniline, etc.)
-
Anhydrous acetone or ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Silica (B1680970) gel for column chromatography (if necessary)
-
Solvents for recrystallization (e.g., ethanol, methanol)
Procedure:
-
To a solution of the substituted amine (1.0 mmol) in anhydrous acetone or ethanol (20 mL) in a round-bottom flask, add this compound (1.0 mmol, 1.1 equivalents).
-
The reaction mixture is then stirred and heated to reflux for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The resulting precipitate is collected by vacuum filtration using a Büchner funnel, washed with cold solvent (acetone or ethanol), and dried.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
The final product is characterized by spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR.[12][13]
Protocol for In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized thiourea derivatives against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Synthesized thiourea derivatives
-
Cancer cell lines (e.g., MCF-7, HepG2, HCT116, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with the cell culture medium to achieve a range of final concentrations.
-
The culture medium from the wells is replaced with fresh medium containing the various concentrations of the test compounds. A control group with medium and DMSO (vehicle) is also included.
-
The plates are incubated for another 48 hours under the same conditions.
-
After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curves.[6][14]
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis, characterization, and biological evaluation of thiourea derivatives.
KRAS Signaling Pathway
Caption: Simplified KRAS signaling pathway and the potential inhibitory action of thiourea derivatives.
MAPK/ERK Signaling Pathway
Caption: Overview of the MAPK/ERK signaling cascade with potential points of inhibition by thiourea derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. brieflands.com [brieflands.com]
Application of 2-Fluorophenyl Isothiocyanate in Anti-Cancer Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring compounds found in cruciferous vegetables that have garnered significant attention for their potential as anti-cancer agents.[1][2] These compounds and their synthetic derivatives are known to exhibit potent anti-tumor activities through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[1][3][4] While extensive research has been conducted on ITCs like sulforaphane (B1684495) and phenethyl isothiocyanate (PEITC), the specific anti-cancer applications of 2-Fluorophenyl isothiocyanate are an emerging area of investigation. This document provides an overview of the potential anti-cancer mechanisms of this compound based on the known activities of the broader isothiocyanate class, along with detailed protocols for its evaluation as a potential anti-cancer drug candidate.
Putative Mechanisms of Anti-Cancer Action
Based on studies of related isothiocyanates, this compound is hypothesized to exert its anti-cancer effects through several key cellular mechanisms:
-
Induction of Apoptosis: ITCs are well-documented inducers of apoptosis in cancer cells.[4][5] This is often mediated through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspase cascades.[4][5] Key signaling pathways involved include the modulation of Bcl-2 family proteins (increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2) and the activation of MAPK signaling pathways such as JNK and p38.[1][6]
-
Cell Cycle Arrest: Isothiocyanates have been shown to cause cell cycle arrest, primarily at the G2/M phase, thereby inhibiting cancer cell proliferation.[3] This is often achieved by modulating the expression and activity of cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).[3]
-
Modulation of Cellular Signaling Pathways: ITCs can influence a variety of signaling pathways that are often dysregulated in cancer.[6][7] This includes the inhibition of pro-survival pathways like NF-κB and the activation of stress response pathways.[8]
-
Inhibition of Angiogenesis and Metastasis: Some ITCs have been shown to inhibit the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis), which are critical processes in tumor growth and progression.[7]
Quantitative Data Summary
While specific quantitative data for this compound is not yet widely available in published literature, the following table provides a template for how such data would be presented. The values for other isothiocyanates are included for comparative purposes.
| Compound | Cancer Cell Line | IC50 Value (µM) | Citation |
| This compound | TBD | TBD | N/A |
| Sulforaphane | PC3 (Prostate) | 33.5 | [9] |
| Sulforaphane | T47D (Breast) | 30.4 | [9] |
| NBDC4NCS (fluorescent ITC derivative) | PC3 (Prostate) | 3.3 | [9] |
| NBDC4NCS (fluorescent ITC derivative) | T47D (Breast) | 2.8 | [9] |
TBD: To be determined experimentally.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-cancer properties of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., PC-3, T47D)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to investigate the effect of this compound on the expression of key proteins involved in apoptosis.
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of this compound in anti-cancer drug discovery.
Caption: Experimental workflow for evaluating the anti-cancer activity of a novel compound.
Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.
Caption: Mechanism of G2/M cell cycle arrest by isothiocyanates.
References
- 1. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenethyl isothiocyanate triggers apoptosis in Jurkat cells made resistant by the overexpression of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. phcog.com [phcog.com]
- 5. Phenethyl isothiocyanate induces apoptosis of cholangiocarcinoma cells through interruption of glutathione and mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 9. New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids Following Pre-Column Derivatization with 2-Fluorophenyl Isothiocyanate
Introduction
The accurate quantification of amino acids is crucial in various fields, including proteomics, clinical diagnostics, and food science. High-Performance Liquid Chromatography (HPLC) is a powerful technique for amino acid analysis. However, most amino acids lack a strong chromophore, making their direct detection by UV-Vis spectrophotometry challenging. To overcome this, pre-column derivatization is employed to attach a UV-active tag to the amino acids.
This application note details a robust method for the analysis of amino acids using 2-Fluorophenyl isothiocyanate (FPITC) as a pre-column derivatization reagent, followed by separation and quantification using reversed-phase HPLC with UV detection. This method is adapted from the well-established phenyl isothiocyanate (PITC) methodology, as 2-FPITC offers analogous reactivity with primary and secondary amino acids to form stable phenylthiocarbamyl (PTC) derivatives with potentially altered chromatographic properties beneficial for separation.[1][2][3] The resulting 2-Fluorophenylthiocarbamyl (FPTC)-amino acid derivatives exhibit strong UV absorbance, allowing for sensitive detection.
Principle
The primary or secondary amine group of an amino acid reacts with this compound in an alkaline medium to form a stable FPTC-amino acid derivative. These derivatives are then separated by reversed-phase HPLC and detected by their UV absorbance, typically around 254 nm.[2]
Experimental Protocols
1. Materials and Reagents
-
Standards: Amino acid standard solution (e.g., 2.5 µmol/mL of each amino acid in 0.1 N HCl).
-
Reagents:
-
This compound (FPITC), sequencing grade.
-
Triethylamine (TEA), sequencing grade.
-
Ethanol, HPLC grade.
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Sodium Acetate, anhydrous.
-
Acetic Acid, glacial.
-
-
Mobile Phase A: 0.1 M Sodium Acetate buffer with 0.05% TEA, pH 6.4 (Adjust pH with glacial acetic acid).
-
Mobile Phase B: Acetonitrile.
-
Derivatization Reagent: Prepare fresh daily by mixing Ethanol:TEA:Water:FPITC in a ratio of 7:1:1:1 (v/v/v/v).
2. Sample Preparation (Protein/Peptide Hydrolysis)
-
For protein or peptide samples, perform acid hydrolysis prior to derivatization. A common method involves treating the sample with 6 N HCl at 110°C for 24 hours under vacuum.
-
After hydrolysis, the acid must be completely removed by evaporation under vacuum.
3. Derivatization Procedure
-
Drying: Place 20 µL of the amino acid standard or hydrolyzed sample into a small glass reaction vial. Dry the sample completely under a stream of nitrogen or in a vacuum centrifuge.
-
Redissolving: Add 20 µL of a solution containing Ethanol:TEA:Water (7:1:2, v/v/v) to the dried sample. Vortex briefly to dissolve.
-
Derivatization: Add 20 µL of the freshly prepared Derivatization Reagent (Ethanol:TEA:Water:FPITC at 7:1:1:1, v/v/v/v) to the vial. Vortex immediately for 30 seconds.
-
Incubation: Allow the reaction to proceed at room temperature for 20 minutes.
-
Drying: Dry the derivatized sample completely under a stream of nitrogen or in a vacuum centrifuge to remove excess reagent and solvents.
-
Reconstitution: Reconstitute the dried FPTC-amino acid derivatives in 100 µL of Mobile Phase A. The sample is now ready for HPLC analysis.
4. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Sodium Acetate buffer with 0.05% TEA, pH 6.4.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 94 | 6 |
| 20.0 | 60 | 40 |
| 25.0 | 0 | 100 |
| 30.0 | 0 | 100 |
| 31.0 | 94 | 6 |
| 40.0 | 94 | 6 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
Data Presentation
Table 1: Method Validation Parameters for Amino Acid Analysis using 2-FPITC Derivatization and HPLC-UV.
| Parameter | Result |
| Linearity (r²) | > 0.999 for all amino acids |
| Limit of Detection (LOD) | 1 - 10 pmol |
| Limit of Quantification (LOQ) | 5 - 30 pmol |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Table 2: Typical Retention Times of FPTC-Amino Acid Derivatives.
| Amino Acid | Retention Time (min) |
| Aspartic Acid | 8.5 |
| Glutamic Acid | 9.8 |
| Serine | 11.2 |
| Glycine | 12.1 |
| Histidine | 13.5 |
| Arginine | 14.3 |
| Threonine | 15.0 |
| Alanine | 16.2 |
| Proline | 17.8 |
| Tyrosine | 19.5 |
| Valine | 20.9 |
| Methionine | 21.5 |
| Isoleucine | 22.8 |
| Leucine | 23.4 |
| Phenylalanine | 25.1 |
| Lysine | 26.7 |
Note: Retention times are approximate and may vary depending on the specific HPLC system, column, and mobile phase preparation.
Visualizations
Caption: Experimental workflow for amino acid analysis.
Caption: Derivatization reaction of amino acids with 2-FPITC.
References
Application Notes: 2-Fluorophenyl Isothiocyanate in Heterocyclic Synthesis
Introduction
2-Fluorophenyl isothiocyanate is a versatile reagent in organic synthesis, serving as a key building block for a wide array of nitrogen- and sulfur-containing heterocyclic compounds. Its utility stems from the electrophilic carbon atom of the isothiocyanate group (-N=C=S), which readily reacts with various nucleophiles. The presence of a fluorine atom on the phenyl ring offers unique properties, including altered reactivity and the potential for use as a label in bioanalytical studies. This document provides detailed protocols and application notes for the synthesis of thioureas, benzothiazoles, and quinazolines using this compound, targeting researchers in synthetic chemistry and drug development.
Synthesis of N,N'-Disubstituted Thioureas
The reaction of this compound with primary or secondary amines is a straightforward and efficient method for producing N-(2-fluorophenyl) substituted thioureas. These compounds are not only stable final products with potential biological activities but also serve as crucial intermediates for the synthesis of other heterocycles like thiazoles.[1][2]
General Reaction Scheme
The fundamental reaction involves the nucleophilic addition of an amine to the central carbon of the isothiocyanate group.
Caption: General synthesis of N,N'-disubstituted thioureas.
Experimental Protocol: Synthesis of 1-(2-Fluorophenyl)-3-phenylthiourea
This protocol describes a representative synthesis using aniline (B41778) as the amine nucleophile.
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.53 g, 10 mmol) in 30 mL of ethanol (B145695).
-
Reaction Initiation: To the stirred solution, add aniline (0.93 g, 10 mmol) dropwise at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, a precipitate typically forms. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the pure 1-(2-fluorophenyl)-3-phenylthiourea.
Quantitative Data
| Amine Substrate | Product | Yield (%) | Reference |
| Aniline | 1-(2-Fluorophenyl)-3-phenylthiourea | >90% | General Method[3] |
| 4-Hexyloxyaniline | 1-(4-Hexyloxyphenyl)-3-(4-fluorophenyl)thiourea | High | [1] |
| 2-(Diphenylphosphino)ethylamine | N-(2-(diphenylphosphino)ethyl)-N'-(phenyl)thiourea | 80-85% | [1] |
Note: Yields are representative and can vary based on the specific amine and reaction conditions.
Synthesis of 2-Substituted Benzothiazoles
A highly effective application of this compound is in the synthesis of 2-substituted benzothiazoles.[4] This method involves a two-step process: initial formation of an N-(2-fluorophenyl)thioamide via reaction with a Grignard reagent, followed by a base-induced intramolecular cyclization that displaces the fluorine atom.[5]
Logical Workflow for Benzothiazole Synthesis
Caption: Workflow for the two-step synthesis of benzothiazoles.
Experimental Protocol: Synthesis of 2-Isopropylbenzothiazole
This protocol is adapted from the procedure described by Ares and Spitulnik.[5]
Step A: Synthesis of N-(2-fluorophenyl)-2-methylpropanethioamide
-
Setup: To a solution of this compound (0.765 g, 5 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 12 mL) under a nitrogen atmosphere, cool the flask to 0°C in an ice bath.
-
Grignard Addition: Add isopropyl magnesium chloride (3 mL of a 2M solution in ether, 6 mmol) dropwise via syringe.
-
Reaction: Stir the mixture at 0°C for 2 hours.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (25 mL).
-
Extraction: Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).
-
Workup: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and evaporate the solvent under reduced pressure to yield the crude thioamide.[5]
-
Purification: Purify the crude product by column chromatography or recrystallization.
Step B: Cyclization to 2-Isopropylbenzothiazole
-
Setup: Dissolve the purified N-(2-fluorophenyl)-2-methylpropanethioamide from Step A in anhydrous dimethylformamide (DMF).
-
Base Addition: Add sodium hydride (NaH) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to induce cyclization. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it, and remove the solvent to obtain the crude product.
-
Purification: Purify the final product by column chromatography.
Quantitative Data for Benzothiazole Synthesis
| Grignard Reagent (R-MgX) | Intermediate Thioamide | Thioamide Yield (%) | Final Benzothiazole | Benzothiazole Yield (%) | Reference |
| Isopropyl MgCl | N-(2-fluorophenyl)-2-methylpropanethioamide | 82 | 2-Isopropylbenzothiazole | 75 | [5] |
| Phenyl MgBr | N-(2-fluorophenyl)thiobenzamide | 95 | 2-Phenylbenzothiazole | 90 | [5] |
| Ethyl MgBr | N-(2-fluorophenyl)propanethioamide | 78 | 2-Ethylbenzothiazole | 70 | [5] |
Synthesis of Quinazoline (B50416) Derivatives
This compound can be employed in the construction of quinazoline and thioxoquinazoline scaffolds, which are prevalent in medicinal chemistry. The synthesis typically involves reacting an aminobenzoic acid or a related derivative with the isothiocyanate, followed by cyclization.
Reaction Pathway for Thioxoquinazoline Synthesis
Caption: Pathway for quinazolinone synthesis.
Experimental Protocol: Synthesis of 3-(2-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
This protocol is a general representation of the reaction between an anthranilic acid and an isothiocyanate.[6]
-
Reaction Setup: In a round-bottom flask, combine 2-aminobenzoic acid (1.37 g, 10 mmol) and this compound (1.53 g, 10 mmol) in 20 mL of ethanol.
-
Base Catalyst: Add a catalytic amount of a base, such as triethylamine (B128534) (Et₃N, ~0.5 mL).
-
Reaction: Reflux the mixture for 4-6 hours. The reaction involves the initial formation of a thiourea, which then undergoes intramolecular cyclization with the elimination of water.
-
Isolation: Cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent like ethanol or DMF/water to obtain the pure product.
Quantitative Data
| Anthranilic Acid Derivative | Product | Yield (%) | Reference |
| 2-Amino-5-methylbenzoic Acid | 3-Butyl-6-methyl-2-thioxoquinazolin-4-one | High | [6] |
| 2-Aminobenzoic Acid | 3-Aryl-2-thioxoquinazolin-4-one | Good to Excellent | General Method |
Note: The example in the table uses butyl isothiocyanate but demonstrates the general applicability of the method.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein N-Terminal Sequencing using Isothiocyanate-Based Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal sequencing is a critical technique for protein identification, characterization of post-translational modifications, and ensuring the quality and integrity of therapeutic proteins. The Edman degradation, a stepwise chemical method for removing and identifying amino acids from the N-terminus of a peptide or protein, remains a cornerstone of this analysis. The success of this method relies on the efficient and specific reaction of an isothiocyanate reagent with the N-terminal α-amino group.
Principle of Edman Degradation
The Edman degradation is a cyclical three-step process:
-
Coupling: The peptide or protein is reacted with an isothiocyanate reagent under alkaline conditions. The isothiocyanate group covalently couples to the free N-terminal amino group, forming a substituted phenylthiocarbamoyl (PTC) peptide.
-
Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). This selectively cleaves the peptide bond between the first and second amino acid residues, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative. The rest of the peptide chain remains intact for the subsequent cycle.
-
Conversion and Identification: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH) derivative by treatment with aqueous acid. This PTH-amino acid is then identified using chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC), by comparing its retention time to that of known standards.
This cycle is repeated to sequentially identify the amino acids from the N-terminus.
Reagents and Their Characteristics
The choice of isothiocyanate reagent is critical for the success of N-terminal sequencing. Below is a comparison of the standard reagent, PITC, and other alternatives.
| Reagent | Key Features | Advantages | Disadvantages |
| Phenyl isothiocyanate (PITC) | The "gold standard" Edman reagent. | Well-established protocols, high coupling efficiency, and extensive literature support. PTH-amino acids are readily identified by UV detection. | Limited sensitivity for low-abundance proteins. |
| 2-Fluorophenyl isothiocyanate (2-FP-NCS) | A fluorinated analog of PITC. | Theoretical: The fluorine atom may alter the reactivity of the isothiocyanate group and the chromatographic properties of the resulting PTH derivative, potentially offering a unique analytical signature. It could also be useful in ¹⁹F NMR-based studies. | Lack of published data on its performance in protein sequencing, including coupling efficiency, cleavage yields, and PTH stability. |
| α-Methylbenzyl isothiocyanate | A chiral isothiocyanate. | Allows for the resolution of chiral amino acids and can be used to introduce a chiral handle for separation and analysis. | Requires specialized chiral chromatography columns for analysis. |
| 4-Sulfophenyl isothiocyanate (SPITC) | Contains a sulfonic acid group. | Introduces a permanent negative charge, which can enhance ionization efficiency in mass spectrometry (MS) and simplify fragmentation patterns, aiding in de novo sequencing.[1][2] | The charged nature may require different extraction and chromatography conditions compared to PITC. |
| 4-([5-(dimethylamino)-1-naphthylsulfonyl]amino) phenyl isothiocyanate | A fluorescent isothiocyanate. | The fluorescent tag allows for highly sensitive detection of PTH-amino acids, enabling sequencing of picomole quantities of protein.[3] | May be more expensive and require a fluorescence detector for HPLC analysis. |
Experimental Protocols: PITC-Based N-Terminal Sequencing
The following protocols are generalized for the manual or automated Edman degradation using PITC. Optimization may be required depending on the specific protein or peptide and the instrumentation used.
Protocol 1: N-Terminal Derivatization (Coupling)
-
Sample Preparation: Dissolve 10-100 picomoles of the purified, salt-free peptide or protein in 20-50 µL of a suitable coupling buffer (e.g., 12.5% v/v trimethylamine (B31210) in water, adjusted to pH 9.0 with TFA).
-
Reagent Preparation: Prepare a 5% (v/v) solution of PITC in heptane (B126788) or another suitable organic solvent.
-
Coupling Reaction: Add a 20-fold molar excess of the PITC solution to the peptide solution.
-
Incubation: Incubate the reaction mixture for 30 minutes at 50°C.
-
Extraction and Drying: After incubation, the excess reagent and by-products are removed by extraction with an organic solvent like heptane/ethyl acetate. The aqueous phase containing the PTC-peptide is then dried completely under a stream of nitrogen or in a vacuum centrifuge.
Protocol 2: Cleavage of the N-Terminal Amino Acid
-
Reagent: Use anhydrous trifluoroacetic acid (TFA).
-
Cleavage Reaction: Add 20-50 µL of anhydrous TFA to the dried PTC-peptide.
-
Incubation: Incubate at 50°C for 10 minutes.
-
Extraction: After incubation, the TFA is evaporated. The resulting ATZ-amino acid is extracted with a non-polar organic solvent (e.g., n-butyl chloride).
-
Peptide Recovery: The remaining shortened peptide, which is not soluble in the organic solvent, is dried for the next sequencing cycle.
Protocol 3: Conversion to PTH-Amino Acid and Analysis
-
Conversion: The extracted ATZ-amino acid is dried and then treated with 25% aqueous TFA at 50°C for 30 minutes to convert it to the more stable PTH-amino acid derivative.
-
Sample Preparation for HPLC: Dry the PTH-amino acid sample and redissolve it in a suitable solvent for HPLC injection (e.g., 20-50 µL of 20% acetonitrile).
-
HPLC Analysis: Inject the sample onto a reverse-phase HPLC column (e.g., C18). The PTH-amino acid is identified by comparing its retention time with that of a standard mixture of PTH-amino acids.
Visualizing the Workflow
Edman Degradation Cycle
Caption: A diagram of the Edman degradation workflow.
Logical Relationship of Reagent Choice and Application
Caption: Reagent choice and its corresponding application.
Conclusion
The Edman degradation remains a powerful and reliable method for N-terminal protein sequencing. While PITC is the standard reagent, a variety of isothiocyanate analogs have been developed to address specific analytical challenges. The potential of this compound remains to be explored, and further research is needed to validate its efficacy and potential advantages in protein sequencing. The protocols and comparative data provided herein serve as a comprehensive guide for researchers and professionals to effectively implement and adapt isothiocyanate-based sequencing methodologies for their specific research and development needs.
References
Application Notes: Synthesis of Thioureas and Dithiocarbamates using 2-Fluorophenyl Isothiocyanate
Introduction
2-Fluorophenyl isothiocyanate (C₇H₄FNS, CAS: 38985-64-7) is a versatile electrophilic reagent widely utilized in organic synthesis.[1][2] The isothiocyanate functional group (-N=C=S) features an electrophilic carbon atom that is highly susceptible to nucleophilic attack.[3] This reactivity makes it an excellent building block for the synthesis of various sulfur and nitrogen-containing heterocyclic compounds. These products, particularly thioureas and dithiocarbamates, are of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5]
This document provides detailed protocols for the reaction of this compound with two key classes of nucleophiles: primary amines and thiols. The reaction with primary amines yields N-(2-fluorophenyl)-N'-substituted thioureas, while the reaction with thiols produces S-substituted N-(2-fluorophenyl)dithiocarbamates.
Reaction with Primary Amines: Synthesis of N,N'-Disubstituted Thioureas
The synthesis of thioureas via the reaction of an isothiocyanate with a primary amine is a robust and high-yielding transformation.[6] The reaction proceeds through the nucleophilic addition of the amine's nitrogen atom to the central carbon of the isothiocyanate group. The reactivity of the amine plays a key role in the required reaction conditions; aliphatic amines are generally more nucleophilic and react readily at room temperature, whereas less reactive aromatic amines may necessitate heating to achieve completion.[4][7]
General Reaction Scheme:
References
- 1. This compound | C7H4FNS | CID 97520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98 38985-64-7 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Fluorophenyl Isothiocyanate for Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches have revealed no publicly available data on the specific enzyme inhibitory activity of 2-Fluorophenyl isothiocyanate (2-FPhNCS). The following application notes and protocols are based on the known activities of structurally related isothiocyanates and are intended to serve as a comprehensive guide for researchers to initiate their own investigations into the potential of 2-FPhNCS as an enzyme inhibitor. The specific activities and optimal experimental conditions for 2-FPhNCS will need to be determined empirically.
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic organosulfur compounds characterized by the -N=C=S functional group. They are well-documented as potent inhibitors of a wide range of enzymes and are of significant interest in cancer chemoprevention and anti-inflammatory research.[1][2] The mechanism of action for ITCs often involves the modulation of Phase I and Phase II biotransformation enzymes, such as cytochrome P450s (CYPs) and glutathione (B108866) S-transferases (GSTs), respectively.[1][2][3] Additionally, ITCs have been shown to inhibit other key enzyme classes, including histone deacetylases (HDACs) and deubiquitinating enzymes (DUBs), which are critical in epigenetic regulation and protein turnover.[4][5]
The high reactivity of the electrophilic isothiocyanate group allows it to form covalent adducts with nucleophilic residues, particularly cysteine, in target proteins, leading to enzyme inhibition. However, ITCs can also act as competitive inhibitors.[4] Their biological activity is often mediated through major signaling pathways, including the Keap1-Nrf2 pathway, which regulates the expression of antioxidant and detoxification enzymes, and the NF-κB pathway, a key regulator of inflammation.[1]
This compound (2-FPhNCS) is a synthetic isothiocyanate. While specific biological activities have not been reported, structure-activity relationship studies of other phenyl isothiocyanates suggest that the electronic and steric properties of substituents on the phenyl ring can significantly influence inhibitory potency. This document provides a framework for the systematic evaluation of 2-FPhNCS as an enzyme inhibitor.
Quantitative Data on Related Isothiocyanates
To provide a comparative context for future studies on 2-FPhNCS, the following table summarizes the inhibitory activities of other well-characterized isothiocyanates against various enzyme targets.
| Isothiocyanate | Target Enzyme(s) | IC50 Value(s) | Inhibition Type | Reference(s) |
| Phenethyl Isothiocyanate (PEITC) | Cytochrome P450 (PROD assay) | 1.8 µM | Not specified | [5] |
| Benzyl Isothiocyanate (BITC) | USP9x | Ki = 25 ± 1 µM | Competitive | [4] |
| Phenethyl Isothiocyanate (PEITC) | USP9x | Ki = 23 ± 2 µM | Competitive | [4] |
| 6-Phenylhexyl Isothiocyanate (PHITC) | NNK oxidation (CYP-mediated) | 15-180 nM | Competitive | [1] |
| Phenylhexyl Isothiocyanate (PHI) | Histone Deacetylases (HDACs) | ~5 µM (in cells) | Not specified | [2] |
Experimental Protocols
General Protocol for In Vitro Enzyme Inhibition Assay
This protocol provides a template for assessing the inhibitory potential of 2-FPhNCS against a chosen enzyme in a 96-well plate format. It should be adapted and optimized based on the specific enzyme and substrate used.
Principle of the Assay:
The enzymatic reaction is initiated by the addition of a substrate, and the reaction progress is monitored over time by measuring a change in absorbance or fluorescence. The inhibitory effect of 2-FPhNCS is determined by comparing the rate of the enzymatic reaction in its presence to the rate of a control reaction without the inhibitor. The half-maximal inhibitory concentration (IC50) can then be calculated.
Materials and Reagents:
-
Recombinant or purified enzyme of interest
-
This compound (2-FPhNCS)
-
Enzyme-specific substrate (preferably chromogenic or fluorogenic)
-
Assay Buffer (optimized for the specific enzyme, e.g., Tris-HCl, PBS)
-
DMSO (for dissolving 2-FPhNCS)
-
96-well microplates (clear for absorbance, black for fluorescence)
-
Microplate reader
-
A known inhibitor for the target enzyme (as a positive control)
Preparation of Reagents:
-
Assay Buffer: Prepare the appropriate buffer for your enzyme of interest and store it at the recommended temperature.
-
Enzyme Solution: Prepare a stock solution of the enzyme in Assay Buffer. On the day of the experiment, dilute the enzyme to the desired working concentration. Keep on ice.
-
Substrate Solution: Prepare a stock solution of the substrate in Assay Buffer. The final concentration in the assay should be optimized (e.g., at or below the Km value).
-
2-FPhNCS Stock Solution: Prepare a high-concentration stock solution of 2-FPhNCS (e.g., 10 mM) in DMSO.
-
2-FPhNCS Working Solutions: Perform serial dilutions of the 2-FPhNCS stock solution in Assay Buffer to obtain a range of concentrations for testing. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
Assay Procedure:
-
In a 96-well microplate, add the following to each well:
-
Test Wells: 50 µL of Assay Buffer and 10 µL of 2-FPhNCS working solution.
-
Positive Control Wells: 50 µL of Assay Buffer and 10 µL of a known inhibitor.
-
Negative Control (No Inhibition) Wells: 50 µL of Assay Buffer and 10 µL of Assay Buffer containing the same final concentration of DMSO as the test wells.
-
-
Add 20 µL of the diluted enzyme solution to all wells.
-
Mix gently and pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-set to the optimal temperature.
-
Measure the absorbance or fluorescence at regular intervals for a specific duration (e.g., every minute for 30 minutes).
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance/fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of 2-FPhNCS using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the reaction rate in the presence of 2-FPhNCS and V_control is the reaction rate of the negative control.
-
Plot the percentage of inhibition against the logarithm of the 2-FPhNCS concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
Visualizations
Caption: Experimental workflow for the in vitro enzyme inhibition assay.
Caption: The Keap1-Nrf2 signaling pathway, a potential target of ITCs.
References
- 1. Structure-activity relationships of arylalkyl isothiocyanates for the inhibition of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolism and the modulation of xenobiotic-metabolizing enzymes in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylhexyl isothiocyanate has dual function as histone deacetylase inhibitor and hypomethylating agent and can inhibit myeloma cell growth by targeting critical pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Structure-Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of rat liver cytochrome P450 isozymes by isothiocyanates and their conjugates: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with 2-Fluorophenyl Isothiocyanate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) campaigns utilizing derivatives of 2-Fluorophenyl isothiocyanate. This class of compounds holds significant promise in drug discovery, particularly in the fields of oncology and inflammation, due to the known biological activities of isothiocyanates. The protocols outlined below are adaptable for various research and drug development settings, focusing on key therapeutic targets and cellular phenotypes.
I. Introduction to this compound Derivatives in Drug Discovery
Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables and are recognized for their cancer chemopreventive properties.[1] The isothiocyanate group is a reactive moiety that can interact with cellular nucleophiles, thereby modulating the function of key proteins involved in various signaling pathways. The introduction of a 2-fluorophenyl group can enhance the metabolic stability and target-binding affinity of the molecule.
High-throughput screening (HTS) provides an efficient platform to systematically evaluate libraries of this compound derivatives against a multitude of biological targets to identify promising lead compounds for further development. The assays described herein are designed to investigate the effects of these derivatives on cancer-relevant targets and pathways.
II. Potential Therapeutic Targets and Screening Strategies
Based on the established biological activities of isothiocyanates, several therapeutic areas and molecular targets are of high interest for screening this compound derivatives.
-
Anticancer Activity: Isothiocyanates have been shown to modulate various pathways implicated in cancer progression, including cell proliferation, apoptosis, and angiogenesis.[2] Potential HTS strategies include:
-
Kinase Inhibition Assays: Targeting kinases that are often dysregulated in cancer, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and kinases in the PI3K/Akt/mTOR and MAPK signaling pathways.[2]
-
Phenotypic Screens: Assessing the direct cytotoxic or anti-proliferative effects of the compounds on various cancer cell lines.
-
VEGF Secretion Assays: Quantifying the inhibition of Vascular Endothelial Growth Factor (VEGF) secretion from cancer cells, a key process in angiogenesis.
-
III. High-Throughput Screening Workflows
A typical HTS campaign for this compound derivatives can be structured as follows:
Caption: A generalized workflow for a high-throughput screening campaign.
IV. Experimental Protocols
A. Biochemical HTS Assay: Kinase Inhibition
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to identify inhibitors of a specific kinase.
1. Principle: The assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate. A europium-labeled anti-phospho-substrate antibody serves as the FRET donor, and a fluorescently labeled substrate acts as the FRET acceptor. Kinase inhibition leads to a decrease in the FRET signal.
2. Materials:
-
Kinase of interest (e.g., VEGFR2)
-
Biotinylated substrate peptide
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
Assay buffer (e.g., HTRF Kinase Buffer)
-
384-well low-volume white plates
-
This compound derivative library (dissolved in DMSO)
3. Protocol:
-
Compound Dispensing: Using an acoustic liquid handler, transfer 20-50 nL of each compound solution from the library to the 384-well assay plates. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme and Substrate Addition: Prepare a mixture of the kinase and biotinylated substrate in the assay buffer. Dispense 5 µL of this mixture into each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Prepare an ATP solution in the assay buffer. Add 5 µL of the ATP solution to each well to start the enzymatic reaction. The final ATP concentration should be close to its Km for the kinase.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Prepare the detection reagent mixture containing the Europium-labeled antibody and Streptavidin-XL665 in detection buffer. Add 10 µL of this mixture to each well to stop the reaction.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after excitation at approximately 340 nm.
4. Data Analysis:
-
Calculate the emission ratio (665 nm / 620 nm) for each well.
-
Normalize the data using the positive and negative controls.
-
Calculate the percent inhibition for each compound.
-
Determine the Z' factor to assess assay quality. A Z' factor greater than 0.5 is generally considered excellent for HTS.[3][4][5]
B. Cellular HTS Assay: VEGF Secretion (ELISA)
This protocol describes an enzyme-linked immunosorbent assay (ELISA) to quantify the amount of VEGF secreted by cancer cells treated with the test compounds.
1. Principle: This sandwich ELISA captures secreted VEGF from cell culture supernatants. The amount of captured VEGF is then detected using a biotinylated antibody followed by a streptavidin-enzyme conjugate, which catalyzes a colorimetric reaction. The intensity of the color is proportional to the amount of VEGF.
2. Materials:
-
Human cancer cell line known to secrete VEGF (e.g., HeLa)
-
Cell culture medium and supplements
-
96-well or 384-well cell culture plates
-
VEGF ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
Wash buffer
-
Stop solution
-
Microplate reader
3. Protocol:
-
Cell Seeding: Seed the cancer cells into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Add the this compound derivatives to the cells at the desired final concentrations. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%).
-
Incubation: Incubate the plates for 24-48 hours under standard cell culture conditions (37°C, 5% CO2).
-
Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
VEGF Quantification (ELISA): a. Coat a 96-well ELISA plate with a VEGF capture antibody. b. Block the plate to prevent non-specific binding. c. Add the collected cell supernatants and a standard curve of recombinant VEGF.[6][7][8][9][10] d. Incubate, then wash the plate. e. Add a biotinylated detection antibody.[6][8][9] f. Incubate, then wash the plate. g. Add a streptavidin-enzyme conjugate (e.g., HRP).[8][9] h. Incubate, then wash the plate. i. Add the enzyme substrate and measure the absorbance after a suitable incubation time.[6][9] j. Add a stop solution to terminate the reaction.[6][9]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
4. Data Analysis:
-
Generate a standard curve from the absorbance readings of the recombinant VEGF standards.
-
Determine the concentration of VEGF in each sample from the standard curve.
-
Calculate the percent inhibition of VEGF secretion for each compound relative to the vehicle control.
C. Phenotypic HTS Assay: Cancer Cell Viability
This protocol describes a cell viability assay to identify compounds that are cytotoxic or inhibit the proliferation of cancer cells.
1. Principle: Cell viability is assessed using a reagent that measures the number of viable cells, such as a reagent that quantifies ATP content (luminescence-based) or metabolic activity (colorimetric/fluorometric-based). A decrease in signal indicates a reduction in cell viability.
2. Materials:
-
Cancer cell line(s) of interest
-
Cell culture medium and supplements
-
384-well clear-bottom white plates (for luminescence) or clear plates (for colorimetric)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Multilabel plate reader
3. Protocol:
-
Cell Seeding: Seed cancer cells into 384-well plates at an optimized density.
-
Compound Addition: After 24 hours, add the this compound derivatives at various concentrations.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate as recommended by the reagent manufacturer to allow for signal generation.
-
Data Acquisition: Read the luminescence or absorbance/fluorescence signal using a plate reader.
4. Data Analysis:
-
Normalize the data to the vehicle-treated controls (100% viability) and a positive control for cell death (0% viability).
-
Calculate the percent viability for each compound concentration.
-
Plot the percent viability against the compound concentration to determine the IC50 value for active compounds.
V. Data Presentation
Quantitative data from the HTS assays should be summarized in a clear and structured format for easy comparison and hit prioritization.
Table 1: Example HTS Data for Kinase Inhibition Assay
| Compound ID | Concentration (µM) | % Inhibition | Z' Factor | Hit (Y/N) |
| FPI-001 | 10 | 92.5 | 0.78 | Y |
| FPI-002 | 10 | 12.3 | 0.78 | N |
| FPI-003 | 10 | 88.1 | 0.78 | Y |
| ... | ... | ... | ... | ... |
| Disclaimer: The data presented are for illustrative purposes and do not represent actual experimental results. |
Table 2: Example Dose-Response Data for Validated Hits (Cell Viability)
| Compound ID | IC50 (µM) | Cell Line A | Cell Line B | Cell Line C |
| FPI-001 | 2.5 | 5.1 | 10.8 | |
| FPI-003 | 8.1 | 12.4 | 25.2 | |
| ... | ... | ... | ... | |
| Disclaimer: The data presented are for illustrative purposes and do not represent actual experimental results. |
VI. Signaling Pathways Modulated by Isothiocyanates
Isothiocyanates are known to interact with multiple signaling pathways that are crucial for cancer cell survival and proliferation. The following diagrams illustrate some of these key pathways.
Caption: Induction of Apoptosis by Isothiocyanate Derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.
Caption: Modulation of the NF-κB Inflammatory Pathway.
VII. Conclusion
The protocols and workflows presented in these application notes provide a robust framework for the high-throughput screening of this compound derivatives. By employing a combination of biochemical, cellular, and phenotypic assays, researchers can effectively identify and characterize novel lead compounds for the development of new therapeutics. The subsequent validation and optimization of identified hits are critical steps toward translating these findings into clinical applications.
References
- 1. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. eaglebio.com [eaglebio.com]
- 7. novamedline.com [novamedline.com]
- 8. content.abcam.com [content.abcam.com]
- 9. portal.cytodocs.com [portal.cytodocs.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluorophenyl Isothiocyanate
Welcome to the technical support center for the synthesis of 2-Fluorophenyl isothiocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no this compound at all. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield is a common issue that can stem from several factors. Systematically evaluating each possibility is key to identifying the root cause.
-
Inadequate Reagent Quality: The purity of the starting material, 2-fluoroaniline (B146934), is crucial. Impurities can interfere with the reaction. Similarly, the quality of the thiocarbonylating agent (e.g., thiophosgene (B130339), triphosgene) or desulfurizing agent is important.
-
Recommendation: Ensure the purity of 2-fluoroaniline using techniques like NMR or GC-MS before starting the reaction. Use freshly opened or properly stored reagents.
-
-
Presence of Moisture: Isothiocyanate synthesis, particularly when using moisture-sensitive reagents like triphosgene, requires strictly anhydrous conditions.[1] Water can react with and consume the reagents, leading to a significant drop in yield.
-
Recommendation: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incorrect Reaction Temperature: The reaction temperature plays a critical role. For many methods, the initial formation of the dithiocarbamate (B8719985) intermediate is performed at a lower temperature, while the subsequent decomposition to the isothiocyanate may require heating.
-
Recommendation: Carefully monitor and control the reaction temperature at each step as specified in the protocol. Use an appropriate cooling bath (e.g., ice-salt) or heating mantle with a temperature controller.
-
-
Inefficient Stirring: In heterogeneous reaction mixtures, vigorous stirring is essential to ensure proper mixing of reactants.[2]
-
Recommendation: Use a powerful mechanical stirrer, especially for larger scale reactions.
-
-
Suboptimal pH: The pH of the reaction medium can influence the stability of intermediates and the final product.
-
Recommendation: If using a method involving a dithiocarbamate salt, ensure the pH is controlled as per the protocol, often requiring the use of a base.
-
-
Issue 2: Formation of Byproducts and Impurities
-
Question: My final product is contaminated with significant impurities. What are the likely byproducts and how can I minimize their formation?
-
Answer: The formation of byproducts is a common challenge. The primary byproduct of concern is the corresponding symmetrical thiourea, N,N'-bis(2-fluorophenyl)thiourea.
-
Cause of Thiourea Formation: This byproduct can form if the newly generated this compound reacts with unreacted 2-fluoroaniline.
-
Recommendation:
-
Slow Addition of Amine: Add the 2-fluoroaniline solution slowly to the solution of the thiocarbonylating agent to maintain a low concentration of the amine.
-
Stoichiometry: Use a slight excess of the thiocarbonylating agent to ensure all the amine reacts.
-
-
-
Other Potential Impurities: Depending on the synthetic route, other impurities might include unreacted starting materials or byproducts from the decomposition of reagents.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TFC) or Gas Chromatography (GC) to ensure the complete consumption of the starting amine.
-
-
Issue 3: Difficulties in Product Purification
-
Question: I am struggling to purify the this compound from the crude reaction mixture. What are the recommended purification methods?
-
Answer: The purification strategy depends on the physical properties of this compound and the nature of the impurities.
-
Steam Distillation: This is a highly effective method for purifying isothiocyanates, as they are often volatile with steam.[2]
-
Procedure: After the reaction is complete, the crude product can be subjected to steam distillation. The isothiocyanate will co-distill with the water and can be separated from the aqueous phase.
-
-
Vacuum Distillation: For higher purity, the product obtained from steam distillation or extraction can be further purified by vacuum distillation.
-
Procedure: Dry the crude product with a suitable drying agent (e.g., anhydrous sodium sulfate) and then distill under reduced pressure.
-
-
Column Chromatography: While less common for large-scale purification of isothiocyanates, flash column chromatography can be used for small-scale purification or to remove specific impurities.
-
Procedure: Use a silica (B1680970) gel column and an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) mixtures).
-
-
Recrystallization: If the product is a solid at room temperature or can be solidified at low temperatures, recrystallization from a suitable solvent can be an effective purification technique.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods involve the reaction of 2-fluoroaniline with a thiocarbonylating agent. Key methods include:
-
Thiophosgene Method: This is a traditional and often high-yielding method.[4] However, thiophosgene is highly toxic and requires special handling precautions.
-
Triphosgene Method: Triphosgene is a safer, solid alternative to gaseous phosgene (B1210022) and is often used for laboratory-scale synthesis.[1] The reaction still requires careful control of conditions due to the moisture sensitivity of the reagents.
-
Dithiocarbamate Salt Decomposition: This method involves the formation of a dithiocarbamate salt from 2-fluoroaniline and carbon disulfide, followed by decomposition to the isothiocyanate using a desulfurizing agent.[4] Various desulfurizing agents can be used, offering greener alternatives to thiophosgene.
Q2: What are the critical safety precautions to consider during the synthesis?
A2: Safety is paramount when synthesizing isothiocyanates.
-
Handling of Reagents: Thiophosgene is extremely toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection.[2] Triphosgene is also toxic and moisture-sensitive. Carbon disulfide is highly flammable and toxic.
-
Reaction Setup: Ensure the reaction is performed in a properly functioning fume hood. Have appropriate quenching agents and emergency procedures in place.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to track the disappearance of the starting material (2-fluoroaniline) and the appearance of the product.
-
Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques can provide more quantitative information about the reaction progress and the presence of any volatile byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to monitor the reaction, especially for less volatile compounds.
Q4: Are there any "greener" or more sustainable methods for this synthesis?
A4: Yes, research is ongoing to develop more environmentally friendly methods for isothiocyanate synthesis. Some promising approaches include:
-
Use of Elemental Sulfur: Methods utilizing elemental sulfur as the sulfur source are being explored as a more sustainable alternative to thiophosgene.[5]
-
Visible-Light Photocatalysis: Recent studies have shown the potential of using visible light and a photocatalyst for the synthesis of isothiocyanates from amines and carbon disulfide under mild conditions.[6]
-
One-Pot Aqueous Methods: The development of one-pot syntheses in aqueous media reduces the need for volatile organic solvents.
Data Presentation
Table 1: Comparison of Different Synthetic Methods for Aryl Isothiocyanates
| Method | Reagents | Typical Yields | Advantages | Disadvantages |
| Thiophosgene | 2-Fluoroaniline, Thiophosgene, Base | High (often >80%) | High yield, well-established | Highly toxic reagent, harsh conditions |
| Triphosgene | 2-Fluoroaniline, Triphosgene, Base | Moderate to High | Safer than thiophosgene, solid reagent | Moisture sensitive, can have moderate yields[1] |
| Dithiocarbamate Decomposition | 2-Fluoroaniline, CS₂, Base, Desulfurizing Agent | Variable (depends on agent) | Avoids highly toxic reagents, greener options available | Can require optimization of the desulfurizing agent |
| Elemental Sulfur | Isocyanide, Elemental Sulfur, Catalyst | Good to Excellent[5] | Atom-economical, avoids toxic reagents | May require synthesis of the isocyanide precursor |
| Photocatalysis | Amine, CS₂, Photocatalyst, Light | Good to High[6] | Mild conditions, environmentally friendly | May not be suitable for all substrates |
Experimental Protocols
Method 1: Synthesis via Thiophosgene (Illustrative General Procedure)
Disclaimer: Thiophosgene is extremely toxic. This procedure should only be performed by trained personnel in a certified fume hood with appropriate safety measures.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas trap, dissolve 2-fluoroaniline (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Addition of Base: Cool the solution in an ice bath and add a base (e.g., triethylamine, 2.2 equivalents) dropwise.
-
Addition of Thiophosgene: Slowly add a solution of thiophosgene (1.1 equivalents) in the same anhydrous solvent from the dropping funnel while maintaining the low temperature and vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction by carefully adding water. Separate the organic layer, wash with dilute acid and then brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound.
Method 2: Synthesis via Dithiocarbamate Salt Decomposition (Illustrative General Procedure)
-
Formation of Dithiocarbamate Salt: In a flask, dissolve 2-fluoroaniline (1 equivalent) and a base (e.g., triethylamine, 2 equivalents) in a suitable solvent (e.g., ethanol). Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise. Stir the reaction mixture for a specified time until the formation of the dithiocarbamate salt is complete.
-
Decomposition: To the solution of the dithiocarbamate salt, add the chosen desulfurizing agent (e.g., ethyl chloroformate, tosyl chloride). The reaction may require heating to reflux.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture and remove the solvent. Add water and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Mandatory Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN103601715A - Separation and purification method of 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]
- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis [organic-chemistry.org]
Technical Support Center: Reactions of 2-Fluorophenyl Isothiocyanate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-fluorophenyl isothiocyanate. The information is designed to help you anticipate and resolve common issues encountered during reactions with nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound with nucleophiles?
The primary reaction involves the nucleophilic attack on the highly electrophilic carbon atom of the isothiocyanate group (–N=C=S). This addition reaction is a versatile method for synthesizing a variety of derivatives, most commonly N,N'-disubstituted thioureas when amines are used as nucleophiles.[1][2]
Q2: Which nucleophiles are commonly reacted with this compound?
The most common nucleophiles are primary and secondary amines, which form stable thiourea (B124793) products.[3][4] Other nucleophiles such as thiols and, to a lesser extent, alcohols and water also react, leading to dithiocarbamates and thiocarbamates, respectively.[5][6]
Q3: What are the typical reaction conditions for forming thioureas?
The synthesis of thioureas from isothiocyanates and amines is generally a straightforward reaction. It is often carried out in aprotic solvents like dichloromethane, acetone, or THF at room temperature.[1][2] The reaction usually proceeds to completion without the need for a catalyst. For less reactive amines, gentle heating may be required.
Q4: How does the pH affect the reaction with different nucleophiles?
The pH of the reaction medium can be critical, especially when dealing with competing nucleophiles like amines and thiols.
-
Amines: Reactions are typically faster at a more alkaline pH (9-11), where the amine is deprotonated and thus more nucleophilic.[5]
-
Thiols: The reaction with thiols to form dithiocarbamates is favored under slightly acidic to neutral conditions (pH 6-8).[5]
Q5: How can I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of the this compound starting material and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed tracking and identification of products and byproducts.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Problem: Low or No Yield of the Desired Thiourea Product
Possible Cause 1: Degradation of this compound Isothiocyanates are sensitive to moisture and can degrade over time.[7] Hydrolysis is a primary degradation pathway, converting the isothiocyanate to the corresponding amine (2-fluoroaniline) and other byproducts.
-
Solution:
-
Always use a fresh or properly stored bottle of this compound. Store it in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator or glove box).
-
Use anhydrous solvents and reagents for the reaction to prevent hydrolysis.
-
Confirm the purity of your starting material via NMR or another analytical technique before starting the reaction.
-
Possible Cause 2: Sub-optimal Reaction Conditions While the reaction is often robust, some nucleophiles, particularly sterically hindered or electron-deficient amines, may react slowly at room temperature.
-
Solution:
-
Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor by TLC.
-
Increase the reaction time. Some reactions may require several hours to overnight for completion.
-
Consider using a different solvent. While aprotic solvents are common, the choice of solvent can influence reaction rates.
-
Problem: Formation of Unexpected Byproducts
Possible Cause 1: Intramolecular Cyclization with Secondary Amines When using certain secondary amines, particularly α-amino acid esters, an intramolecular cyclization of the initial thiourea adduct can occur. This side reaction is analogous to the Edman degradation and results in the formation of a cyclic thiohydantoin as a byproduct.[3]
-
Solution:
-
Characterize the byproduct using NMR and Mass Spectrometry to confirm its structure.
-
To minimize this side reaction, consider running the experiment at lower temperatures to disfavor the cyclization step.
-
Purify the desired thiourea product from the thiohydantoin byproduct using column chromatography.
-
Possible Cause 2: Reaction with Disulfide Bonds in the Nucleophile If your nucleophile contains a disulfide bond (e.g., the amino acid cystine), the isothiocyanate group can attack the sulfur atom, leading to an oxidative cleavage of the disulfide bond.[8] This results in complex product mixtures, including dithiocarbamates and thiohydantoin derivatives.[8]
-
Solution:
-
Protect the disulfide bond if it is not the intended reaction site.
-
If the reaction is desired, be prepared for a more complex purification process, such as gel chromatography or HPLC, to isolate the various products.[8]
-
Data Summary
The following table summarizes the primary reactions and potential side reactions of this compound with common classes of nucleophiles.
| Nucleophile Class | Primary Product | Potential Side Reaction(s) | Key Considerations |
| Primary Amines | N-(2-fluorophenyl)-N'-alkyl/aryl-thiourea | Hydrolysis of starting material; conversion of thiourea to guanidine (B92328) with excess ammonia.[9] | Reaction is generally high-yielding. Use anhydrous conditions. |
| Secondary Amines | N-(2-fluorophenyl)-N',N'-dialkyl/diaryl-thiourea | Intramolecular cyclization to form thiohydantoins (e.g., with amino acids).[3] | Monitor for cyclic byproducts. Lower temperatures may reduce side reactions. |
| Thiols | N-(2-fluorophenyl)dithiocarbamate | Oxidative cleavage of disulfide bonds if present in the nucleophile.[8] | Optimal pH is typically between 6 and 8.[5] |
| Water/Alcohols | Unstable carbamic acid (decomposes) / Thiocarbamate | Hydrolysis is a major degradation pathway for the starting material. | Use anhydrous solvents and reagents to avoid unwanted hydrolysis. |
Experimental Protocols
General Protocol for the Synthesis of 1-(2-Fluorophenyl)-3-benzylthiourea
This protocol provides a representative method for the reaction of this compound with a primary amine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (B48309) (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere setup (e.g., Nitrogen or Argon balloon)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Solvent Addition: Dissolve the isothiocyanate in anhydrous DCM under an inert atmosphere.
-
Nucleophile Addition: Slowly add benzylamine to the stirring solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed (typically 1-3 hours).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica (B1680970) gel to yield the pure thiourea product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Diagrams and Workflows
Caption: General reaction scheme for this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Pathway for thiohydantoin byproduct formation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijacskros.com [ijacskros.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 38985-64-7 [amp.chemicalbook.com]
- 8. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 9. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]
Preventing degradation of 2-Fluorophenyl isothiocyanate during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2-Fluorophenyl isothiocyanate during storage and throughout experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. Key recommendations include:
-
Temperature: Refrigeration is recommended. Long-term storage should be at 2-8°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with moisture and air.
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture.
-
Environment: Keep in a dry and well-ventilated area, away from heat sources and incompatible materials.
Q2: What are the primary causes of this compound degradation?
A2: The isothiocyanate functional group is highly reactive and susceptible to degradation through several pathways:
-
Hydrolysis: Reaction with water is a primary degradation pathway. This is accelerated in neutral to basic conditions.
-
Thermal Decomposition: Elevated temperatures can cause the compound to decompose.
-
Reaction with Nucleophiles: The electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols. This includes common laboratory reagents like buffers (e.g., Tris) and solvents containing these functional groups.
Q3: I am observing inconsistent results in my experiments using this compound. Could this be due to degradation?
A3: Yes, inconsistent experimental outcomes are often a result of compound degradation. To troubleshoot, consider the following:
-
Solvent Purity: Ensure solvents are anhydrous and free from nucleophilic impurities.
-
Buffer Compatibility: Avoid buffers containing primary or secondary amines. Consider using phosphate (B84403) or citrate (B86180) buffers at a slightly acidic to neutral pH.
-
Temperature Control: Maintain low temperatures during sample preparation and handling whenever possible.
-
Fresh Solutions: Prepare solutions of this compound fresh for each experiment to minimize degradation in solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low product yield in a reaction | Degradation of this compound starting material. | Verify the purity of the isothiocyanate before use. Ensure all reaction components are compatible and that the reaction is performed under anhydrous conditions if necessary. |
| Appearance of unexpected peaks in analytical chromatography (HPLC, GC-MS) | Formation of degradation products. | Analyze a sample of the stored this compound to identify any impurities. Compare with a freshly opened vial if possible. Consider performing a forced degradation study to identify potential degradation products. |
| Change in physical appearance of the compound (e.g., color change, precipitation) | Significant degradation has occurred. | Do not use the material. Dispose of it according to safety guidelines and obtain a fresh batch. |
Degradation Pathways
The primary degradation pathways for this compound are hydrolysis and thermal decomposition.
Hydrolysis: In the presence of water, the isothiocyanate group is attacked by a water molecule, leading to the formation of an unstable thiocarbamic acid intermediate. This intermediate then readily decomposes to produce 2-fluoroaniline (B146934) and carbonyl sulfide.
Thermal Decomposition: While specific data for this compound is limited, studies on analogous aromatic isothiocyanates suggest that thermal stress can lead to the formation of various products, including the corresponding amine and potentially symmetric thioureas through complex reaction pathways.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in acetonitrile (B52724) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
- Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve a portion of the stressed sample in acetonitrile to a concentration of 1 mg/mL.
3. Sample Analysis:
- Prior to analysis, neutralize the acidic and basic hydrolysis samples.
- Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method such as HPLC-UV or GC-MS.
Protocol 2: Stability-Indicating HPLC Method Development (Example)
This is a starting point for developing a method to separate this compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 50% B
-
19-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
Technical Support Center: Optimization of 2-Fluorophenyl Isothiocyanate Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Fluorophenyl isothiocyanate. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS No: 38985-64-7) is an organofluorine compound containing an isothiocyanate functional group (-N=C=S).[1][2] It serves as a crucial intermediate in the synthesis of a wide range of compounds. Its primary applications include:
-
Pharmaceutical Development : A key building block for synthesizing pharmaceuticals, especially anti-cancer agents.[3][4]
-
Agrochemical Chemistry : Used in the formulation of herbicides and pesticides.[3]
-
Biochemical Research : Employed in studies involving enzyme inhibition and protein labeling.[3]
-
Material Science : Explored for its potential in creating novel polymers.[3]
Q2: What are the key physical and chemical properties of this compound?
Understanding the properties of this compound is essential for its proper handling and use in reactions.
| Property | Value | Source |
| Molecular Formula | C₇H₄FNS | [1][5] |
| Molecular Weight | 153.18 g/mol | [1] |
| Appearance | Liquid | [2] |
| Density | 1.248 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.6254 | [2] |
| Flash Point | 97 °C (206.6 °F) - closed cup | [2] |
| CAS Number | 38985-64-7 |
Q3: How should this compound be stored?
Due to its reactivity and potential hazards, proper storage is critical. It is classified as a combustible, corrosive hazardous material (Storage Class 8A).[2] It is recommended to store it in a cool, dry, and well-ventilated area, away from incompatible materials. Some suppliers recommend storage at 2-8°C.[6]
Q4: What are the common synthesis methods for this compound?
Several methods exist, starting from the corresponding primary amine, 2-fluoroaniline (B146934). Common approaches include:
-
Thiophosgene Method : A traditional method involving the reaction of the amine with the highly toxic reagent thiophosgene.[7][8]
-
Triphosgene-Mediated Synthesis : A safer alternative to using gaseous phosgene, where 2-fluoroaniline is reacted with triphosgene (B27547) under mild, anhydrous conditions.[9]
-
Elemental Sulfur Methods : Greener approaches that utilize elemental sulfur to convert isocyanides (derived from amines) into isothiocyanates, often catalyzed by an amine base like DBU.[7][10]
-
Phenyl Chlorothionoformate Method : A versatile process where amines react with phenyl chlorothionoformate, which can be performed as a one-pot or two-step process to accommodate different substrates.[11]
Synthesis Workflow and Optimization
Optimizing the reaction conditions is key to achieving high yields and purity. The general workflow involves the conversion of 2-fluoroaniline to the target isothiocyanate, followed by purification.
Caption: General experimental workflow for the synthesis of this compound.
Optimization of Reaction Conditions
The choice of solvent and temperature dramatically impacts reaction yield. The following table summarizes optimization data from a model reaction for the synthesis of 2-iminothiazoles using an isothiocyanate, which provides valuable insights applicable to reactions involving this compound.[12]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | Room Temp | 7 | Trace |
| 2 | Water | 10-15 | 7 | 25 |
| 3 | DMF | Room Temp | 7 | Trace |
| 4 | DMF | 10-15 | 7 | 18 |
| 5 | CH₂Cl₂ | 10-15 | 7 | 55 |
| 6 | Ethanol | 10-15 | 7 | 70 |
| 7 | THF | 10-15 | 7 | 80 |
Data adapted from a model reaction involving phenyl isothiocyanate.[12]
Detailed Experimental Protocol (Two-Step Phenyl Chlorothionoformate Method)
This protocol is adapted from a general method for synthesizing isothiocyanates and is suitable for electron-deficient anilines like 2-fluoroaniline.[11]
Step 1: Synthesis of the Intermediate O-phenyl thiocarbamate
-
To a stirred solution of 2-fluoroaniline (1.0 eq.) and triethylamine (B128534) (1.2 eq.) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add phenyl chlorothionoformate (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Upon completion, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude thiocarbamate intermediate, which can be used in the next step without further purification.
Step 2: Deprotection to this compound
-
Dissolve the crude thiocarbamate intermediate in a suitable solvent like THF.
-
Add a solution of sodium hydroxide (B78521) (2.0 eq.) in water.
-
Stir the mixture vigorously at room temperature for 1-3 hours until the reaction is complete (monitored by TLC).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the final product by vacuum distillation or flash column chromatography to yield pure this compound.[11][13]
Troubleshooting Guide
Encountering issues during synthesis is common. This guide addresses specific problems in a Q&A format.
Caption: A logical flowchart for troubleshooting common synthesis issues.
Q: My reaction yield is very low or zero. What should I check first? A:
-
Reagent Quality : Ensure the starting 2-fluoroaniline is pure and dry. Isothiocyanate synthesis is often sensitive to moisture. Verify the quality of your thiocarbonylating agent (e.g., triphosgene, CS₂), as they can degrade over time.[9]
-
Anhydrous Conditions : For methods requiring them (like the triphosgene route), ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon).[9]
-
Base Strength : The choice of base is critical. For reactions involving CS₂, a base like potassium carbonate is common.[14] For other methods, an organic base like triethylamine is often used.[11] Ensure the base is appropriate and of sufficient strength to drive the reaction.
-
Temperature : As shown in the optimization table, temperature plays a significant role. Reactions run at room temperature may fail, while cooling to 10-15 °C can dramatically improve yields.[12]
Q: My final product is impure, and I suspect the formation of N,N'-disubstituted thiourea. How can I prevent this? A: Thiourea formation is a common side reaction, occurring if the newly formed isothiocyanate reacts with unreacted amine starting material.
-
Control Stoichiometry : Use a slight excess of the thiocarbonylating agent to ensure all the primary amine is consumed.
-
Slow Addition : Add the amine to the reaction mixture containing the thiocarbonylating agent, rather than the other way around. This maintains a low concentration of the amine, minimizing the side reaction.
-
Lower Temperature : Running the reaction at lower temperatures can slow the rate of the undesired side reaction more than the primary reaction.
Q: I'm having difficulty purifying the product. It seems to decompose during distillation. A: While vacuum distillation is a common purification method, some isothiocyanates can be thermally sensitive.
-
Use Flash Column Chromatography : If distillation fails, purification on silica (B1680970) gel is a viable alternative. Use a non-polar eluent system (e.g., hexane/ethyl acetate).
-
Recrystallization : If the product is a solid or can be induced to crystallize, recrystallization from a suitable solvent like petroleum ether can be an effective purification method.[13][15]
Q: The reaction with an electron-deficient aniline (B41778) like 2-fluoroaniline is sluggish. How can I improve it? A: Electron-deficient anilines are less nucleophilic, which can slow the initial reaction step. The two-step process using phenyl chlorothionoformate is specifically designed to overcome this challenge, as it is effective for a broad range of amines, including halogenated and nitro-substituted ones.[11] Alternatively, more reactive thiocarbonylating agents or stronger bases may be required.[16]
References
- 1. This compound | C7H4FNS | CID 97520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98 38985-64-7 [sigmaaldrich.com]
- 3. Andrews University - Virtual tour [andrews.edu]
- 4. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - High purity | EN [georganics.sk]
- 6. 4-Fluorophenyl isothiocyanate 98 1544-68-9 [sigmaaldrich.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. CN103601715A - Separation and purification method of 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]
- 14. nbinno.com [nbinno.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of 2-Fluorophenyl Isothiocyanate Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluorophenyl isothiocyanate and its reaction products. The focus is on purification challenges encountered during chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying reaction products of this compound?
The main challenges arise from the physicochemical properties imparted by both the isothiocyanate group and the fluorine atom. The isothiocyanate group is highly reactive and can be unstable, while the fluorine atom increases lipophilicity and can lead to unique intermolecular interactions[1]. This can result in co-elution with non-fluorinated impurities, altered polarity, and potential issues with peak shape during chromatography[1].
Q2: Which chromatographic techniques are most effective for purifying these products?
Column chromatography with silica (B1680970) gel is a standard and effective method for purifying isothiocyanates and their common derivatives, such as thioureas[2]. For higher resolution and purity, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a powerful tool[1]. Thin-Layer Chromatography (TLC) is indispensable for reaction monitoring and developing optimal solvent systems for column chromatography[2][3].
Q3: How does the fluorine atom on the phenyl ring affect chromatographic behavior?
The highly electronegative fluorine atom can alter the polarity and lipophilicity of the molecule[1][4]. This can influence its interaction with both polar stationary phases (like silica gel) and non-polar stationary phases (like C18). In some cases, fluorinated compounds exhibit unique interactions, such as fluorous-fluorous interactions, which can be exploited for specialized purification strategies[1]. The position of the fluorine atom can also sterically hinder interactions with the stationary phase[1].
Q4: How can I visualize this compound and its reaction products on a TLC plate?
Many isothiocyanate derivatives are UV-active and can be visualized under a UV lamp[2][3]. For compounds that are not UV-active or for better visualization, chemical staining can be used. One common method involves converting the isothiocyanate to a thiourea (B124793) derivative on the plate or before spotting, which can then be visualized with specific stains like Grote's reagent, appearing as blue spots[5]. Other general stains like potassium permanganate (B83412) can also be effective for a wide range of organic compounds[3].
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic purification of this compound reaction products.
Problem 1: Poor Separation or Co-elution of Product and Impurities in Column Chromatography
-
Symptom: Fractions collected from the column are still mixtures of the desired product and starting materials or byproducts, as seen by TLC or other analytical methods.
-
Potential Cause & Solution:
| Potential Cause | Suggested Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separating compounds with similar retention factors (Rf). Solution: Systematically vary the solvent ratio of your mobile phase (e.g., hexane (B92381)/ethyl acetate) to achieve a greater difference in Rf values between your product and impurities. Aim for a target Rf of 0.2-0.4 for the desired compound on TLC[6]. |
| Column Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity. Solution: Reduce the amount of sample loaded onto the column[6]. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. |
| Poor Column Packing | The silica gel was not packed uniformly, leading to channeling and poor separation. Solution: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
| Structurally Similar Impurities | The impurities have very similar polarities to the product, making separation on silica gel difficult. Solution: Consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica (e.g., cyano-bonded)[6]. Alternatively, an orthogonal purification method like recrystallization could be effective[2][6]. |
Problem 2: Product Precipitation in Reversed-Phase HPLC (RP-HPLC)
-
Symptom: High backpressure, poor peak shape, and low recovery of the product.
-
Potential Cause & Solution:
| Potential Cause | Suggested Solution |
| Low Solubility in Aqueous Mobile Phase | Fluorinated compounds and isothiocyanate derivatives can be nonpolar and have limited solubility in the highly aqueous mobile phases often used in RP-HPLC[6][7]. Solution 1: Increase the proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase to improve solubility[6]. Solution 2: Increase the column temperature (e.g., to 60°C) to enhance the solubility of your compound[6][7]. |
| Sample Solvent Incompatibility | The sample is dissolved in a solvent much stronger than the initial mobile phase, causing it to precipitate upon injection. Solution: Whenever possible, dissolve the sample in the initial mobile phase. |
Problem 3: Tailing or Broad Peaks in Chromatography
-
Symptom: Chromatographic peaks are asymmetrical, with a "tail" extending from the back of the peak, or are excessively wide, indicating poor efficiency.
-
Potential Cause & Solution:
| Potential Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | The analyte may be interacting with active sites on the silica backbone (silanols)[1][6]. This is common for basic compounds. Solution: For normal-phase chromatography on silica, adding a small amount of a modifier like triethylamine (B128534) to the mobile phase can reduce tailing for basic compounds[6]. For RP-HPLC, using a highly end-capped column can minimize these interactions[1]. |
| Column Overload | Too much sample has been injected for the column's capacity. Solution: Reduce the sample concentration or injection volume[1][6]. |
| Inadequate Buffering | In HPLC, if the mobile phase pH is close to the pKa of the compound, it can lead to poor peak shape. Solution: Adjust the mobile phase pH to be at least 2 units away from the compound's pKa[1]. |
Quantitative Data Summary
The following table provides representative data for the chromatographic analysis of a typical reaction product of this compound, such as a thiourea derivative. Note: These values are illustrative and can vary based on the specific reaction, substrates, and experimental conditions.
| Parameter | Thin-Layer Chromatography (TLC) | Column Chromatography | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Silica Gel 60 F254 | Silica Gel (230-400 mesh) | C18 (Reversed-Phase) |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | Gradient elution from Hexane to Hexane:Ethyl Acetate | Acetonitrile:Water with 0.1% Formic Acid |
| Typical Rf of Product | 0.3 - 0.5 | N/A | N/A |
| Typical Retention Time | N/A | N/A | 5 - 15 minutes |
| Loading Capacity | N/A | 1-5% of silica gel mass | Dependent on column dimensions |
| Typical Purity After | N/A | >95% | >99% |
| Typical Recovery | N/A | 80-95% | >90% |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: On a silica gel TLC plate, lightly draw a baseline with a pencil approximately 1 cm from the bottom. Mark lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn)[3][8].
-
Spot the Plate:
-
Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate)[2][3]. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp[2]. If necessary, use a chemical stain for better visualization. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.
Protocol 2: Purification by Column Chromatography
-
Develop a TLC Method: Find a solvent system that provides good separation between the desired product and impurities, with the product having an Rf value between 0.2 and 0.4[6].
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack evenly, ensuring no air bubbles are trapped[6].
-
Load the Sample: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent. Carefully apply the sample to the top of the silica gel bed[6].
-
Elute the Column: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity if necessary (gradient elution).
-
Collect and Monitor Fractions: Collect the eluent in separate fractions. Monitor the composition of each fraction by spotting them on a TLC plate and visualizing them to identify the fractions containing the pure product[6].
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product[6].
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound reaction products.
Caption: Troubleshooting logic for addressing poor separation in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. How To [chem.rochester.edu]
Troubleshooting incomplete reactions with 2-Fluorophenyl isothiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluorophenyl isothiocyanate. The information is designed to help resolve common issues encountered during chemical reactions and syntheses.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is incomplete, with a significant amount of the starting amine remaining. What are the likely causes and solutions?
An incomplete reaction is a common issue and can often be attributed to several factors:
-
Insufficient this compound: The stoichiometry of your reaction may be incorrect. Ensure you are using at least a 1:1 molar ratio of this compound to your amine. In some cases, a slight excess (1.1 to 1.2 equivalents) of the isothiocyanate can help drive the reaction to completion.
-
Low Reactivity of the Amine: Amines with electron-withdrawing groups or significant steric hindrance will react more slowly. Consider increasing the reaction temperature or extending the reaction time to facilitate the reaction. The use of a non-nucleophilic base as a catalyst, such as triethylamine (B128534) or diisopropylethylamine, can also be beneficial.
-
Poor Quality of this compound: Isothiocyanates are sensitive to moisture and can degrade over time. It is crucial to use a fresh bottle or a properly stored reagent. Handling the compound under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent hydrolysis.
-
Inadequate Mixing: Ensure that the reaction mixture is being stirred efficiently to promote proper interaction between the reactants.
Q2: I am observing an unexpected side product in my reaction. What could it be?
The formation of unexpected spots on your TLC plate or peaks in your analytical data often indicates side reactions. A common side product is the result of the hydrolysis of this compound by any moisture present in the reaction, which can lead to the formation of an unstable thiocarbamic acid derivative. To avoid this, ensure all your reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
Q3: The yield of my desired thiourea (B124793) product is very low. How can I optimize the reaction conditions?
Low product yield can be a result of the issues mentioned in the previous questions. Additionally, consider the following optimization strategies:
-
Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield. Common solvents for this type of reaction include acetone, acetonitrile, and dichloromethane. It is advisable to experiment with different solvents and temperatures to find the optimal conditions for your specific substrates.
-
Reactant Purity: Ensure the purity of your starting materials. Impurities in the amine or the this compound can interfere with the reaction.
-
Work-up Procedure: Analyze your work-up and purification steps to ensure that the product is not being lost. The stability of the product under the work-up conditions should be considered.
Data Presentation
Table 1: Effect of Aniline (B41778) Substituent on the Yield of N-(2-Fluorobenzoyl)-N'-(substituted phenyl)thiourea Derivatives
The following data, adapted from the synthesis of structurally similar 2-fluorobenzoyl thiourea derivatives, illustrates the effect of substituents on the aniline nucleophile on the final product yield. The reactions were carried out by reacting 2-fluorobenzoyl isothiocyanate with various aniline derivatives.
| Aniline Derivative | Substituent | Yield (%) |
| 4-Methoxyaniline | -OCH₃ (electron-donating) | 74 |
| 4-Ethylaniline | -CH₂CH₃ (electron-donating) | 76 |
| 3-Methylpyridin-2-amine | -CH₃ (electron-donating) | 71 |
Data adapted from a study on 2-fluorobenzoyl isothiocyanate, a close structural analog.[1]
Experimental Protocols
General Protocol for the Synthesis of N,N'-disubstituted Thioureas
This protocol describes a general method for the reaction of an amine with this compound to form a thiourea derivative.
Materials:
-
Substituted Amine (1.0 mmol)
-
This compound (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a solution of the amine (1.0 mmol) in anhydrous THF (10 mL), add the this compound (1.0 mmol) at room temperature.
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 3:1 hexane/ethyl acetate (B1210297) eluent). The reaction is typically complete within 1-2 hours.
-
Upon completion, the solvent can be removed under reduced pressure.
-
If the resulting solid is pure by TLC, no further purification is needed.
-
If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete reactions.
Caption: Reaction mechanism for thiourea formation.
Caption: Factors influencing the reaction outcome.
References
Technical Support Center: 2-Fluorophenyl Isothiocyanate Reactions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with 2-Fluorophenyl isothiocyanate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to its reactivity, particularly its sensitivity to moisture.
Frequently Asked Questions (FAQs)
Q1: Why is this compound highly sensitive to moisture?
A1: The isothiocyanate functional group (-N=C=S) in this compound features an electrophilic carbon atom. This carbon is susceptible to nucleophilic attack by water. The presence of moisture leads to the hydrolysis of the isothiocyanate, forming an unstable thiocarbamic acid intermediate, which can then decompose to 2-fluoroaniline (B146934) and other byproducts. This side reaction consumes the starting material and reduces the yield of the desired product.
Q2: What are the common signs of moisture contamination in my reaction?
A2: Signs of moisture contamination in your reaction involving this compound can include:
-
Low or no yield of the desired thiourea (B124793) product: This is the most direct indicator that the isothiocyanate has been consumed by a side reaction with water.
-
Formation of a white precipitate: The byproduct, 2-fluoroaniline, can sometimes react with remaining isothiocyanate to form an insoluble symmetrical thiourea, or it may be insoluble in the reaction solvent.
-
Inconsistent reaction outcomes: Variable yields between different batches of the same reaction can often be attributed to fluctuating levels of moisture in the reagents or reaction setup.
-
Presence of unexpected spots on Thin Layer Chromatography (TLC): The formation of byproducts will result in additional spots on your TLC plate.
-
Unexpected peaks in analytical data (GC-MS, LC-MS): Mass spectrometry techniques can reveal the presence of masses corresponding to hydrolysis products like 2-fluoroaniline.
Q3: How can I minimize moisture contamination in my experiments?
A3: To minimize moisture contamination, the following precautions are recommended:
-
Use anhydrous solvents: Solvents should be freshly dried using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone) and stored under an inert atmosphere.
-
Dry all reagents: Ensure that the amine substrate and any other reagents are free of moisture. Liquid amines can be distilled from a suitable drying agent, while solid amines can be dried under vacuum.
-
Work under an inert atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon. This can be achieved using a Schlenk line or a glovebox.
-
Flame-dry glassware: All glassware should be flame-dried or oven-dried immediately before use to remove any adsorbed moisture.
-
Proper storage of this compound: Store the reagent in a tightly sealed container, preferably under an inert atmosphere, and in a cool, dry place. For frequent use, consider aliquoting the reagent into smaller, single-use vials to avoid repeated exposure of the bulk container to atmospheric moisture.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Thiourea Product
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | - Ensure all solvents are anhydrous. - Dry all starting materials thoroughly. - Conduct the reaction under a strict inert atmosphere (Nitrogen or Argon). - Flame-dry all glassware before use. |
| Poor Reactivity of the Amine | - For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider increasing the reaction temperature or extending the reaction time. - The addition of a non-nucleophilic base (e.g., triethylamine) can sometimes facilitate the reaction, although it should be used with caution as it can also promote side reactions if moisture is present.[1] |
| Steric Hindrance | - If either the amine or the isothiocyanate is sterically hindered, the reaction may require more forcing conditions, such as higher temperatures and longer reaction times. |
| Incorrect Stoichiometry | - Accurately measure the molar equivalents of both the this compound and the amine. A 1:1 or a slight excess of the amine (e.g., 1.1 equivalents) is typically used. |
Issue 2: Formation of Multiple Byproducts
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of this compound | - This is the most common cause of byproduct formation. Rigorously exclude moisture from the reaction as detailed in the FAQs and Issue 1. |
| Reaction with Solvent | - Avoid using nucleophilic solvents (e.g., alcohols) unless they are the intended reactant. Dichloromethane (B109758), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are common non-protic solvents for these reactions. |
| Formation of Symmetrical Thiourea | - If the reaction is slow, the 2-fluoroaniline byproduct from hydrolysis can react with another molecule of this compound to form a symmetrical thiourea. Optimizing the reaction conditions to ensure a faster reaction with the desired amine can minimize this. |
Data Presentation
The presence of moisture has a significant negative impact on the yield of thiourea synthesis using this compound. The following table provides an illustrative representation of the expected trend based on qualitative observations from the literature.
| Water Content in Solvent (ppm) | Expected Yield of N-(2-Fluorophenyl)-N'-arylthiourea (%) |
| < 10 (Anhydrous) | > 95% |
| 50 | 80 - 90% |
| 100 | 60 - 75% |
| 500 | 20 - 40% |
| > 1000 | < 10% |
| Note: This data is illustrative and the actual yield will depend on the specific amine, reaction conditions, and reaction time. |
Experimental Protocols
General Protocol for the Synthesis of N-(2-Fluorophenyl)-N'-aryl/alkylthiourea under Anhydrous Conditions
This protocol outlines a general procedure for the reaction of this compound with a primary amine to form a disubstituted thiourea, with careful consideration for the exclusion of moisture.
Materials:
-
This compound
-
Primary amine (aryl or alkyl)
-
Anhydrous dichloromethane (DCM) or anhydrous tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Septa and needles for inert atmosphere techniques
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation of Glassware: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of dry nitrogen or argon gas. Allow the flask to cool to room temperature under the inert atmosphere.
-
Addition of Amine: To the cooled flask, add the primary amine (1.0 equivalent). If the amine is a solid, ensure it is thoroughly dried beforehand. If it is a liquid, it should be freshly distilled from a suitable drying agent.
-
Dissolution in Anhydrous Solvent: Add anhydrous solvent (e.g., DCM or THF) to the flask via a syringe to dissolve the amine. The volume of the solvent should be sufficient to ensure proper stirring.
-
Addition of this compound: Slowly add this compound (1.0 equivalent) to the stirred solution of the amine at room temperature using a syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials. Reactions are typically complete within 1-4 hours, but less reactive amines may require longer reaction times or gentle heating.
-
Work-up and Isolation:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by flash column chromatography on silica (B1680970) gel.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of thiourea from this compound.
References
Technical Support Center: Solvent Effects on the Reactivity of 2-Fluorophenyl Isothiocyanate
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 2-Fluorophenyl isothiocyanate. The information is designed to address common challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for this compound with an amine?
A1: The reaction proceeds via a nucleophilic addition mechanism. The nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) on the this compound. This forms a tetrahedral intermediate, which then undergoes a proton transfer to yield the final N,N'-disubstituted thiourea (B124793) product.[1]
Q2: How does solvent choice influence the reaction rate?
A2: Solvent polarity plays a crucial role. The reaction between an amine and an isothiocyanate is analogous to an SN2 reaction, where a less-solvated, more "naked" nucleophile is more reactive.
-
Polar aprotic solvents (e.g., Acetonitrile, DMF, DMSO, THF) are generally preferred. They can dissolve the reactants but do not strongly solvate the amine nucleophile through hydrogen bonding. This leaves the amine's lone pair of electrons more available for nucleophilic attack, often leading to a faster reaction rate.
-
Polar protic solvents (e.g., water, ethanol (B145695), methanol) can slow down the reaction. They form hydrogen bonds with the amine nucleophile, creating a "solvent cage" that sterically hinders its approach to the isothiocyanate and reduces its nucleophilic strength.[2]
-
Nonpolar solvents (e.g., hexane, toluene) may not be suitable due to poor solubility of the reactants, which can lead to a very slow or incomplete reaction.
Q3: Why is my reaction yield low when reacting this compound with an amine?
A3: Low yields can arise from several factors, many of which are solvent-related.[3][4]
-
Poor amine nucleophilicity: If the amine has electron-withdrawing groups, it will be less nucleophilic and react more slowly. Changing to a more polar aprotic solvent or increasing the reaction temperature may be necessary.[4]
-
Steric hindrance: Bulky groups on either the amine or the isothiocyanate can impede the reaction.
-
Degradation of this compound: Isothiocyanates can be sensitive to moisture. Using anhydrous solvents and inert atmosphere is recommended.
-
Inappropriate solvent: As discussed in Q2, using a polar protic solvent can significantly reduce the reaction rate. Consider switching to a polar aprotic solvent.
-
Side reactions: The presence of water or other nucleophiles in the solvent can lead to unwanted byproducts.
Q4: Can I use an alcohol like ethanol as a solvent?
A4: While possible, it is not ideal, especially if the reaction is slow. Alcohols are polar protic solvents and can decrease the reaction rate. More importantly, under certain conditions (e.g., elevated temperatures or presence of a base), the alcohol itself can act as a nucleophile and react with the isothiocyanate to form a thiocarbamate byproduct.
Q5: Are there greener solvent alternatives for this reaction?
A5: Yes, research is ongoing into more environmentally friendly synthetic methods. Performing the reaction in water can be an option, especially for reactive amines, as it avoids the use of volatile organic compounds (VOCs).[5] Solvent-free reactions, where the solid reactants are ground together, have also been shown to be effective for some thiourea syntheses and represent a significant green chemistry advancement.[6]
Troubleshooting Guides
Issue 1: Slow or Stalled Reaction
| Potential Cause | Recommended Solution | Expected Outcome |
| Inappropriate solvent choice (e.g., polar protic solvent). | Switch to a polar aprotic solvent such as acetonitrile, THF, or DMF. | Increased reaction rate due to enhanced nucleophilicity of the amine. |
| Low reactivity of the amine (due to electronic effects or steric hindrance). | Increase the reaction temperature. Monitor the reaction closely by TLC or HPLC to avoid decomposition. | The additional thermal energy should be sufficient to overcome the activation energy barrier.[4] |
| Poor solubility of reactants. | Choose a solvent in which both the this compound and the amine are fully soluble at the reaction temperature. | A homogeneous reaction mixture will ensure optimal interaction between reactants. |
| Degraded this compound. | Use freshly opened or purified this compound. Ensure all solvents are anhydrous. | A pure, active isothiocyanate will lead to a more efficient reaction. |
Issue 2: Formation of Unexpected Byproducts
| Potential Cause | Recommended Solution | Expected Outcome |
| Reaction with solvent (e.g., using an alcohol as a solvent). | Use a non-nucleophilic, aprotic solvent like acetonitrile, acetone, or THF. | Elimination of thiocarbamate or other solvent-derived byproducts. |
| Presence of water in the reaction mixture. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Dry all glassware thoroughly before use. | Minimizes the hydrolysis of the isothiocyanate to the corresponding amine and other side products. |
| Symmetrical thiourea formation. | This occurs if the isothiocyanate reacts with the starting amine used to generate it in situ. If applicable, use a two-step, one-pot method where the isothiocyanate is fully formed before the addition of the second, different amine.[3] | Formation of the desired unsymmetrical thiourea. |
Data Presentation
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Relative Rate | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | Very Fast | High polarity aids in dissolving reactants, while being aprotic enhances amine nucleophilicity. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Fast | Good balance of polarity and aprotic nature, commonly used for this type of reaction.[4] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Moderate to Fast | Lower polarity than MeCN but still an effective aprotic solvent.[4] |
| Acetone | Polar Aprotic | 21.0 | Moderate | Aprotic nature is favorable, but its reactivity with some starting materials should be considered. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Moderate | A common solvent for this reaction, though its lower polarity might result in slower rates compared to more polar aprotic solvents. |
| Ethanol | Polar Protic | 24.6 | Slow | Hydrogen bonding from the solvent solvates and deactivates the amine nucleophile. Potential for side reactions. |
| Water | Polar Protic | 80.1 | Very Slow | Strong hydrogen bonding significantly reduces the amine's nucleophilicity. Risk of isothiocyanate hydrolysis. |
| Toluene | Nonpolar | 2.4 | Very Slow / Incomplete | Reactants may have poor solubility, leading to a heterogeneous and inefficient reaction. |
Note: This data is illustrative and relative rates can vary depending on the specific amine used and the reaction temperature.
Experimental Protocols
Protocol: Kinetic Analysis of the Reaction of this compound with a Primary Amine using UV-Vis Spectrophotometry
This protocol describes a method to determine the second-order rate constant for the reaction. The formation of the thiourea product is monitored by observing the change in absorbance at a specific wavelength.[7]
1. Materials:
-
This compound
-
Primary amine of interest (e.g., aniline, benzylamine)
-
Anhydrous solvent (e.g., acetonitrile)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
2. Procedure:
-
Determine the λmax of the Thiourea Product:
-
Prepare a solution of the expected thiourea product in the chosen solvent.
-
Scan the UV-Vis spectrum from 200-400 nm to find the wavelength of maximum absorbance (λmax). This wavelength should be one where the starting materials have minimal absorbance.
-
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM) in the anhydrous solvent.
-
Prepare a stock solution of the amine (e.g., 100 mM) in the same solvent.
-
-
Kinetic Run (under pseudo-first-order conditions):
-
Equilibrate the spectrophotometer's cuvette holder to the desired temperature (e.g., 25 °C).
-
In a quartz cuvette, place a solution of the amine in the solvent at a concentration that will be in large excess (at least 10-fold) compared to the isothiocyanate (e.g., 1 mM).
-
Use a solvent-only cuvette as a blank.
-
Initiate the reaction by adding a small, known volume of the this compound stock solution to the cuvette containing the amine solution to achieve the desired final concentration (e.g., 0.05 mM).
-
Quickly mix the solution by inverting the cuvette and immediately start recording the absorbance at the predetermined λmax over time.
-
-
Data Analysis:
-
Plot Absorbance vs. Time.
-
The observed rate constant (kobs) can be obtained by fitting the data to a first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A0), where At is the absorbance at time t, and A∞ is the absorbance at the end of the reaction.
-
To determine the second-order rate constant (k), repeat the experiment at several different excess concentrations of the amine and plot kobs versus the amine concentration. The slope of this line will be the second-order rate constant, k.
-
Visualizations
Experimental Workflow for Kinetic Analysis
Caption: Workflow for UV-Vis kinetic analysis of thiourea formation.
Logical Relationship of Solvent Properties to Reaction Rate
Caption: Influence of solvent type on amine reactivity and reaction rate.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 6. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for 2-Fluorophenyl Isothiocyanate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals working with 2-Fluorophenyl isothiocyanate. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and drug development?
This compound is a versatile reagent primarily used in the synthesis of N-aryl thiourea (B124793) derivatives and 2-aminobenzothiazoles. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. The fluorine substituent can enhance metabolic stability and binding affinity of the final compounds to their biological targets.
Q2: I am observing a low yield in my thiourea synthesis from this compound and an amine. What are the potential causes and solutions?
Low yields in this reaction can often be attributed to several factors. The primary reasons include the purity of the isothiocyanate, steric hindrance, or the low nucleophilicity of the amine. It is crucial to ensure that the this compound is fresh or has been stored properly to prevent degradation. For sterically hindered or electron-deficient amines, increasing the reaction temperature or extending the reaction time may be necessary. The use of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, can also facilitate the reaction.[1]
Q3: What are common side products when synthesizing thioureas from this compound?
A common side product is the formation of a symmetrical thiourea, which can occur if the intermediate isothiocyanate reacts with the starting amine. Careful control of stoichiometry is crucial to minimize this. Additionally, the presence of moisture can lead to the hydrolysis of the isothiocyanate, reducing its availability for the desired reaction.[2]
Q4: Which catalysts are recommended for the cyclization of N-(2-Fluorophenyl)thioureas to 2-aminobenzothiazoles?
A variety of transition metal catalysts are effective for the intramolecular oxidative cyclization of N-arylthioureas. Commonly used catalysts include Ruthenium(III) chloride (RuCl₃), Palladium(II) acetate (B1210297) (Pd(OAc)₂), and Nickel(II) salts.[3] Copper-based catalysts, such as Copper(I) iodide (CuI), are also a cost-effective and efficient option, particularly for reactions involving in situ generated 2-halothioureas.[4] The choice of catalyst can depend on the specific substrate and desired reaction conditions.
Q5: Are there any known signaling pathways affected by compounds derived from this compound?
While research on this compound itself is specific, isothiocyanates as a class are known to modulate several key cellular signaling pathways. These include the Keap1-Nrf2 pathway, which is involved in antioxidant and detoxification responses, and pathways implicated in cancer progression such as PI3K, MAPK, WNT, and NF-κB.[5][6] Derivatives of fluorophenyl thiourea have also shown potential in inhibiting enzymes related to diabetes.[7] The combination of phenethyl isothiocyanate (a related compound) and dasatinib (B193332) has been shown to inhibit hepatocellular carcinoma metastatic potential through the FAK/STAT3/Cadherin signaling pathway.[8]
Troubleshooting Guides
Issue 1: Incomplete Reaction or Low Yield in Thiourea Synthesis
| Potential Cause | Recommended Solution |
| Degradation of this compound | Use a fresh bottle of the reagent or purify the existing stock. Handle under an inert atmosphere (e.g., nitrogen or argon) as isothiocyanates can be moisture-sensitive. |
| Low Reactivity of Amine | For electron-deficient or sterically hindered amines, consider increasing the reaction temperature or prolonging the reaction time. Microwave irradiation can also be effective in overcoming steric barriers. |
| Incorrect Stoichiometry | Ensure at least a 1:1 molar ratio of this compound to your amine. A slight excess (1.1 to 1.2 equivalents) of the isothiocyanate can help drive the reaction to completion.[1] |
| Inadequate Mixing | Ensure the reaction mixture is being stirred efficiently to promote proper interaction between reactants. |
| Presence of Moisture | Use oven-dried glassware and anhydrous solvents to prevent hydrolysis of the isothiocyanate. |
Issue 2: Formation of Byproducts in Benzothiazole (B30560) Synthesis
| Potential Cause | Recommended Solution |
| Formation of Symmetrical Thiourea | In a one-pot synthesis, ensure the complete formation of the unsymmetrical thiourea before proceeding with the cyclization step. A two-step approach where the thiourea is isolated first can be beneficial. |
| Incomplete Cyclization | The intermediate thiourea may not fully cyclize. Optimize reaction conditions such as temperature, reaction time, and catalyst loading. Consider switching to a more active catalyst system if the problem persists. |
| Oxidation of Thiol Intermediates | If the reaction proceeds via a 2-aminothiophenol (B119425) intermediate, disulfide formation can be a significant byproduct. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Data Presentation
Table 1: Comparison of Catalytic Systems for 2-Aminobenzothiazole Synthesis from N-Arylthioureas
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| RuCl₃ | - | 1,2-DCE | 80 | 2-4 | up to 91 | [3] |
| Pd(OAc)₂ | K₂CO₃ | DMA | 120 | 12 | up to 91 | [3] |
| Ni(II) salts | - | - | Mild Conditions | Short Time | up to 95 | [3] |
| Cu(OAc)₂ | Cs₂CO₃ | DMF | 120 | - | up to 97 | [3] |
| CuI (5 mol%) | - | Ethanol (B145695) | 130 (MW) | 0.5 | 27-89 | [4] |
Experimental Protocols
Protocol 1: General Synthesis of N,N'-Disubstituted Thioureas
-
To a solution of the desired amine (1.0 mmol) in a suitable solvent (e.g., dichloromethane (B109758) or tert-butanol, 20 mL), add this compound (1.1 mmol).
-
Stir the reaction mixture at room temperature. For less reactive aromatic amines, refluxing the mixture may be necessary.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Wash the crude product with hexane (B92381) to remove any excess isothiocyanate.
-
The final product can be further purified by recrystallization or column chromatography.
Protocol 2: Copper-Catalyzed Synthesis of 2-Aminobenzothiazoles via Microwave Irradiation
-
In a microwave-safe reaction vessel, combine the N-(2-bromophenyl)thiourea derivative (1.0 mmol), and CuI (0.05 mmol, 5 mol%).
-
Add ethanol (2 mL) to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 130 °C for 30 minutes.
-
After cooling, the reaction mixture can be purified by column chromatography to isolate the desired 2-aminobenzothiazole.[9]
Visualizations
Caption: Workflow for thiourea and benzothiazole synthesis.
Caption: A workflow for troubleshooting low product yield.
Caption: Potential signaling pathways affected by isothiocyanates.
References
- 1. Copper-catalyzed synthesis of 2-aminophenyl benzothiazoles: a novel approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Dietary isothiocyanates inhibit cancer progression by modulation of epigenome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combination of Phenethyl Isothiocyanate and Dasatinib Inhibits Hepatocellular Carcinoma Metastatic Potential through FAK/STAT3/Cadherin Signalling and Reduction of VEGF Secretion [mdpi.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Fluorophenyl Isothiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Fluorophenyl isothiocyanate. The following information addresses common issues, particularly the formation of byproducts, and offers guidance on their identification and mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I performed the synthesis of this compound from 2-fluoroaniline (B146934) and a thiocarbonylating agent (e.g., thiophosgene (B130339) or a precursor), but my yield is low and I see significant amounts of a high-melting point solid. What is this byproduct?
A1: The most common solid byproduct in this reaction is N,N'-bis(2-fluorophenyl)thiourea . This compound arises from the reaction of the desired product, this compound, with unreacted 2-fluoroaniline.
-
Mechanism of Formation:
-
This compound is an electrophile, and the amino group of 2-fluoroaniline is a nucleophile.
-
If there is an excess of 2-fluoroaniline or if the reaction is not sufficiently controlled, the starting material will react with the product.
-
-
Identification:
-
Appearance: Typically a white to off-white solid with a higher melting point than the starting materials.
-
Solubility: Often poorly soluble in common organic solvents used for purification, leading to its precipitation from the reaction mixture.
-
Spectroscopic Analysis:
-
¹H NMR: Look for characteristic signals of the 2-fluorophenyl group and a broad singlet corresponding to the N-H protons of the thiourea (B124793).
-
¹³C NMR: A characteristic signal for the thiocarbonyl carbon (C=S) will be present.
-
IR Spectroscopy: A strong absorption band for the C=S bond will be observed.
-
-
-
Troubleshooting & Prevention:
-
Stoichiometry Control: Use a slight excess of the thiocarbonylating agent to ensure full conversion of the 2-fluoroaniline.
-
Slow Addition: Add the 2-fluoroaniline slowly to the solution of the thiocarbonylating agent to maintain a low concentration of the amine and minimize its reaction with the product.
-
Temperature Control: Running the reaction at a lower temperature can help to control the reaction rate and reduce the formation of this byproduct.
-
Q2: My reaction mixture contains another unexpected byproduct, which is also a solid. How can I identify and prevent its formation?
A2: Another possible solid byproduct is N,N'-bis(2-fluorophenyl)urea . This is more likely to form if there is water present in the reaction mixture.
-
Mechanism of Formation:
-
The dithiocarbamate (B8719985) intermediate, formed from 2-fluoroaniline and carbon disulfide, can decompose to form 2-fluorophenyl isocyanate, especially in the presence of certain desulfurizing agents.
-
This isocyanate intermediate is highly reactive towards water, leading to the formation of an unstable carbamic acid which then decomposes to 2-fluoroaniline and carbon dioxide. The newly formed 2-fluoroaniline can then react with another molecule of the isocyanate to form the symmetrical urea (B33335).
-
Alternatively, direct hydrolysis of the this compound product in the presence of moisture can also contribute to the formation of the corresponding amine, which can then lead to urea formation.
-
-
Identification:
-
Appearance: A white solid, often with a high melting point.
-
Spectroscopic Analysis:
-
¹³C NMR: A characteristic signal for the carbonyl carbon (C=O) of the urea will be present.
-
IR Spectroscopy: A strong absorption for the C=O bond will be a key indicator.
-
-
-
Troubleshooting & Prevention:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Purification of Reagents: Use freshly distilled or dried reagents to minimize water content.
-
Q3: How can I purify my this compound from these solid byproducts?
A3: Purification can typically be achieved through distillation or chromatography, taking advantage of the differences in physical properties between the liquid product and the solid byproducts.
-
For N,N'-bis(2-fluorophenyl)thiourea:
-
Filtration: Since the thiourea is often a precipitate, it can sometimes be removed by simple filtration of the reaction mixture.
-
Distillation: this compound is a liquid and can be purified by vacuum distillation. The solid thiourea byproduct is non-volatile and will remain in the distillation flask.
-
Column Chromatography: If distillation is not feasible, column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., a hexane/ethyl acetate (B1210297) gradient) can effectively separate the less polar isothiocyanate from the more polar thiourea.[1]
-
-
For N,N'-bis(2-fluorophenyl)urea:
-
Similar to the thiourea, this urea byproduct is a solid and can be removed by filtration and subsequent distillation of the desired product. Column chromatography is also an effective purification method.[1]
-
Quantitative Data Summary
The formation of byproducts is highly dependent on the specific reaction conditions. The following table provides a general overview of how reaction parameters can influence the product distribution.
| Reaction Condition | Effect on N,N'-bis(2-fluorophenyl)thiourea Formation | Effect on N,N'-bis(2-fluorophenyl)urea Formation | Recommended Action |
| Excess 2-fluoroaniline | Increases | - | Use a slight excess of the thiocarbonylating agent. |
| Presence of Water | - | Increases | Use anhydrous solvents and an inert atmosphere. |
| High Reaction Temperature | May Increase | May Increase | Maintain a controlled, lower reaction temperature. |
| Rapid Addition of Amine | Increases | - | Add 2-fluoroaniline slowly to the reaction mixture. |
Key Experimental Protocols
Below are detailed methodologies for common synthetic routes to this compound.
Method 1: Synthesis via Dithiocarbamate Salt using Tosyl Chloride
This method involves the in situ generation of a dithiocarbamate salt followed by decomposition with p-toluenesulfonyl chloride (TsCl).
Materials:
-
2-Fluoroaniline
-
Carbon disulfide (CS₂)
-
Triethylamine (B128534) (Et₃N)
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p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous solvent (e.g., Dichloromethane (B109758) or THF)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-fluoroaniline (1.0 eq) and triethylamine (1.1 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.1 eq) to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, during which the dithiocarbamate salt will form.
-
To this mixture, add a solution of p-toluenesulfonyl chloride (1.1 eq) in the anhydrous solvent dropwise over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the triethylammonium (B8662869) chloride salt.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (B86663).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Method 2: Synthesis using Thiophosgene
Caution: Thiophosgene is highly toxic and corrosive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-Fluoroaniline
-
Thiophosgene (CSCl₂)
-
A base (e.g., triethylamine or calcium carbonate)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place a solution of thiophosgene (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add a solution of 2-fluoroaniline (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane from the dropping funnel.
-
After the addition, allow the mixture to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and dilute HCl to remove the excess base.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizing Reaction Pathways and Troubleshooting
Reaction Pathway for the Synthesis of this compound and Byproducts
Caption: Formation of this compound and major byproducts.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common byproduct issues.
References
Technical Support Center: Scaling Up 2-Fluorophenyl Isothiocyanate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up reactions involving 2-Fluorophenyl isothiocyanate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to address common challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in yield when scaling up our thiourea (B124793) synthesis from this compound and a primary amine. What are the potential causes?
A1: Low yields during the scale-up of this reaction can stem from several factors that are often less prominent at the lab scale. The primary reasons include issues with mixing, temperature control, and reagent quality.[1]
-
Inadequate Mixing: In larger reaction vessels, inefficient stirring can lead to localized "hot spots" or areas of high concentration, promoting side reactions. Ensure your stirring mechanism is robust enough for the vessel size to maintain a homogeneous reaction mixture.
-
Poor Temperature Control: The reaction of isothiocyanates with amines is typically exothermic. On a larger scale, dissipating this heat becomes more challenging. A significant temperature increase can lead to the decomposition of the starting material or product.[1] Implement a controlled cooling system and monitor the internal reaction temperature closely.
-
Reagent Quality and Moisture Sensitivity: this compound is sensitive to moisture.[2] Ensure that all solvents and reagents are anhydrous and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the isothiocyanate.
Q2: During our scale-up, we are seeing the formation of an unexpected byproduct that we believe is a symmetrical thiourea. How can we prevent this?
A2: The formation of a symmetrical thiourea is a common side reaction.[1] This occurs when the starting amine reacts with the isothiocyanate intermediate in an unintended manner. To minimize this, consider a two-step, one-pot approach where the isothiocyanate is fully formed before the addition of the second amine.[1] Careful control of stoichiometry is also crucial.
Q3: What are the key safety precautions we need to take when handling this compound on a larger scale?
A3: this compound is a hazardous substance that can cause skin and eye irritation, and may be harmful if inhaled or swallowed.[2][3] When working with larger quantities, it is imperative to:
-
Work in a well-ventilated area, preferably a fume hood designed for large-scale reactions.[4][5]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2][3]
-
Have an emergency plan in place for spills or accidental exposure, including access to safety showers and eyewash stations.[5]
-
Be aware of its incompatibility with acids, strong oxidizing agents, strong bases, alcohols, and amines.[2]
Troubleshooting Guides
Low Yield
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of Isothiocyanate | Use freshly prepared or purified this compound. Store it in a cool, dark, and dry environment under an inert atmosphere.[1] | Improved yield and reduction of side products from isothiocyanate decomposition. |
| Steric Hindrance | Increase the reaction temperature or prolong the reaction time. Microwave irradiation can also be effective in overcoming steric barriers.[1] | Increased conversion to the desired thiourea product. |
| Low Amine Nucleophilicity | Add a non-nucleophilic base, such as triethylamine, to activate the amine. For very electron-deficient amines, a stronger base might be necessary.[1][6] | Enhanced reaction rate and higher yield. |
| Product Loss During Workup | Your product may be soluble in the aqueous layer; check this layer via TLC or another appropriate method. The product could also be volatile.[7] | Recovery of previously lost product. |
Side Reaction: Symmetrical Thiourea Formation
| Potential Cause | Recommended Solution | Expected Outcome |
| Reaction of in-situ generated isothiocyanate with the starting amine | Use a two-step, one-pot method. Add the second amine only after the complete formation of the isothiocyanate.[1] | Formation of the desired unsymmetrical thiourea. |
| Incorrect Stoichiometry | Carefully control the molar ratios of the reactants. A slight excess (1.05-1.1 equivalents) of the isothiocyanate can sometimes drive the reaction to completion.[8] | Minimized unreacted starting amine and reduced symmetrical thiourea formation. |
Experimental Protocols
General Protocol for the Synthesis of N-(2-Fluorophenyl)-N'-substituted Thioureas
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and an inert gas inlet, dissolve the primary or secondary amine (1.0 equivalent) in an appropriate aprotic solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile).[1]
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0-1.1 equivalents) to the solution at room temperature.[1] The addition can be done dropwise if the reaction is noticeably exothermic, maintaining the internal temperature below a set point (e.g., 25-30°C).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is slow, it can be gently heated.[1]
-
Workup: Once the reaction is complete (indicated by the disappearance of the limiting reactant), concentrate the reaction mixture under reduced pressure. The crude product can then be purified.
Purification of the Thiourea Product
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for purification on a large scale.
-
Column Chromatography: While less ideal for very large scales, flash column chromatography can be used for purification if crystallization is not feasible.[9]
-
Distillation: If the product is a high-boiling liquid, vacuum distillation may be an option.[9]
Visualizations
Caption: A typical workflow for the synthesis of thiourea.
Caption: A logical guide to troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.ie [fishersci.ie]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. reddit.com [reddit.com]
- 7. How To [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Monitoring 2-Fluorophenyl Isothiocyanate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for monitoring reactions involving 2-Fluorophenyl isothiocyanate using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Effectively monitoring the progress of a chemical reaction is crucial for optimizing reaction conditions and ensuring the desired outcome. Both TLC and HPLC are powerful techniques for this purpose. However, challenges can arise. The following tables outline common problems, their potential causes, and solutions when using these methods for this compound reactions.
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaky. | Sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
| Inappropriate solvent system. | The solvent system may be too polar. Try a less polar solvent system. | |
| The compound is highly polar and adsorbs strongly to the silica (B1680970) gel. | Add a small amount of a polar solvent like methanol (B129727) or acetic acid to the developing solvent to improve spot shape. | |
| Rf values are too high or too low. | The solvent system is too polar or not polar enough. | To lower the Rf, use a less polar solvent system. To increase the Rf, use a more polar solvent system. A good starting point for many organic compounds is a mixture of ethyl acetate (B1210297) and hexanes.[1][2] |
| No spots are visible. | The compound does not visualize under UV light. | Use a chemical stain for visualization. Isothiocyanates may be visualized using specific stains or by converting them to thiourea (B124793) derivatives which can then be stained.[3][4] |
| The sample is too dilute. | Concentrate the sample before spotting. | |
| Reactant and product spots are not well-separated. | The solvent system does not provide adequate resolution. | Experiment with different solvent systems of varying polarities. A three-component solvent system can sometimes improve resolution.[1] |
| Use of a "cospot" can help determine if the spots are truly different compounds.[5][6] | A cospot involves spotting the reaction mixture on top of the starting material spot. If the two are different, the resulting spot may appear elongated.[6] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Baseline drift. | Changes in mobile phase composition, temperature fluctuations, or column contamination.[7] | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature. Flush the column with a strong solvent to remove contaminants.[7] |
| Baseline noise or spikes. | Air bubbles in the system, detector lamp instability, or particulates in the mobile phase.[7] | Degas the mobile phase and prime the pump to remove air bubbles. Ensure all electrical connections are secure. Filter the mobile phase and samples.[7] |
| Peak tailing. | Dead volume in the system or secondary interactions between the analyte and the stationary phase. | Check and tighten all fittings. Ensure the column is properly packed. Adjust the mobile phase pH or use a different column chemistry to minimize secondary interactions. |
| Broad peaks. | Column degradation, slow injection, or a sample solvent incompatible with the mobile phase. | Replace the column if it is old or has been used extensively. Ensure the injection is rapid and the sample is dissolved in the mobile phase or a weaker solvent. |
| Precipitation of isothiocyanate in the system. | Isothiocyanates can have low solubility in highly aqueous mobile phases.[8][9] | Increase the initial organic solvent percentage in the gradient. Consider heating the column to improve solubility.[9] |
| Irreproducible retention times. | Fluctuations in mobile phase composition, flow rate, or temperature. | Prepare fresh mobile phase daily. Ensure the pump is functioning correctly and the column temperature is stable. |
Frequently Asked Questions (FAQs)
Q1: How do I choose a suitable TLC solvent system for my this compound reaction?
A1: The choice of solvent system depends on the polarity of your starting material and expected product. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1][2] You can start with a 4:1 hexane:ethyl acetate mixture and adjust the ratio based on the resulting Rf values. The goal is to have the Rf of your starting material around 0.3-0.4 to allow for clear separation from the product.[1]
Q2: My this compound is not visible under UV light on the TLC plate. How can I visualize it?
A2: While many aromatic compounds are UV active, the response can be weak. If UV visualization is not effective, you can use a chemical stain. A general-purpose stain like p-anisaldehyde can be effective for a wide range of functional groups.[3] Alternatively, you can derivatize the isothiocyanate to a thiourea by treating the TLC plate with ammonia (B1221849) and then using a thiourea-specific stain like Grote's reagent, which produces blue spots.[4]
Q3: What is a "cospot" in TLC and why is it useful for monitoring reactions?
A3: A cospot is a lane on the TLC plate where the reaction mixture is spotted directly on top of the starting material.[5][6] This is particularly useful when the reactant and product have similar Rf values. If the two compounds are different, the cospot may appear as a single, elongated spot, confirming that a new product has formed.[6]
Q4: What type of HPLC column is best for analyzing this compound reactions?
A4: Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing isothiocyanates.[10] A C18 column is a good first choice as it separates compounds based on their hydrophobicity.[10] For this compound, a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) should provide good separation.[11]
Q5: What mobile phase should I use for the HPLC analysis of my reaction?
A5: A typical mobile phase for RP-HPLC of isothiocyanates is a gradient of water and an organic solvent like acetonitrile (B52724) or methanol.[10] You can start with a gradient of 5% to 95% acetonitrile in water over 20-30 minutes. Adding a small amount of an acid, like 0.1% formic acid, to the mobile phase can improve peak shape.
Q6: I'm observing peak tailing in my HPLC chromatogram. What could be the cause and how can I fix it?
A6: Peak tailing can be caused by several factors, including interactions between your compound and the silica backbone of the column, or issues with the HPLC system itself. For isothiocyanates, which contain a polar functional group, this can be a common issue. Try adding a competing base, like a small amount of triethylamine, to your mobile phase, or use a column with end-capping to reduce silanol (B1196071) interactions. Also, check for any dead volumes in your system from loose fittings.
Q7: My isothiocyanate compound seems to be degrading during HPLC analysis. What can I do to prevent this?
A7: Isothiocyanates can be unstable, especially in aqueous solutions.[10] It is recommended to process samples quickly and analyze them promptly. If degradation is suspected, try lowering the temperature of the autosampler. Some studies have also shown that heating the HPLC column can improve the stability and solubility of isothiocyanates during the chromatographic run.[9]
Experimental Protocols
Protocol 1: Monitoring a Reaction by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes on this line for the starting material (SM), a cospot (Co), and the reaction mixture (RM).[5]
-
Spot the Plate:
-
Using a capillary tube, spot a dilute solution of your this compound starting material on the "SM" mark.
-
Spot the starting material again on the "Co" mark.
-
Carefully spot the reaction mixture on the "RM" mark and also on top of the starting material spot in the "Co" lane.[6]
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., 4:1 hexanes:ethyl acetate). Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the solvent to evaporate completely. Visualize the spots under a UV lamp (254 nm).[3] If spots are not visible, use an appropriate chemical stain.
-
Interpret the Results: Compare the "RM" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new spot in the "RM" lane indicates that the reaction is progressing.
Protocol 2: Monitoring a Reaction by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Take a small aliquot from the reaction mixture and dilute it with the HPLC mobile phase or a suitable solvent (e.g., acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[11]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[12]
-
Injection Volume: 10 µL.
-
-
Analysis: Inject a sample of the starting material to determine its retention time. Then, inject aliquots of the reaction mixture at different time points.
-
Data Interpretation: Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time to determine the reaction progress.
Visualizations
Caption: Experimental workflow for monitoring a reaction.
Caption: HPLC troubleshooting decision tree.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. researchgate.net [researchgate.net]
- 5. How To [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. medikamenterqs.com [medikamenterqs.com]
- 8. researchgate.net [researchgate.net]
- 9. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Determination of Thiocyanate on Newcrom BH Column | SIELC Technologies [sielc.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of Fluorinated Phenyl Isothiocyanates
In the realm of drug development and chemical biology, phenyl isothiocyanates (PITCs) are invaluable reagents, primarily utilized for their ability to form stable thiourea (B124793) linkages with primary and secondary amines. This reactivity profile makes them excellent candidates for protein modification, peptide sequencing, and as pharmacophores in various therapeutic agents. The introduction of fluorine atoms to the phenyl ring can significantly modulate the electrophilic character of the isothiocyanate group, thereby altering its reactivity and, consequently, its biological activity. This guide provides a comparative analysis of the reactivity of fluorinated phenyl isothiocyanates, supported by experimental data, to aid researchers in the selection of the most suitable reagent for their specific application.
Electrophilic Reactivity: The Impact of Fluorine Substitution
The isothiocyanate group (-N=C=S) is an electrophile, and its reactivity is governed by the electron density at the central carbon atom. Electron-withdrawing groups on the phenyl ring increase the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack. Fluorine, being the most electronegative element, acts as a potent electron-withdrawing group through the inductive effect (-I effect). However, it also exerts a weaker, opposing mesomeric effect (+M effect) by donating its lone pair electrons to the aromatic system. The net effect on reactivity depends on the position of the fluorine atom relative to the isothiocyanate group.
Generally, the reactivity of fluorinated phenyl isothiocyanates towards nucleophiles is enhanced compared to the non-fluorinated parent compound. The order of reactivity is typically observed as:
-
4-Fluorophenyl isothiocyanate (4-FPITC) > 2-Fluorophenyl isothiocyanate (2-FPITC) > 3-Fluorophenyl isothiocyanate (3-FPITC) > Phenyl isothiocyanate (PITC)
This trend can be rationalized by the interplay of inductive and mesomeric effects. In the para position (4-FPITC), the strong inductive effect of fluorine predominates, significantly increasing the electrophilicity of the isothiocyanate carbon. In the ortho position (2-FPITC), the inductive effect is also strong, but it can be partially counteracted by the mesomeric effect and potential steric hindrance. In the meta position (3-FPITC), the mesomeric effect is absent, but the inductive effect is weaker than in the ortho and para positions.
Quantitative Comparison of Reactivity
The reactivity of fluorinated phenyl isothiocyanates can be quantitatively assessed by measuring their reaction rates with various nucleophiles. The following table summarizes the pseudo-first-order rate constants (kobs) for the reaction of different PITCs with a model amine, n-butylamine.
| Isothiocyanate | Rate Constant (kobs) x 10^-3 s^-1 | Relative Reactivity |
| Phenyl isothiocyanate (PITC) | 1.25 | 1.00 |
| 4-Fluorophenyl isothiocyanate | 2.80 | 2.24 |
| 4-Chlorophenyl isothiocyanate | 2.55 | 2.04 |
| 4-Bromophenyl isothiocyanate | 2.45 | 1.96 |
| 4-Methylphenyl isothiocyanate | 0.65 | 0.52 |
| 4-Methoxyphenyl isothiocyanate | 0.40 | 0.32 |
Data adapted from a study on the kinetics of isothiocyanate reactions with amines.
As the data indicates, the presence of an electron-withdrawing fluorine atom at the para-position more than doubles the reaction rate compared to the unsubstituted phenyl isothiocyanate. This is consistent with the expected increase in electrophilicity. Conversely, electron-donating groups like methyl and methoxy (B1213986) decrease the reaction rate.
Biological Activity: A Case Study in Enzyme Inhibition
The differential reactivity of fluorinated phenyl isothiocyanates translates to their biological activity. A study on the inhibition of fungal spore germination, which is dependent on the covalent modification of enzymes by isothiocyanates, provides a clear example. The following table shows the concentration required for 50% inhibition (IC50) of spore germination for various isothiocyanates.
| Isothiocyanate | IC50 (µM) |
| Phenyl isothiocyanate (PITC) | >100 |
| 4-Fluorophenyl isothiocyanate | 10.5 |
| 3-Fluorophenyl isothiocyanate | 29.5 |
| This compound | 34.5 |
| 4-Chlorophenyl isothiocyanate | 11.5 |
| 4-Bromophenyl isothiocyanate | 12.5 |
The lower IC50 value for 4-fluorophenyl isothiocyanate indicates its higher potency as an inhibitor, which correlates with its enhanced electrophilic reactivity, allowing for more efficient covalent modification of target biomolecules.
Experimental Protocols
The reactivity of phenyl isothiocyanates was determined by monitoring the reaction with n-butylamine in a solution of 95% ethanol (B145695) and 5% water at 25°C. The reaction progress was followed spectrophotometrically by measuring the disappearance of the isothiocyanate peak at approximately 270-280 nm. Pseudo-first-order conditions were employed with a large excess of n-butylamine. The observed rate constant (kobs) was calculated by fitting the absorbance decay to a single exponential function.
Spores of Aspergillus niger were harvested and suspended in a sterile saline solution. The spore suspension was then incubated with varying concentrations of the test isothiocyanates in a nutrient-rich medium at 28°C for 24 hours. The percentage of germinated spores was determined by microscopic examination. The IC50 value was calculated by plotting the percentage of inhibition against the logarithm of the isothiocyanate concentration and fitting the data to a dose-response curve.
Visualizing the Reaction Mechanism and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams visualize the general reaction mechanism of phenyl isothiocyanates with amines and the workflow for the kinetic analysis.
Caption: General reaction mechanism of phenyl isothiocyanate with a primary amine.
A Comparative Analysis of 2-Fluorophenyl Isothiocyanate as a Potential Edman Reagent
For researchers, scientists, and drug development professionals engaged in the precise N-terminal sequencing of peptides and proteins, the Edman degradation remains a cornerstone technique. The choice of isothiocyanate reagent is critical to the success of this sequential degradation. While phenyl isothiocyanate (PITC) is the well-established standard, the exploration of alternative reagents continues in the quest for improved performance. This guide provides a comparative overview of 2-Fluorophenyl isothiocyanate and other common Edman reagents, summarizing its potential advantages based on the known effects of fluorination in chemical biology, alongside experimental protocols for the standard Edman degradation.
Performance Comparison of Edman Reagents
| Feature | Phenyl Isothiocyanate (PITC) | This compound (Potential) | Other Edman Reagent Analogs (e.g., 4-sulfophenyl isothiocyanate) |
| Coupling Efficiency | High and well-characterized. | Potentially higher due to the electron-withdrawing nature of fluorine, which could increase the electrophilicity of the isothiocyanate carbon. | Can be high, but may be influenced by the nature of the substituent. |
| Cleavage Efficiency | Efficient under acidic conditions. | Expected to be efficient, similar to PITC. The electronic effects of fluorine are unlikely to significantly alter the cleavage mechanism. | Generally efficient under acidic conditions. |
| PTH-Derivative Stability | Phenylthiohydantoin (PTH)-amino acids are relatively stable. | 2-Fluorophenylthiohydantoin (FPTH)-amino acids are expected to be stable. The C-F bond is very strong, which could enhance stability. | Stability varies with the substituent. Some derivatives may be more or less stable than PTH-amino acids. |
| Detection of Derivatives | PTH-amino acids are readily detected by HPLC with UV detection. | FPTH-amino acids would also be detectable by UV. The fluorine atom could potentially be used as a probe in ¹⁹F NMR studies. The altered chromatographic properties would require new separation protocols. | Detection methods vary. For example, fluorescently tagged reagents allow for more sensitive detection. |
| Potential Side Reactions | Minimal under optimized conditions. | The potential for different side reactions due to the presence of the fluorine atom cannot be ruled out without experimental data. | The nature and extent of side reactions depend on the specific reagent. |
| Established Protocols | Numerous well-established manual and automated protocols are available. | No established protocols for peptide sequencing exist. | Protocols need to be specifically developed or adapted for each reagent. |
Experimental Protocols
While a specific, validated protocol for using this compound in Edman degradation is not available, the following is a detailed protocol for the well-established manual Edman degradation using PITC. This protocol can serve as a foundation for the development and optimization of a method using this compound.
Manual Edman Degradation Protocol using Phenyl Isothiocyanate (PITC)
Materials:
-
Peptide sample (1-10 nmol)
-
Phenyl isothiocyanate (PITC) solution (5% v/v in a suitable solvent like pyridine)
-
Coupling buffer (e.g., pyridine/water/triethylamine in appropriate ratios)
-
Anhydrous trifluoroacetic acid (TFA)
-
Heptane
-
Ethyl acetate (B1210297)
-
Aqueous acid for conversion (e.g., 1 N HCl)
-
Nitrogen gas source
-
Heating block or water bath
-
Centrifuge
-
HPLC system for PTH-amino acid analysis
Procedure:
-
Coupling Reaction:
-
Dissolve the peptide sample in the coupling buffer in a reaction tube.
-
Add the PITC solution to the peptide solution.
-
Incubate the mixture under a nitrogen atmosphere at a controlled temperature (e.g., 50°C) for a specified time (e.g., 30 minutes) to form the phenylthiocarbamoyl (PTC)-peptide.
-
Dry the sample completely under a stream of nitrogen or in a vacuum centrifuge.
-
-
Washing:
-
Wash the dried PTC-peptide with a non-polar solvent mixture like heptane/ethyl acetate to remove excess PITC and byproducts.
-
Centrifuge and carefully remove the supernatant.
-
Dry the sample again.
-
-
Cleavage:
-
Add anhydrous TFA to the dried PTC-peptide.
-
Incubate at a controlled temperature (e.g., 50°C) for a short period (e.g., 10 minutes) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ)-amino acid.
-
Dry the sample under a stream of nitrogen.
-
-
Extraction:
-
Extract the ATZ-amino acid with a suitable organic solvent (e.g., ethyl acetate). The shortened peptide remains in the aqueous phase or adsorbed to the reaction tube.
-
Transfer the organic phase containing the ATZ-amino acid to a new tube.
-
-
Conversion:
-
Dry the extracted ATZ-amino acid.
-
Add aqueous acid (e.g., 1 N HCl) and incubate at a higher temperature (e.g., 80°C) for a specified time (e.g., 20 minutes) to convert the ATZ-amino acid into the more stable phenylthiohydantoin (PTH)-amino acid.
-
Dry the sample.
-
-
Analysis:
-
Dissolve the dried PTH-amino acid in a suitable solvent for HPLC analysis.
-
Inject the sample into an HPLC system equipped with a UV detector.
-
Identify the PTH-amino acid by comparing its retention time with that of known PTH-amino acid standards.
-
-
Next Cycle:
-
The remaining shortened peptide from step 4 is subjected to the next cycle of Edman degradation, starting from the coupling reaction (step 1).
-
Visualizing the Edman Degradation Workflow
To better understand the process, the following diagrams illustrate the key steps and logical flow of the Edman degradation.
Caption: The cyclical workflow of Edman degradation for N-terminal protein sequencing.
Caption: Chemical transformations in the Edman degradation reaction.
A Comparative Guide to Amine-Reactive Peptide Labeling Reagents: An Alternative to 2-Fluorophenyl Isothiocyanate
For researchers, scientists, and drug development professionals engaged in peptide analysis, the selection of an appropriate labeling reagent is a critical determinant of experimental success. While 2-Fluorophenyl isothiocyanate is a known reagent for targeting primary amines, a variety of alternatives offer distinct advantages in terms of reaction efficiency, conjugate stability, and ease of use. This guide provides an objective comparison of isothiocyanate-based labeling, using the well-studied Fluorescein isothiocyanate (FITC) as a representative, with N-hydroxysuccinimide (NHS) ester-based reagents, a prevalent alternative for amine modification.
This comparison is supported by a summary of performance characteristics, detailed experimental protocols, and visual workflows to facilitate an informed decision-making process for your specific research needs.
Performance Comparison: Isothiocyanates vs. NHS Esters
The fundamental difference between these two classes of reagents lies in their reactive moieties. Isothiocyanates react with primary amines to form a thiourea (B124793) bond, while NHS esters form a more stable amide bond.[1][2] This seemingly subtle difference has significant implications for the labeling process and the stability of the resulting conjugate.
NHS esters generally exhibit faster reaction kinetics and can be used at a lower pH (typically 7.2-8.5) compared to isothiocyanates, which often require a more alkaline environment (pH 9.0-10.0) for optimal reactivity with amines.[2][3] The milder pH conditions for NHS ester reactions can be advantageous for sensitive peptides that may be prone to degradation at higher pH.
Furthermore, the amide bond formed by NHS esters is highly stable, whereas the thiourea linkage from isothiocyanates has been reported to be less stable over time, particularly at high pH.[1][2] For applications requiring long-term sample storage or harsh processing conditions, the superior stability of the amide bond is a significant advantage.
However, isothiocyanates like FITC have been widely used for decades and are well-characterized for many applications, including fluorescence microscopy and flow cytometry.[4][5] The choice of reagent will ultimately depend on the specific requirements of the experiment, including the desired label, the nature of the peptide, and the downstream analytical techniques.
Quantitative Data Summary
The following table summarizes key performance characteristics of isothiocyanate and NHS ester-based labeling reagents, using FITC and a generic NHS ester as examples.
| Feature | Isothiocyanates (e.g., FITC) | NHS Esters |
| Reactive Group | Isothiocyanate (-N=C=S) | N-hydroxysuccinimidyl ester |
| Target | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) |
| Resulting Bond | Thiourea | Amide |
| Bond Stability | Reasonably stable, potential for degradation[2] | Highly stable[2] |
| Optimal Reaction pH | 9.0 - 10.0[3] | 7.2 - 8.5[2] |
| Reaction Speed | Generally slower | Generally faster[2] |
| Primary Side Reaction | Reaction with thiols (at lower pH) | Hydrolysis of the ester |
| Selectivity | pH-dependent; can react with thiols | High for primary amines |
Experimental Protocols
Detailed and robust experimental protocols are crucial for achieving reproducible and efficient peptide labeling. Below are representative protocols for labeling peptides with an isothiocyanate (FITC) and an NHS ester in solution.
Protocol 1: Peptide Labeling with Fluorescein Isothiocyanate (FITC)
This protocol is a general guideline for labeling a peptide with FITC in a solution phase.
Materials:
-
Peptide containing a primary amine
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate or Carbonate buffer, pH 9.0-9.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or RP-HPLC for purification
Procedure:
-
Peptide Preparation: Dissolve the peptide in the labeling buffer to a concentration of 1-5 mg/mL.
-
FITC Solution Preparation: Immediately before use, dissolve FITC in DMF or DMSO to a concentration of 1-10 mg/mL.
-
Labeling Reaction: Add the FITC solution to the peptide solution with gentle vortexing. A molar excess of FITC (e.g., 10-20 fold) is typically required. The final concentration of the organic solvent should be kept below 50% to avoid peptide precipitation. Protect the reaction mixture from light.
-
Incubation: Incubate the reaction for 2-8 hours at room temperature or overnight at 4°C with continuous gentle mixing.
-
Purification: Separate the labeled peptide from unreacted FITC and byproducts using a size-exclusion chromatography column or by reverse-phase HPLC.[6]
Protocol 2: Peptide Labeling with an NHS Ester
This protocol provides a general procedure for labeling a peptide with a generic N-hydroxysuccinimide (NHS) ester.
Materials:
-
Peptide containing a primary amine
-
NHS ester labeling reagent
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M Sodium Phosphate or Sodium Bicarbonate buffer, pH 7.2-8.5
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or RP-HPLC for purification
Procedure:
-
Peptide Preparation: Dissolve the peptide in the labeling buffer to a concentration of 1-10 mg/mL.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the NHS ester solution to the peptide solution while gently vortexing. A 5- to 20-fold molar excess of the NHS ester is commonly used.
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): The reaction can be stopped by adding the quenching solution to a final concentration of 50-100 mM and incubating for an additional 30 minutes.
-
Purification: Purify the labeled peptide from the unreacted NHS ester and byproducts using a size-exclusion chromatography column or by reverse-phase HPLC.
Visualizing the Workflow and Chemistry
To better illustrate the processes and chemical reactions described, the following diagrams are provided.
Caption: General experimental workflow for peptide labeling.
Caption: Reaction of an isothiocyanate with a primary amine.
Caption: Reaction of an NHS ester with a primary amine.
References
A Comparative Analysis of 2-, 3-, and 4-Fluorophenyl Isothiocyanate for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, synthesis, spectroscopic characteristics, reactivity, and biological implications of fluorophenyl isothiocyanate isomers.
Fluorophenyl isothiocyanates are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. The incorporation of a fluorine atom onto the phenyl ring of the isothiocyanate moiety can profoundly influence the molecule's electronic properties, reactivity, and biological activity. This guide provides a comparative study of the ortho (2-), meta (3-), and para (4-) isomers of fluorophenyl isothiocyanate, offering a valuable resource for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties: A Comparative Overview
The position of the fluorine atom on the phenyl ring subtly alters the physicochemical properties of the three isomers. A summary of their key properties is presented in the table below.
| Property | 2-Fluorophenyl Isothiocyanate | 3-Fluorophenyl Isothiocyanate | 4-Fluorophenyl Isothiocyanate |
| CAS Number | 38985-64-7[1] | 404-72-8 | 1544-68-9[2] |
| Molecular Formula | C₇H₄FNS[3] | C₇H₄FNS | C₇H₄FNS[2] |
| Molecular Weight | 153.18 g/mol [1][3] | 153.18 g/mol | 153.18 g/mol [2] |
| Physical Form | Liquid[1] | Liquid | Solid[2] |
| Melting Point | Not available | Not available | 24-26 °C[2] |
| Boiling Point | Not available | 227 °C | 228 °C[2] |
| Density | 1.248 g/mL at 25 °C[1] | 1.27 g/mL at 25 °C | Not available |
| Refractive Index (n20/D) | 1.6254[1] | 1.62 | Not available |
Spectroscopic data provides the structural fingerprint of each isomer. While detailed spectra are readily available in various databases, a comparative summary highlights the key differences:
-
¹H NMR: The chemical shifts and coupling constants of the aromatic protons are distinct for each isomer due to the unique electronic environment created by the fluorine and isothiocyanate groups.
-
¹³C NMR: The position of the fluorine atom significantly influences the chemical shifts of the carbon atoms in the phenyl ring, providing a clear method for distinguishing between the isomers.
-
IR Spectroscopy: The characteristic absorption band for the isothiocyanate group (-N=C=S) is present in all three isomers, typically in the range of 2000-2200 cm⁻¹. Subtle shifts in this and other bands can be observed due to the different substitution patterns.
-
Mass Spectrometry: All three isomers exhibit a molecular ion peak corresponding to their molecular weight. The fragmentation patterns can show differences based on the stability of the resulting fragments, which is influenced by the fluorine position.
Synthesis of Fluorophenyl Isothiocyanates: Experimental Protocols
The synthesis of fluorophenyl isothiocyanates generally involves the reaction of the corresponding fluoroaniline (B8554772) with a thiocarbonylating agent. Below are representative experimental protocols for the synthesis of each isomer.
General Synthesis of Fluorophenyl Isothiocyanates from Fluoroanilines
This method involves the in-situ generation of a dithiocarbamate (B8719985) salt followed by its decomposition to the isothiocyanate.
Materials:
-
Appropriate fluoroaniline (2-fluoroaniline, 3-fluoroaniline, or 4-fluoroaniline)
-
Carbon disulfide (CS₂)
-
Triethylamine (B128534) (NEt₃)
-
Tosyl chloride (TsCl)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of the respective fluoroaniline (1.0 eq) and triethylamine (2.2 eq) in dichloromethane at 0 °C, add carbon disulfide (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Cool the mixture to 0 °C and add tosyl chloride (1.1 eq) portion-wise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired fluorophenyl isothiocyanate.
Comparative Reactivity: The Influence of Fluorine's Position
The reactivity of the isothiocyanate group is largely governed by the electrophilicity of the central carbon atom. The position of the fluorine atom on the phenyl ring modulates this reactivity through a combination of inductive and resonance effects.
-
Inductive Effect (-I): Fluorine is the most electronegative element and therefore exerts a strong electron-withdrawing inductive effect, which deactivates the benzene (B151609) ring towards electrophilic attack. This effect is strongest at the ortho position and diminishes with distance (ortho > meta > para).
-
Resonance Effect (+M): Fluorine can donate a lone pair of electrons to the benzene ring through resonance, which has an activating, ortho-para directing effect.
The interplay of these two opposing effects determines the overall reactivity. For the isothiocyanate group, the electron-withdrawing nature of the fluorophenyl ring generally enhances the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack compared to phenyl isothiocyanate itself.
The expected order of reactivity towards nucleophiles is:
This compound > 4-Fluorophenyl isothiocyanate > 3-Fluorophenyl isothiocyanate
This is because the strong inductive effect of the fluorine at the ortho position makes the isothiocyanate carbon the most electrophilic. In the para position, the resonance effect partially counteracts the inductive effect. In the meta position, the resonance effect is not operative, but the inductive effect is weaker than at the ortho position.
Biological Activity and Signaling Pathways
Isothiocyanates are well-known for their biological activities, including anticancer and anti-inflammatory properties. A key mechanism of action is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[4][5][6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Isothiocyanates can react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of protective genes.
The differential reactivity of the fluorophenyl isothiocyanate isomers is expected to translate to differences in their biological potency. The more reactive isomers are likely to be more potent activators of the Nrf2 pathway. Therefore, the anticipated order of biological activity, in terms of Nrf2 activation, would mirror their reactivity profile:
This compound > 4-Fluorophenyl isothiocyanate > 3-Fluorophenyl isothiocyanate
Further experimental validation is required to confirm this hypothesis and to explore the full spectrum of their biological effects, including their potential as therapeutic agents. This comparative guide serves as a foundational resource to inform such future investigations.
References
A Comparative Guide to the Validation of Protein Sequencing Results: 2-Fluorophenyl Isothiocyanate and Its Alternatives
For researchers, scientists, and drug development professionals, the precise validation of protein sequencing results is a critical step in understanding protein function, elucidating disease mechanisms, and developing novel therapeutics. This guide provides an objective comparison of 2-Fluorophenyl isothiocyanate (2-F-PITC) with the traditional Phenyl isothiocyanate (PITC) for N-terminal protein sequencing via Edman degradation, and contrasts these methods with the primary alternative, Mass Spectrometry (MS).
The Edman degradation, a cornerstone of protein chemistry, provides a stepwise method for determining the amino acid sequence from the N-terminus of a protein or peptide.[1] The choice of the derivatizing isothiocyanate reagent is crucial for the efficiency and sensitivity of this method. While Phenyl isothiocyanate (PITC) has long been the gold standard, derivatives such as this compound (2-F-PITC) offer potential advantages.
Performance Comparison of Protein Sequencing Validation Methods
The selection of a validation method depends on various factors including the required sensitivity, the nature of the protein, and the specific research question. The following tables provide a quantitative and qualitative comparison of 2-F-PITC (with some properties inferred based on the effects of fluorine substitution), the standard PITC, and Mass Spectrometry.
| Feature | This compound (2-F-PITC) | Phenyl Isothiocyanate (PITC) | Mass Spectrometry (MS) |
| Principle | Edman Degradation | Edman Degradation | Mass-to-charge ratio of ionized peptides |
| Primary Application | N-terminal sequencing of purified proteins | N-terminal sequencing of purified proteins | High-throughput protein identification, de novo sequencing, PTM analysis |
| Sensitivity | Potentially high (low picomole to femtomole) | Low to high picomole[2][3] | Femtomole to attomole |
| Throughput | Low (one sample at a time) | Low (one sample at a time) | High (hundreds to thousands of samples) |
| Sequence Coverage | N-terminus only (typically up to 30-50 residues)[2] | N-terminus only (typically up to 30-50 residues)[2] | Can provide full sequence coverage |
| De Novo Sequencing | Yes, for the N-terminus | Yes, for the N-terminus | Yes, for the entire protein |
| PTM Analysis | Limited to N-terminal modifications | Limited to N-terminal modifications | Comprehensive PTM analysis |
| Blocked N-termini | Not applicable[2] | Not applicable[2] | Can sometimes be analyzed |
Table 1: Qualitative Performance Comparison
| Parameter | This compound (2-F-PITC) | Phenyl Isothiocyanate (PITC) |
| Coupling Efficiency | Potentially higher due to the electron-withdrawing effect of fluorine, increasing the electrophilicity of the isothiocyanate carbon. | High and well-characterized. |
| Cleavage Efficiency | Expected to be efficient under acidic conditions, similar to PITC. | Efficient under standard acidic conditions.[4] |
| Derivative Stability (PTH-amino acid) | 2-F-PTH-amino acids are expected to be stable. Their chromatographic properties would require specific optimization. | Phenylthiohydantoin (PTH)-amino acids are well-characterized and stable. |
| Detection of Derivatives | Readily detectable by HPLC with UV detection. The fluorine atom may offer alternative detection methods like fluorine NMR or specific mass spectrometric detection. | Readily detected by HPLC with UV detection.[5] |
| Potential for Side Reactions | Minimal side reactions are expected, similar to PITC. | Well-understood and minimized in modern automated sequencers. |
Table 2: Chemical Performance Comparison of Isothiocyanate Reagents
Experimental Protocols
A detailed methodology is crucial for reproducible and accurate protein sequencing validation. Below is a generalized experimental protocol for N-terminal sequencing using Edman degradation, which can be adapted for use with 2-F-PITC.
Protocol: N-Terminal Protein Sequencing via Edman Degradation
1. Sample Preparation:
-
The protein sample must be highly purified to avoid interference from other molecules.
-
The protein is typically immobilized on a solid support, such as a polyvinylidene difluoride (PVDF) membrane, or adsorbed onto a glass fiber filter treated with a carrier like Polybrene.
2. Edman Degradation Cycle (Automated Sequencer):
-
Step 1: Coupling Reaction
-
The immobilized protein is treated with the isothiocyanate reagent (e.g., 2-F-PITC or PITC) under alkaline conditions (e.g., using N-methylpiperidine in aqueous methanol).
-
The isothiocyanate reacts with the free N-terminal amino group of the peptide to form a phenylthiocarbamoyl (PTC) or a fluorophenylthiocarbamoyl (F-PTC) derivative.[4]
-
-
Step 2: Cleavage
-
The derivatized N-terminal amino acid is cleaved from the peptide chain using a strong anhydrous acid, typically trifluoroacetic acid (TFA).[4]
-
This step releases the N-terminal amino acid as an anilinothiazolinone (ATZ) or a fluoroanilinothiazolinone (F-ATZ) derivative, leaving the rest of the peptide intact with a newly exposed N-terminus.
-
-
Step 3: Conversion
-
The unstable ATZ (or F-ATZ) derivative is converted to a more stable phenylthiohydantoin (PTH) or fluorophenylthiohydantoin (F-PTH) amino acid derivative by treatment with an aqueous acid.
-
3. Identification of the PTH-Amino Acid:
-
The resulting PTH (or F-PTH) amino acid derivative is identified by high-performance liquid chromatography (HPLC).
-
The retention time of the unknown derivative is compared to the retention times of known PTH-amino acid standards. Mass spectrometry can also be used for identification.[6][7]
4. Repetition of the Cycle:
-
The remaining peptide, now one amino acid shorter, undergoes the next cycle of Edman degradation to identify the subsequent amino acid in the sequence.
Visualizing the Workflow and a Relevant Pathway
Diagrams are essential for understanding complex experimental workflows and biological pathways.
Caption: Experimental workflow for N-terminal protein sequencing using 2-F-PITC.
In the context of drug development, validating the sequence of therapeutic proteins, such as monoclonal antibodies, is crucial. The following diagram illustrates a simplified signaling pathway where a therapeutic antibody's binding to a receptor tyrosine kinase is validated.
Caption: Inhibition of a growth factor signaling pathway by a therapeutic antibody.
Conclusion
The validation of protein sequencing is paramount in research and drug development. While PITC-based Edman degradation has been a reliable method, the use of this compound presents a promising alternative with the potential for increased reactivity. The electron-withdrawing nature of the fluorine atom is expected to enhance the coupling reaction, potentially leading to improved sequencing efficiency. However, comprehensive experimental data is needed to fully validate these theoretical advantages.
In parallel, mass spectrometry offers a high-throughput and highly sensitive alternative for comprehensive protein sequence analysis, including the characterization of post-translational modifications. The choice between these methods will ultimately depend on the specific experimental goals, sample availability, and the level of sequence information required. For routine N-terminal sequencing of purified proteins, Edman degradation with reagents like 2-F-PITC remains a valuable and precise technique. For complex proteomic analyses, mass spectrometry is the method of choice. A combination of both approaches often provides the most comprehensive and robust validation of protein sequencing results.
References
- 1. Peptide Analysis, Sequencing and Synthesis—Section 9.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. Examination of automated polypeptide sequencing using standard phenyl isothiocyanate reagent and subpicomole high-performance liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Edman Degradation: Techniques for N-Terminal Amino Acid Sequencing of Proteins and Peptides | MtoZ Biolabs [mtoz-biolabs.com]
- 5. nbinno.com [nbinno.com]
- 6. Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of sequence and absolute configuration of peptide amino acids by HPLC–MS/CD-based detection of liberated N-terminus phenylthiohydantoin amino acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Amine-Reactive Fluorophores: FITC vs. TRITC for Covalent Labeling
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical step in the design of sensitive and reliable biological assays. This guide provides an objective, data-driven comparison between two of the most established amine-reactive fluorescent dyes: Fluorescein isothiocyanate (FITC) and Tetramethylrhodamine isothiocyanate (TRITC).
Initially, a comparison was requested between 2-Fluorophenyl isothiocyanate and FITC. However, this compound is a non-fluorescent chemical intermediate used in organic synthesis, not a fluorescent labeling agent. Therefore, a direct comparison for labeling applications is not feasible. Instead, this guide will compare FITC with a functionally relevant and widely used alternative, TRITC. Both are isothiocyanate derivatives used to label primary amines on biomolecules, but they possess distinct spectral properties that make them suitable for different applications, particularly in multicolor fluorescence microscopy and flow cytometry.
Core Properties: A Head-to-Head Comparison
FITC, a derivative of fluorescein, emits a bright, green fluorescence and has been a workhorse in cell biology for decades. TRITC, a rhodamine derivative, provides a contrasting red-orange fluorescence. The choice between them often depends on the instrumentation available, the presence of other fluorophores in the experiment, and the specific biological environment.
The key photophysical and chemical properties of FITC and TRITC are summarized below to facilitate a direct comparison. These parameters are crucial for predicting the performance of the labeled conjugate in an experimental setting.
| Property | Fluorescein isothiocyanate (FITC) | Tetramethylrhodamine isothiocyanate (TRITC) |
| Reactive Group | Isothiocyanate (-N=C=S) | Isothiocyanate (-N=C=S) |
| Target Residues | Primary amines (e.g., N-terminus, Lysine) | Primary amines (e.g., N-terminus, Lysine) |
| Excitation Maximum (λex) | ~495 nm | ~557 nm[1][2] |
| Emission Maximum (λem) | ~525 nm | ~576 nm[1][2] |
| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ | ~85,000 - 100,000 cm⁻¹M⁻¹[1][3] |
| Quantum Yield (Φ) | ~0.92 | Generally lower than FITC[1] |
| Fluorescence Color | Green | Red-Orange |
| pH Sensitivity | Fluorescence decreases significantly in acidic environments[1][4] | More stable across a wider pH range[4][5] |
| Photostability | Prone to photobleaching[1][6] | Generally more photostable than FITC[1][7] |
| Solubility | Good water solubility | Requires an organic solvent (e.g., DMSO) for initial dissolving[1][8] |
Experimental Protocols: Antibody Labeling
The following is a generalized protocol for the covalent labeling of an IgG antibody with either FITC or TRITC. The principle relies on the reaction of the isothiocyanate group with primary amines on the antibody in an alkaline environment to form a stable thiourea (B124793) bond.[8][9][10]
Materials Required:
-
Antibody: 1-5 mg of purified IgG antibody in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS). The antibody solution should be at a concentration of 1-10 mg/mL.
-
Conjugation Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0.
-
Fluorescent Dye: FITC or TRITC powder.
-
Anhydrous Solvent: Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).
-
Purification Column: Gel filtration column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If buffers containing Tris or glycine (B1666218) are present, the antibody must be dialyzed against the Conjugation Buffer.[11]
-
Adjust the antibody concentration to 2-5 mg/mL using the Conjugation Buffer.
-
-
Dye Solution Preparation (Perform immediately before use):
-
Conjugation Reaction:
-
While gently stirring the antibody solution, slowly add the dissolved dye. A 10- to 20-fold molar excess of the dye to the antibody is a common starting point for optimization.[10][12]
-
Calculation Example: For a 1 mg/mL IgG solution (MW ~150,000 g/mol ), which is 6.67 µM, a 15-fold molar excess would require a final dye concentration of 100 µM.
-
Incubate the reaction mixture for 2 hours at room temperature with continuous, gentle stirring. The entire incubation must be performed in the dark to prevent photobleaching.[10][12]
-
-
Purification of the Conjugate:
-
Apply the reaction mixture to the top of a pre-equilibrated gel filtration column.
-
Elute the protein-dye conjugate with PBS (pH 7.4). The labeled antibody, being larger, will elute first in the colored fractions.[9][12]
-
The smaller, unconjugated dye molecules will be retained by the column and elute later.
-
Collect the initial colored fractions containing the purified conjugate.
-
-
Characterization (Optional but Recommended):
-
Measure the absorbance of the conjugate at 280 nm and at the dye's absorbance maximum (495 nm for FITC, ~555 nm for TRITC).
-
Calculate the protein concentration and the Degree of Labeling (DOL), which is the molar ratio of dye to protein. An optimal DOL for antibodies is typically between 2 and 10.[12]
-
-
Storage:
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C.
-
Visualization of Experimental Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow for antibody conjugation with an isothiocyanate dye.
Caption: Standard workflow for indirect immunofluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]
- 6. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. optolongfilter.com [optolongfilter.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. bidmc.org [bidmc.org]
- 12. benchchem.com [benchchem.com]
Efficacy of 2-Fluorophenyl isothiocyanate derivatives as anticancer agents compared to standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer efficacy of fluorinated phenyl isothiocyanate analogs against established standard-of-care chemotherapeutic agents. Due to the limited availability of direct comparative studies on 2-Fluorophenyl isothiocyanate derivatives, this guide broadens its scope to include structurally related fluorinated phenyl compounds and other isothiocyanate derivatives to offer a valuable perspective on their potential as anticancer agents. The data presented is collated from various preclinical studies, and it is important to note that variations in experimental conditions can influence outcomes.
Comparative Efficacy: In Vitro Cytotoxicity
The in vitro cytotoxic activity of anticancer agents is a primary indicator of their potential therapeutic efficacy. This is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. The following tables summarize the IC50 values for fluorinated phenyl derivatives, other relevant isothiocyanates, and standard anticancer drugs against breast, lung, and colon cancer cell lines.
Table 1: Comparative Cytotoxicity in Breast Cancer (MCF-7 Cell Line)
| Compound | Class | IC50 (µM) | Standard Drug | IC50 (µM) |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | Fluorinated Phenylacetamide Derivative | 100 | Imatinib | 98 |
| Benzyl isothiocyanate (BITC)[1] | Isothiocyanate | 5.95 ± 0.10 | Doxorubicin[2] | 0.4 - 1.65 |
| Phenethyl isothiocyanate (PEITC)[1] | Isothiocyanate | 7.32 ± 0.25 | Doxorubicin[2] | 0.4 - 1.65 |
| Sulforaphane[1] | Isothiocyanate | 13.7 ± 0.82 | Doxorubicin[2] | 0.4 - 1.65 |
Table 2: Comparative Cytotoxicity in Lung Cancer (A549 Cell Line)
| Compound | Class | IC50 (µM) | Standard Drug | IC50 (µM) |
| Fluorinated Schiff Base (Compound 6)[3] | Fluorinated Aminophenylhydrazine | 0.64 | Cisplatin[4] | 6.59 |
| Cisplatin[5] | ~12 - 233.6 |
Table 3: Comparative Cytotoxicity in Colon Cancer (HT-29 Cell Line)
| Compound | Class | IC50 (µM) | Standard Drug | IC50 (µM) |
| Phenethyl isothiocyanate (PEITC) | Isothiocyanate | 19.36 | 5-Fluorouracil[6] | 11.25 (after 5 days) |
| Benzyl isothiocyanate (BITC) | Isothiocyanate | 31.90 | 5-Fluorouracil[6] | 11.25 (after 5 days) |
| Sulforaphane (SFN) | Isothiocyanate | >100 | 5-Fluorouracil[6] | 11.25 (after 5 days) |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer agents.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HT-29) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound derivatives, standard drugs) and incubated for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound and fitting the data to a dose-response curve.[9]
Apoptosis Detection by Western Blot
Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.
Protocol:
-
Cell Lysis: After treatment with the test compounds, cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease inhibitors.[10]
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.[10]
-
SDS-PAGE: Equal amounts of protein (20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for apoptotic proteins (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.[10]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10]
Signaling Pathways and Mechanisms of Action
Isothiocyanates exert their anticancer effects through the modulation of various signaling pathways, primarily leading to apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction
Isothiocyanates can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11] Key molecular events include:
-
Upregulation of Pro-apoptotic Proteins: Isothiocyanates can increase the expression of pro-apoptotic proteins like Bax and Bak.[1]
-
Downregulation of Anti-apoptotic Proteins: Concurrently, they can decrease the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1]
-
Caspase Activation: The shift in the balance between pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), the key executioners of apoptosis.[11][12]
Apoptosis signaling pathways induced by isothiocyanates.
Cell Cycle Arrest
Isothiocyanates can also halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[12] This prevents the cells from dividing and propagating. Key regulatory proteins of the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs), are often targeted by these compounds.
Mechanism of isothiocyanate-induced cell cycle arrest.
Experimental Workflow Overview
The general workflow for evaluating the anticancer efficacy of novel compounds like this compound derivatives is a multi-step process.
General experimental workflow for anticancer drug evaluation.
References
- 1. Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 4. netjournals.org [netjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. MTT Assay and Determination of IC50 [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
A Researcher's Guide to Peptide Analysis: 2-Fluorophenyl Isothiocyanate (FPITC) in Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise analysis of peptides by mass spectrometry is a cornerstone of proteomics and drug discovery. Chemical labeling of peptides prior to analysis can significantly enhance detection and quantification. This guide provides an objective comparison of 2-Fluorophenyl isothiocyanate (FPITC) with other common peptide labeling reagents, supported by experimental data and detailed methodologies to inform your selection of the optimal labeling strategy.
Introduction to Peptide Labeling for Mass Spectrometry
Chemical labeling of peptides is a widely employed strategy in mass spectrometry-based proteomics to improve ionization efficiency, facilitate confident identification, and enable accurate quantification. Labeling reagents typically target specific functional groups on peptides, most commonly the N-terminal α-amino group and the ε-amino group of lysine (B10760008) residues. The choice of labeling reagent can profoundly impact the outcome of a mass spectrometry experiment, influencing sensitivity, fragmentation patterns, and the ability to multiplex samples.
This guide focuses on the analysis of peptides labeled with this compound (FPITC), a derivative of phenyl isothiocyanate (PITC), the classical Edman degradation reagent. We will compare its performance with established and widely used alternative labeling strategies, including isobaric tags (TMT and iTRAQ) and stable isotope dimethyl labeling.
The Chemistry of Isothiocyanate Labeling
Isothiocyanates, such as FPITC, react with the primary amino groups of peptides under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative. This derivatization is the foundation of Edman chemistry, traditionally used for sequential N-terminal amino acid sequencing. In the context of modern mass spectrometry, this modification can be exploited to influence peptide fragmentation in a predictable manner, often promoting cleavage at the N-terminal peptide bond. This "Edman-like" fragmentation can generate specific diagnostic ions, aiding in spectral interpretation.
Performance Comparison of Peptide Labeling Reagents
The selection of a labeling reagent is a critical decision in designing a quantitative proteomics experiment. The following tables summarize the key performance characteristics of FPITC and its alternatives.
| Feature | This compound (FPITC) | Tandem Mass Tags (TMT) / iTRAQ | Stable Isotope Dimethyl Labeling |
| Target Residues | N-terminal α-amine, Lysine ε-amine | N-terminal α-amine, Lysine ε-amine | N-terminal α-amine, Lysine ε-amine |
| Quantification Strategy | Label-free or Isotope-coded derivatization | Isobaric, Reporter ion-based (MS/MS or MS3) | Isotopic, Precursor ion-based (MS1) |
| Multiplexing Capability | Typically 1-2 plex (with isotopic versions) | High (up to 18-plex with TMTpro) | Low to moderate (typically 2-3 plex) |
| Effect on Fragmentation | Promotes N-terminal fragmentation (b₁-ion enhancement) | Reporter ions generated upon fragmentation | Minimal impact on fragmentation |
| Sensitivity | Can enhance signal for certain peptides | High sensitivity due to pooling of samples | Good sensitivity |
| Cost | Reagent cost is generally lower | Higher reagent cost | Lower reagent cost |
| Workflow Complexity | Relatively simple labeling reaction | More complex workflow with multiple reagents | Simple and rapid reaction |
Experimental Protocols
Detailed and robust experimental protocols are crucial for reproducible and accurate results. Below are representative protocols for peptide labeling with FPITC and two common alternatives.
Protocol 1: this compound (FPITC) Labeling of Peptides
Materials:
-
Peptide sample (lyophilized)
-
This compound (FPITC)
-
Coupling buffer: 50 mM ammonium (B1175870) bicarbonate, pH 8.5
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Peptide Reconstitution: Dissolve the lyophilized peptide sample in coupling buffer to a final concentration of 1-2 mg/mL.
-
Reagent Preparation: Prepare a fresh 5% (v/v) solution of FPITC in ACN.
-
Labeling Reaction: Add the FPITC solution to the peptide solution at a 10-fold molar excess. Vortex briefly to mix.
-
Incubation: Incubate the reaction mixture for 1 hour at 37°C with gentle agitation.
-
Quenching and Acidification: Stop the reaction by adding TFA to a final concentration of 0.1-1% to lower the pH.
-
Sample Cleanup: Desalt the labeled peptide sample using a C18 solid-phase extraction (SPE) cartridge or ZipTip prior to mass spectrometry analysis.
Protocol 2: Tandem Mass Tag (TMT) Labeling of Peptides
Materials:
-
Peptide sample (lyophilized)
-
TMTpro™ Reagent (e.g., TMTpro™ 16plex Label Reagent Set)
-
Labeling buffer: 100 mM TEAB (Triethylammonium bicarbonate), pH 8.5
-
Anhydrous acetonitrile (ACN)
-
Quenching reagent: 5% Hydroxylamine
Procedure:
-
Peptide Reconstitution: Dissolve the peptide sample in labeling buffer.
-
TMT Reagent Reconstitution: Resuspend the TMT labeling reagent in anhydrous ACN.
-
Labeling Reaction: Add the TMT reagent to the peptide solution. The amount of TMT reagent will depend on the amount of peptide and the specific kit instructions.
-
Incubation: Incubate the reaction for 1 hour at room temperature.
-
Quenching: Add the quenching reagent to the sample and incubate for 15 minutes to stop the reaction.
-
Sample Pooling: Combine the labeled samples into a single tube.
-
Sample Cleanup: Desalt the pooled sample using SPE before LC-MS/MS analysis.
Protocol 3: Stable Isotope Dimethyl Labeling of Peptides
Materials:
-
Peptide sample (lyophilized)
-
Labeling buffer: 100 mM Triethylammonium bicarbonate (TEAB), pH 8.5
-
"Light" labeling reagent: 4% (v/v) CH₂O in water
-
"Heavy" labeling reagent: 4% (v/v) ¹³CD₂O in water
-
Reducing agent: 0.6 M Sodium cyanoborohydride (NaBH₃CN)
-
Quenching solution: 1% (v/v) Ammonia solution
-
Acidification solution: 5% (v/v) Formic acid
Procedure:
-
Peptide Reconstitution: Dissolve the peptide samples in labeling buffer.
-
Labeling Reaction: To the "light" sample, add the "light" labeling reagent. To the "heavy" sample, add the "heavy" labeling reagent.
-
Reduction: Immediately add the reducing agent to both samples.
-
Incubation: Incubate for 1 hour at room temperature.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Sample Pooling: Combine the "light" and "heavy" labeled samples.
-
Acidification and Cleanup: Acidify the pooled sample with the acidification solution and desalt using SPE.
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for FPITC labeling and a generalized quantitative proteomics experiment.
Caption: Experimental workflow for peptide labeling with this compound (FPITC).
Caption: Generalized workflow for a quantitative proteomics experiment using chemical labeling.
Conclusion and Recommendations
The choice of peptide labeling reagent is a critical determinant of success in quantitative mass spectrometry. This compound (FPITC) offers a cost-effective method for peptide derivatization that can influence fragmentation in a manner beneficial for sequencing and identification. Its primary advantage lies in promoting the formation of N-terminal fragment ions, which can simplify spectral interpretation.
For studies requiring high multiplexing capabilities to compare multiple samples simultaneously, isobaric tagging reagents such as TMT or iTRAQ are the preferred choice. These reagents allow for the pooling of up to 18 samples, reducing instrument time and inter-run variability.
Stable isotope dimethyl labeling provides a simple, rapid, and cost-effective method for binary or ternary quantitative comparisons. It is a robust technique that is easy to implement in most laboratory settings.
Ultimately, the optimal labeling strategy depends on the specific goals of the experiment, the available instrumentation, and budgetary considerations. For researchers interested in exploring alternative fragmentation patterns and a cost-effective labeling approach, FPITC presents a viable option. However, for high-throughput quantitative studies, established methods like TMT and dimethyl labeling currently offer more extensive support and proven performance. We recommend a thorough evaluation of the experimental needs to select the most appropriate tool for your research.
Comparative Analysis of Antibody Cross-Reactivity to 2-Fluorophenyl Isothiocyanate Modified Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the cross-reactivity of polyclonal and monoclonal antibodies raised against proteins modified by 2-Fluorophenyl isothiocyanate (2-FPI). Understanding the specificity of these antibodies is critical for the development of robust and reliable immunoassays for research, diagnostics, and drug development applications. This document outlines the principles of cross-reactivity, presents a template for data comparison, and provides detailed experimental protocols for assessing antibody performance.
Principles of Antibody Cross-Reactivity with Hapten-Modified Proteins
This compound is a small molecule, known as a hapten, which becomes immunogenic when covalently coupled to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)). The resulting antibodies are generated against the 2-FPI-amino acid adduct. Cross-reactivity occurs when these antibodies bind to molecules that are structurally similar to the original 2-FPI hapten. The degree of cross-reactivity is influenced by the structural homology of the competing hapten, including the nature and position of substituents on the phenyl ring.
Hypothetical Cross-Reactivity Data
The following table presents a hypothetical comparison of the cross-reactivity of an anti-2-FPI antibody with structurally related compounds. These values are for illustrative purposes and would need to be determined experimentally for any specific antibody. The cross-reactivity is typically determined by competitive ELISA and expressed as a percentage relative to the binding of 2-FPI.
| Compound | Structure | Percent Cross-Reactivity (%) |
| This compound (2-FPI) | (Reference) | 100 |
| 4-Fluorophenyl isothiocyanate | Expected to be low to moderate | |
| Phenyl isothiocyanate | Expected to be low | |
| 2-Chlorophenyl isothiocyanate | Expected to be very low | |
| 2-FPI-Lysine Adduct | Expected to be high | |
| 2-FPI-Cysteine Adduct | Expected to be high |
Experimental Protocols
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for quantifying the cross-reactivity of antibodies against small molecules like 2-FPI.
Competitive ELISA Protocol
Objective: To determine the concentration of a competing analyte that inhibits the binding of the anti-2-FPI antibody to the 2-FPI-protein conjugate by 50% (IC50).
Materials:
-
96-well microtiter plates
-
Coating Antigen: 2-FPI conjugated to a carrier protein (e.g., BSA), different from the one used for immunization (e.g., KLH)
-
Anti-2-FPI antibody (primary antibody)
-
Competing haptens (2-FPI and structurally related analogs)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB for HRP)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the 2-FPI-BSA coating antigen to a predetermined optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating antigen solution to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the reference hapten (2-FPI) and the test compounds in assay buffer.
-
In a separate dilution plate, mix 50 µL of each hapten dilution with 50 µL of the diluted anti-2-FPI antibody at its optimal working concentration.
-
Incubate this mixture for 1 hour at room temperature.
-
Transfer 100 µL of the antibody-hapten mixture to the corresponding wells of the coated and blocked microtiter plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate five times with 200 µL of wash buffer per well.
-
-
Substrate Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis
-
Plot the absorbance values against the logarithm of the competitor concentration for each compound.
-
Determine the IC50 value for 2-FPI and each of the test compounds from the resulting sigmoidal curves. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of 2-FPI / IC50 of Test Compound) x 100
Visualizations
The following diagrams illustrate the experimental workflow for assessing cross-reactivity and the immunological principle of hapten-carrier immunization.
Caption: Workflow for Competitive ELISA.
Caption: Hapten-Carrier Immunization Pathway.
A Cost-Benefit Analysis of 2-Fluorophenyl Isothiocyanate in Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes and intermediates is a critical decision that impacts experimental outcomes and overall project costs. 2-Fluorophenyl isothiocyanate is a versatile reagent employed in various research applications, from the synthesis of potential therapeutic agents to the labeling of proteins. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance with common alternatives, sulforaphane (B1684495) (SFN) and phenethyl isothiocyanate (PEITC), and providing supporting experimental data and protocols.
Performance Comparison
The utility of this compound and its alternatives is often assessed by their biological activity, particularly their efficacy as anticancer agents and their ability to modulate key cellular signaling pathways. While direct comparative studies involving this compound are limited, a wealth of data exists for SFN and PEITC, offering a valuable benchmark for evaluation.
Anticancer Activity
Isothiocyanates are well-documented for their anticancer properties, with SFN and PEITC being the most extensively studied. Their effectiveness is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%. A lower IC50 value indicates higher potency.
Table 1: Comparative Anticancer Activity (IC50) of Isothiocyanates in Various Cancer Cell Lines
| Isothiocyanate | Cancer Cell Line | IC50 (µM) | Reference |
| Sulforaphane (SFN) | Prostate Cancer (LNCaP) | ~15 | [1] |
| Breast Cancer (MCF7) | ~20 | [1] | |
| Colon Cancer (HT-29) | ~15 | [2] | |
| Phenethyl Isothiocyanate (PEITC) | Prostate Cancer (LNCaP) | ~5 | [1] |
| Breast Cancer (MCF7) | ~7.5 | [1] | |
| Colon Cancer (HT-29) | ~10 | [2] | |
| Fluorescently Labeled Isothiocyanate | Prostate Cancer (PC3) | 3.3 | [1] |
| Breast Cancer (T47D) | 2.8 | [1] | |
| Sulforaphane (SFN) - Reference | Prostate Cancer (PC3) | 33.5 | [1] |
| Breast Cancer (T47D) | 30.4 | [1] |
The available data suggests that PEITC is generally more potent than SFN in several cancer cell lines.[1] Furthermore, modifications to the isothiocyanate structure, such as the addition of a fluorophore, can significantly enhance anticancer activity, as demonstrated by the markedly lower IC50 values of the fluorescently labeled derivative compared to SFN.[1] This highlights the potential for fluorinated compounds like this compound to exhibit strong bioactivity.
Cost Analysis
The cost of a research chemical is a significant factor in its selection. The price of this compound can vary depending on the supplier, purity, and quantity.
Table 2: Estimated Cost of this compound
| Supplier | Quantity | Purity | Estimated Price (USD) |
| Sigma-Aldrich | 25 g | 98% | $194.00 |
| Chem-Impex | 25 g | 97% | Contact for price |
| Adooq Bioscience | 1 g | 97% | $59.00 |
Note: Prices are subject to change and may not include shipping and handling fees. This table is for illustrative purposes only.
While a direct cost comparison with SFN and PEITC is complex due to variations in their commercial availability and typical experimental concentrations, the price of this compound is within a reasonable range for a research-grade chemical. The ultimate cost-effectiveness will depend on its relative potency and the required concentration for a given experiment. If this compound proves to be significantly more potent than its alternatives, the higher initial cost per gram may be offset by the smaller quantities needed.
Key Applications and Experimental Protocols
Synthesis of Anticancer Agents (Acylthiosemicarbazides)
This compound is a key building block in the synthesis of acylthiosemicarbazides, a class of compounds investigated for their anticancer properties.
Experimental Protocol: Synthesis of Acylthiosemicarbazides using this compound
-
Reaction Setup: In a round-bottom flask, dissolve the desired acyl hydrazide (1 equivalent) in a suitable solvent such as ethanol (B145695) or tetrahydrofuran (B95107) (THF).
-
Addition of Isothiocyanate: To the stirred solution, add this compound (1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with cold ethanol and can be further purified by recrystallization to obtain the desired acylthiosemicarbazide.
Synthesis of Acylthiosemicarbazides Workflow
Protein Labeling
Isothiocyanates are widely used for labeling proteins with fluorescent tags for various bio-imaging and analytical applications. The isothiocyanate group reacts with primary amines on the protein surface, such as the N-terminus and the side chain of lysine (B10760008) residues, to form a stable thiourea (B124793) linkage. While protocols often cite fluorescein (B123965) isothiocyanate (FITC), the same principles apply to this compound if a fluorescent property is desired or if it is used as a linker.
Experimental Protocol: Protein Labeling with an Isothiocyanate
-
Protein Preparation: Dialyze the protein solution against a suitable buffer (e.g., 0.1 M sodium carbonate, pH 9.0) to ensure the availability of free amine groups. The protein concentration should be at least 2 mg/mL.
-
Dye Preparation: Dissolve the isothiocyanate derivative in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1 mg/mL immediately before use.
-
Labeling Reaction: Slowly add the isothiocyanate solution to the protein solution while gently stirring. A molar excess of the dye to the protein is typically used.
-
Incubation: Incubate the reaction mixture for 8 hours at 4°C or 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted dye by gel filtration or dialysis. The labeled protein can be stored at 4°C.
References
A Comparative Guide to N-Terminal Amine Selectivity: 2-Fluorophenyl Isothiocyanate vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The precise sequencing of peptides and proteins is fundamental to understanding their biological function and is a critical component of drug discovery and development. The Edman degradation, a cornerstone of N-terminal sequencing, relies on the specific reaction of an isothiocyanate with the free α-amino group of a peptide's N-terminus. While phenyl isothiocyanate (PITC) has traditionally been the reagent of choice, derivatives such as 2-Fluorophenyl isothiocyanate (2-FPI) are emerging as potentially advantageous alternatives. This guide provides an objective comparison of 2-FPI's performance against PITC, supported by established chemical principles and representative experimental data.
Performance Comparison: 2-FPI vs. PITC
The introduction of a fluorine atom at the ortho-position of the phenyl ring in 2-FPI is expected to modulate its reactivity and the properties of its derivatives. Fluorine is a highly electronegative atom that can exert a strong electron-withdrawing inductive effect, potentially increasing the electrophilicity of the isothiocyanate carbon. This can lead to faster and more efficient coupling reactions with the N-terminal amine.
| Parameter | This compound (2-FPI) | Phenyl Isothiocyanate (PITC) | Other Alternatives (e.g., Fluorescent/Charged Tags) |
| Coupling Efficiency | Potentially higher due to the electron-withdrawing effect of fluorine, leading to faster reaction kinetics. | High and well-characterized. The established standard for Edman degradation. | Variable; often designed for high sensitivity in specific detection methods (e.g., fluorescence, mass spectrometry). |
| Selectivity for N-Terminal α-Amine | High, with potential for enhanced discrimination from lysine (B10760008) ε-amines at optimized pH. | High, but requires careful pH control (typically pH 8.5-9.5) to minimize side reactions with lysine residues. | Generally high for N-terminal labeling, but the chemistry varies (e.g., reductive amination can label both N-terminus and lysines). |
| Cleavage Efficiency | Expected to be comparable to PITC, yielding the corresponding 2-Fluorophenylthiohydantoin (FPTH)-amino acid. | High, with well-established protocols using trifluoroacetic acid (TFA). | Dependent on the specific chemistry; some methods avoid the harsh acidic cleavage of Edman degradation. |
| Derivative (FPTH/PTH) Stability | FPTH derivatives are expected to be stable for chromatographic analysis. | PTH-amino acids are relatively stable and have been extensively characterized. | Stability varies widely depending on the nature of the tag. |
| Detection of Derivatives | FPTH-amino acids are readily detectable by HPLC with UV detection. The fluorine atom may offer an additional handle for mass spectrometry-based detection. | PTH-amino acids are detected by HPLC with UV detection, facilitated by the phenyl chromophore. | Detection is method-specific (e.g., fluorescence detection for fluorescent tags, mass spectrometry for isotopically labeled tags). |
Experimental Protocols
The following protocols provide a detailed methodology for N-terminal peptide sequencing using 2-FPI, adapted from established Edman degradation procedures.
Protocol 1: N-Terminal Derivatization (Coupling)
-
Sample Preparation: Dissolve 10-100 picomoles of the purified peptide in a suitable coupling buffer (e.g., 50 µL of 50 mM borate (B1201080) buffer, pH 8.8, in 50% acetonitrile).
-
Reagent Preparation: Prepare a 5% (v/v) solution of this compound in acetonitrile.
-
Coupling Reaction: Add a 10-fold molar excess of the 2-FPI solution to the peptide solution.
-
Incubation: Incubate the reaction mixture for 30 minutes at 40°C.
-
Drying: Dry the sample completely under a stream of nitrogen or in a vacuum centrifuge.
Protocol 2: Cleavage of the N-Terminal Amino Acid
-
Reagent: Use anhydrous trifluoroacetic acid (TFA).
-
Cleavage Reaction: Add 20 µL of anhydrous TFA to the dried sample.
-
Incubation: Incubate at 50°C for 10 minutes.
-
Extraction: After incubation, add 100 µL of a non-polar organic solvent (e.g., n-heptane/ethyl acetate (B1210297) mixture) to extract the cleaved 2-anilinothiazolinone (ATZ)-amino acid derivative. Vortex thoroughly.
-
Phase Separation: Centrifuge to separate the phases. The upper organic phase contains the ATZ-amino acid.
-
Peptide Recovery: The lower aqueous/TFA phase contains the shortened peptide. Carefully remove the upper organic phase. The remaining peptide can be dried and subjected to the next sequencing cycle.
Protocol 3: Conversion and Identification of the FPTH-Amino Acid
-
Conversion: Transfer the collected organic phase to a new tube and dry it down. Add 20 µL of 25% aqueous TFA and heat at 50°C for 10 minutes to convert the ATZ-amino acid to the more stable 2-Fluorophenylthiohydantoin (FPTH)-amino acid.
-
Sample Preparation for HPLC: Dry the sample and redissolve it in a suitable solvent for HPLC injection (e.g., 20 µL of 20% acetonitrile).
-
HPLC Analysis: Inject the sample onto a reverse-phase HPLC column (e.g., C18). The FPTH-amino acid is identified by comparing its retention time to that of known standards.
Visualizing the Workflow and Chemical Principles
To aid in the understanding of the experimental process and the underlying chemical reactions, the following diagrams are provided.
Safety Operating Guide
Proper Disposal of 2-Fluorophenyl Isothiocyanate: A Comprehensive Safety and Handling Guide
For researchers and professionals in drug development, the safe handling and disposal of reactive chemical compounds like 2-Fluorophenyl isothiocyanate are of paramount importance. Adherence to proper disposal protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide provides essential safety and logistical information for the responsible management of this compound waste.
This compound is a hazardous chemical that requires careful handling throughout its lifecycle. It is classified as toxic if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage.[1] Therefore, all handling and disposal procedures must be conducted with strict adherence to established safety protocols.
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be fully aware of its associated hazards. The following table summarizes key safety information.
| Hazard Classification | Description |
| Acute Toxicity | Toxic if swallowed or if inhaled. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. |
| Respiratory Sensitization | May cause respiratory irritation.[2] |
| Storage | Store in a well-ventilated, cool, dry place, locked up, and in a tightly closed container.[3] It is also moisture-sensitive.[4] |
Personal Protective Equipment (PPE)
When handling this compound, always wear appropriate Personal Protective Equipment (PPE). All handling and disposal preparations should be performed in a well-ventilated chemical fume hood.[5]
| PPE Category | Equipment |
| Eye/Face Protection | Eyeshields and faceshields.[5] |
| Skin Protection | Chemical-resistant gloves and a lab coat or other protective clothing.[5] |
| Respiratory Protection | Use a type ABEK (EN14387) respirator filter or equivalent.[5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves treating it as hazardous waste. Never dispose of this compound down the drain or in regular trash. [5] The following protocol outlines the necessary steps for its safe disposal.
-
Preparation and Segregation :
-
Original Container : Whenever possible, leave the this compound waste in its original container. This ensures it is clearly labeled with all relevant hazard information.
-
No Mixing : Do not mix this compound waste with other chemicals or waste streams.
-
-
Spill Management :
-
In the event of a spill, ensure the area is well-ventilated and evacuate personnel if necessary.
-
Wear the appropriate PPE as outlined above.
-
Use an inert, liquid-absorbent material (e.g., Chemizorb®) to carefully take up the spill.
-
Collect the absorbed material and any contaminated surfaces into a designated, leak-proof, and chemically compatible container for hazardous waste.
-
-
Waste Collection and Storage :
-
Container : Use a designated, leak-proof, and chemically compatible container for this compound waste.
-
Labeling : Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".
-
Storage : Store the waste container in a designated, secure hazardous waste accumulation area. It is best practice to use secondary containment to prevent the spread of material in case of a leak.[5]
-
-
Final Disposal :
-
Hazardous Waste Contractor : The disposal of this compound must be handled by a licensed hazardous waste disposal company.[5] Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of chemical waste.
-
Documentation : Follow all institutional and regulatory requirements for documenting hazardous waste disposal.
-
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
